2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonane-1,3,6,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-3-1-7(5(12)8-3)2-4(11)9-6(7)13/h1-2H2,(H,8,10,12)(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHORDZQESMHPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331041 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77415-70-4 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold
An In-depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
The 2,7-diazaspiro[4.4]nonane core is a privileged heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an attractive scaffold for the design of selective ligands for various biological targets. Derivatives of this scaffold have shown potential as modulators of sigma receptors, which are implicated in a range of neurological disorders including pain and neurodegeneration.[1] Furthermore, the di-imide functionality is a key component in many high-performance polymers and functional dyes, suggesting that this compound could serve as a valuable monomer or building block in materials science.
This guide will detail a proposed multi-step synthesis of this compound, starting from a plausible precursor and culminating in the formation of the target di-imide. Each step will be discussed in detail, with a focus on the underlying chemical principles and the rationale for the chosen reagents and conditions.
Proposed Synthetic Strategy
The synthesis of this compound can be logically approached through the construction of a key intermediate, spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid dianhydride, followed by a double imidation reaction with an ammonia source. The overall proposed synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1 (Proposed): Synthesis of Spiro[4.4]nonane-1,3,6,8-tetracarboxylic Acid
The synthesis of the key tetracarboxylic acid precursor is the most challenging and least documented part of this proposed pathway. A plausible approach would involve the construction of the spirocyclic core with the necessary functional groups. One hypothetical route could start from a cyclopentane derivative with two suitably positioned reactive sites, for example, cyclopentane-1,1-diacetic acid. This could then undergo a series of reactions, such as Michael additions and subsequent cyclizations, to build the second five-membered ring and install the remaining carboxylic acid functionalities.
Due to the lack of a specific literature precedent for this transformation, a detailed experimental protocol is not provided here. However, the successful synthesis of other substituted spiro[4.4]nonane systems suggests that such a construction is feasible.[2]
Step 2: Formation of Spiro[4.4]nonane-1,3,6,8-tetracarboxylic Acid Dianhydride
The conversion of the tetracarboxylic acid to its corresponding dianhydride is a standard chemical transformation. This is typically achieved by heating the acid in the presence of a dehydrating agent, such as acetic anhydride or acetyl chloride.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid (1 equivalent).
-
Add an excess of acetic anhydride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., disappearance of the starting material by TLC or LC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
The product, spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid dianhydride, may precipitate upon cooling. If so, collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum.
-
If the product does not precipitate, remove the excess acetic anhydride under reduced pressure to yield the crude dianhydride, which can be used in the next step without further purification.
Step 3: Double Imidation to Yield this compound
The final step in the proposed synthesis is the reaction of the dianhydride with an ammonia source to form the two imide rings. This reaction is well-precedented for the synthesis of other di-imides, such as perylene and naphthalene di-imides.[1][3] The reaction can be carried out using various ammonia sources, including aqueous ammonia, urea, or ammonium acetate, often in a high-boiling polar solvent.
Experimental Protocol:
-
In a reaction vessel, combine spiro[4.4]nonane-1,3,6,8-tetracarboxylic acid dianhydride (1 equivalent) and a suitable high-boiling solvent such as imidazole or N-methyl-2-pyrrolidone (NMP).
-
Add an excess of the chosen ammonia source (e.g., urea, 2-4 equivalents).
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for several hours (4-24 hours). The progress of the reaction should be monitored by an appropriate analytical method.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, is expected to be a solid with limited solubility. Precipitate the product by pouring the reaction mixture into a non-solvent such as water or methanol.
-
Collect the solid product by filtration, wash thoroughly with water and then with a low-boiling organic solvent (e.g., ethanol or acetone) to remove residual solvent and impurities.
-
Dry the final product under vacuum.
Mechanistic Insights:
The formation of the di-imide proceeds through a two-step mechanism for each imide ring. First, the amine (ammonia in this case) acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a diamide-dicarboxylic acid intermediate. Subsequent heating promotes intramolecular cyclization via nucleophilic attack of the second amide nitrogen onto the adjacent carboxylic acid, with the elimination of water, to form the stable five-membered imide ring.
Caption: Simplified mechanism of the double imidation reaction.
Physicochemical Properties and Characterization
While experimental data for this compound is not available in the literature, its properties can be predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | PubChem |
| Molecular Weight | 182.13 g/mol | PubChem |
| IUPAC Name | 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetrone | PubChem |
| CAS Number | 77415-70-4 | PubChem |
Expected Spectroscopic Characterization:
-
¹H NMR: Due to the symmetry of the molecule, a simple spectrum is expected. A singlet corresponding to the four methylene protons (C1, C4, C6, C9) and a broad singlet for the two N-H protons of the imide groups would be anticipated.
-
¹³C NMR: Three distinct signals would be expected: one for the spiro carbon, one for the methylene carbons, and one for the carbonyl carbons of the imide groups.
-
IR Spectroscopy: Strong characteristic absorption bands for the C=O stretching of the imide groups (typically around 1700-1750 cm⁻¹) and N-H stretching (around 3200 cm⁻¹) would be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would be observed.
Potential Applications and Future Directions
The unique spirocyclic and di-imide nature of this compound opens up several avenues for research and application:
-
Medicinal Chemistry: The rigid scaffold could be functionalized at the nitrogen atoms to create libraries of compounds for screening against various biological targets, particularly those in the central nervous system.[1]
-
Polymer Chemistry: As a tetra-functional monomer, it could be used to synthesize novel polyimides with high thermal stability and unique solubility properties due to the spiro core, which disrupts chain packing.
-
Materials Science: The core structure could be incorporated into organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) or as electron-accepting units in organic photovoltaics (OPVs).
The synthesis and characterization of this molecule would be a valuable contribution to the field of heterocyclic chemistry and would provide a new building block for the development of advanced materials and therapeutics.
Conclusion
This technical guide has outlined a plausible and scientifically grounded synthetic pathway for this compound. While the synthesis of the key tetracarboxylic acid precursor remains a proposed route, the subsequent dianhydride formation and double imidation steps are based on well-established and reliable chemical transformations. The successful synthesis of this novel spiro-di-imide would provide a valuable platform for further exploration in drug discovery and materials science. It is our hope that this guide will inspire and facilitate future research in this promising area.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone, a unique heterocyclic compound with a spirocyclic framework. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and foundational chemical principles to predict and rationalize its characteristics. The following sections will delve into its molecular structure, predicted physicochemical parameters, proposed synthetic methodology, and expected spectral signatures. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related spiro-hydantoin systems in fields such as medicinal chemistry and materials science. The spirocyclic nature of this compound imparts significant conformational rigidity, a desirable trait in modern drug design for enhancing target specificity and optimizing pharmacokinetic profiles.
Molecular Structure and Foundational Characteristics
This compound is a spirocyclic compound featuring two fused five-membered rings, specifically two succinimide (pyrrolidine-2,5-dione) rings, sharing a central spiro carbon atom. This unique architecture results in a rigid, three-dimensional structure that is of significant interest in medicinal chemistry and materials science. The presence of four carbonyl groups and two imide nitrogens dictates its chemical reactivity and intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 182.13 g/mol | --INVALID-LINK--[1] |
| CAS Number | 77415-70-4 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 92.3 Ų | --INVALID-LINK--[1] |
| Predicted XLogP3-AA | -2.2 | --INVALID-LINK--[1] |
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | High, likely >200 °C | The related compound, 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, has a melting point of 168-169 °C.[2] The increased number of carbonyl groups and potential for hydrogen bonding in the target molecule would likely lead to a higher melting point. Spiro compounds, in general, tend to have good thermal stability.[3] |
| Boiling Point | High, likely >300 °C with decomposition | Similar to the melting point, the strong intermolecular forces suggest a high boiling point. Thermal decomposition before boiling is common in such highly functionalized molecules. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | The presence of polar carbonyl and N-H groups suggests some water solubility. However, the overall rigid and compact structure may limit extensive hydration. The predicted XLogP3-AA of -2.2 indicates a preference for more polar environments.[1] The solubility of spirohydantoins can be influenced by the nature of their substituents. |
| pKa | ~9.5 | The acidity of the N-H protons is expected to be similar to that of succinimide, which has a pKa of approximately 9.5.[4][5] |
Proposed Synthesis and Characterization Workflow
A plausible synthetic route to this compound could involve the condensation of a suitable tetra-acid or its derivative with ammonia or a primary amine, followed by cyclization. A potential starting material could be spiro[4.4]nonane-1,3,6,8-tetra-carboxylic acid.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis
-
Amidation: To a solution of spiro[4.4]nonane-1,3,6,8-tetra-carboxylic acid in a suitable solvent (e.g., dioxane), add an excess of aqueous ammonia.
-
Isolation of Intermediate: Stir the reaction mixture at room temperature for 24 hours. The resulting tetra-amide intermediate can be isolated by filtration or evaporation of the solvent.
-
Cyclization: Heat the tetra-amide intermediate under vacuum or in the presence of a dehydrating agent (e.g., acetic anhydride) to induce cyclization and form the desired tetraone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Predicted Spectral Properties
The structural features of this compound will give rise to characteristic spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high degree of symmetry in the molecule will simplify its NMR spectra.
-
¹H NMR: A single peak is expected for the methylene protons (CH₂) of the succinimide rings. Based on data for succinimide derivatives, this peak would likely appear in the range of δ 2.5-3.0 ppm.[6] A broad singlet corresponding to the N-H protons would also be present, likely in the downfield region (δ 10-12 ppm), and its position would be dependent on the solvent and concentration.
-
¹³C NMR: Three distinct signals are predicted: one for the spiro carbon, one for the methylene carbons, and one for the carbonyl carbons. The carbonyl carbons of succinimide typically resonate around δ 175-180 ppm.[7][8] The methylene carbons would be expected in the range of δ 30-40 ppm, and the spiro carbon would appear as a quaternary signal further downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the absorptions of the carbonyl groups.
-
C=O Stretching: Two strong absorption bands are expected for the carbonyl groups of the cyclic imide. These typically appear in the region of 1700-1780 cm⁻¹. The symmetric and asymmetric stretching vibrations may lead to two distinct peaks. For dicarboximides, characteristic peaks appear around 1712 cm⁻¹ (symmetric) and 1777 cm⁻¹ (asymmetric).[9]
-
N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration.
-
C-N Stretching: A weaker absorption for the C-N bond stretching is anticipated around 1360 cm⁻¹.[9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be characteristic of cyclic imides, with initial losses of CO and subsequent ring fragmentation. The fragmentation of cyclic imides often involves the expulsion of small molecules from the molecular ion.[10][11]
Potential Applications and Future Directions
The rigid spirocyclic scaffold of this compound makes it an attractive building block in several areas:
-
Medicinal Chemistry: Spiro-hydantoin derivatives have shown a wide range of biological activities, including acting as inhibitors of enzymes like p300/CBP histone acetyltransferases.[12] The defined three-dimensional structure of this tetraone could be exploited to design potent and selective enzyme inhibitors or receptor ligands.
-
Materials Science: Spiro compounds are known for their thermal stability and are used in the development of materials for organic light-emitting diodes (OLEDs).[3] The high density of polar functional groups in this molecule could also make it a candidate for creating novel polymers or supramolecular assemblies with interesting properties.
-
Organic Synthesis: The tetraone can serve as a versatile starting material for the synthesis of more complex spirocyclic systems through derivatization of the imide nitrogens and carbonyl groups.
Further research is warranted to experimentally validate the predicted properties and explore the synthetic utility and biological potential of this intriguing molecule.
Conclusion
While a comprehensive experimental profile of this compound is yet to be fully elucidated in the scientific literature, this technical guide provides a robust, theory-backed framework for its physicochemical properties. By leveraging data from analogous structures and established chemical principles, we have outlined its key molecular characteristics, proposed a viable synthetic and characterization workflow, and predicted its spectral signatures. This guide aims to be a valuable starting point for researchers embarking on the study of this and related spiro-tetraone compounds, paving the way for future discoveries in drug development and materials science.
References
- 1. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Succinimide - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Introduction: The Significance of the Spirocyclic Scaffold
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among these, spirocyclic systems—characterized by two rings sharing a single atom—have garnered significant interest due to their inherent three-dimensionality and conformational rigidity.[1] This unique architecture allows for precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. The 2,7-diazaspiro[4.4]nonane core, a privileged structure in medicinal chemistry, has been the foundation for compounds with anticonvulsant and sigma receptor modulating activities. This guide focuses on the structural analysis of a key derivative: 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone, a molecule with the potential for rich chemical functionalization and diverse applications.
Due to the limited availability of direct experimental data for this compound, this whitepaper will serve as a comprehensive guide to its structural elucidation. We will present a plausible synthetic route and delve into a multi-faceted analytical approach, combining theoretical predictions, data from closely related analogs, and detailed experimental protocols for spectroscopic and crystallographic analysis.
Molecular Structure and Physicochemical Properties
This compound is a spiro compound with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol .[2] The molecule consists of two succinimide (pyrrolidine-2,5-dione) rings fused at a central quaternary carbon atom.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | PubChem[2] |
| Molecular Weight | 182.13 g/mol | PubChem[2] |
| IUPAC Name | 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetrone | PubChem[2] |
| CAS Number | 77415-70-4 | PubChem[2] |
Proposed Synthesis of this compound
A plausible and efficient synthesis of the target molecule can be envisioned starting from the reaction of cyclopentane-1,2,3,4-tetracarboxylic dianhydride with a nitrogen source, such as ammonia or urea. The dianhydride itself can be synthesized from commercially available starting materials.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic dianhydride
This procedure is adapted from a known method for preparing the dianhydride.[1]
-
Diels-Alder Reaction: In a suitable reactor, dissolve maleic anhydride in ethyl acetate. At a low temperature (-10°C to 0°C), slowly add cyclopentadiene dropwise. The product, 5-norbornene-2,3-dicarboxylic acid anhydride, will precipitate as a white solid.
-
Oxidation: The 5-norbornene-2,3-dicarboxylic acid anhydride is then oxidized to cyclopentane-1,2,3,4-tetracarboxylic acid. This can be achieved using various oxidizing agents, such as ozone followed by an oxidative workup, or potassium permanganate.
-
Dehydration: The resulting tetracarboxylic acid is dehydrated to the dianhydride, for example, by heating with acetic anhydride.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentane-1,2,3,4-tetracarboxylic dianhydride in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Bubble anhydrous ammonia gas through the solution, or add a molar excess of urea.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
Structural Analysis Workflow
A comprehensive structural analysis of this compound would involve a combination of computational modeling and experimental techniques.
Caption: Integrated workflow for the structural analysis of the target molecule.
Conformational Analysis
The spirocyclic nature of this compound introduces significant conformational constraints. The five-membered succinimide rings are expected to adopt non-planar conformations to alleviate torsional strain.
Theoretical Insights from Analogs and Computation:
-
Envelope Conformation: X-ray crystal structure analysis of a related compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, reveals that both five-membered rings are in an envelope conformation.[3] It is highly probable that the succinimide rings in our target molecule will also adopt a similar puckered conformation.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to perform a detailed conformational analysis.[4] By calculating the relative energies of different possible conformers (e.g., various envelope and twist forms), the most stable ground-state geometry can be predicted.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
Predicted ¹H NMR Spectrum:
Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple.
-
CH₂ Protons: The four methylene protons are chemically equivalent and are expected to appear as a singlet. Based on data for succinimide, this peak is likely to be in the range of δ 2.7-3.0 ppm .
-
NH Protons: The two imide protons are also equivalent and will likely appear as a broad singlet. The chemical shift of this proton can be highly dependent on the solvent and concentration, but a range of δ 8.0-11.0 ppm is anticipated.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum is also predicted to be simple due to molecular symmetry.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Spiro Carbon (C5) | 60-70 | Quaternary carbon, deshielded by two nitrogen atoms and four carbonyl groups. |
| Methylene Carbons (C1, C4, C6, C9) | 30-40 | Aliphatic carbons adjacent to a carbonyl group. |
| Carbonyl Carbons (C2, C3, C7, C8) | 170-180 | Typical chemical shift for imide carbonyl carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm assignments and provide further structural insights.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum:
The IR spectrum of this compound is expected to be dominated by the absorptions of the imide functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3200-3300 | Stretching |
| C-H | 2850-3000 | Stretching (aliphatic) |
| C=O | 1700-1770 | Stretching (symmetric and asymmetric) |
The carbonyl (C=O) stretching region is particularly informative. Cyclic imides typically show two C=O stretching bands due to symmetric and asymmetric stretching.[5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a translucent disk. Alternatively, a spectrum can be obtained from a Nujol mull.
-
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 182 . Cyclic compounds often exhibit stable molecular ions.[6]
-
Fragmentation Pattern: The fragmentation of the molecular ion is likely to involve the cleavage of the succinimide rings. Common fragmentation pathways for amides and imides include the loss of CO and cleavage of the N-CO bond.[7]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.
-
Data Acquisition: Acquire the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule.[8][9]
Expected Crystal Structure:
Based on the crystal structure of a related diazaspiro[4.4]nonane derivative, the following features are anticipated:[3]
-
Ring Conformation: The two five-membered rings are likely to adopt an envelope conformation.
-
Intermolecular Interactions: The presence of N-H and C=O groups suggests that the crystal packing will be dominated by hydrogen bonding.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis (typically >0.1 mm in all dimensions).[10] This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure to determine the atomic positions and refine the model to obtain accurate bond lengths, bond angles, and torsion angles.
Conclusion
The structural analysis of this compound, while challenging due to the current lack of direct experimental data, can be approached systematically through a combination of synthesis, spectroscopic analysis, and computational modeling. This guide provides a comprehensive framework for researchers to undertake the synthesis and full structural characterization of this and related spirocyclic compounds. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
References
- 1. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. rigaku.com [rigaku.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
An In-depth Technical Guide to 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone (CAS 77415-70-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone (CAS 77415-70-4), a unique spirocyclic compound. While specific experimental data for this molecule is limited in publicly accessible literature, this guide synthesizes available information on its structure and computed properties. Furthermore, by examining closely related diazaspiro and spiro-hydantoin analogues, we provide insights into potential synthetic strategies, and prospective biological activities. This document aims to serve as a foundational resource for researchers interested in the evaluation and application of this and similar chemical scaffolds in drug discovery and materials science.
Chemical Identity and Core Properties
2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone is a heterocyclic compound featuring a spirocyclic system where two five-membered rings, each containing two nitrogen atoms, are joined by a single carbon atom.[1] This rigid, three-dimensional structure is of significant interest in medicinal chemistry due to its potential to present functional groups in precise spatial orientations for interaction with biological targets.
Table 1: Physicochemical Properties of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone
| Property | Value | Source |
| CAS Number | 77415-70-4 | [1] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2] |
| Molecular Weight | 182.13 g/mol | [1][2] |
| IUPAC Name | 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetrone | [1] |
| Canonical SMILES | C1C(=O)NC(=O)C12CC(=O)NC2=O | [1] |
| InChI Key | OHORDZQESMHPGG-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Topological Polar Surface Area | 92.3 Ų | [1] |
| Complexity | 312 | [1] |
Molecular Structure and Computational Analysis
The core structure of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone consists of two hydantoin-like rings fused at a central spiro carbon. This arrangement imparts significant conformational rigidity. The molecule possesses two secondary amine protons and four carbonyl groups, suggesting its potential to participate in a variety of chemical transformations and intermolecular interactions.
Caption: 2D structure of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone.
Synthesis Strategies: Insights from Analogs
A direct, published synthesis for 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone has not been identified in the current literature. However, the synthesis of structurally related diazaspiro compounds provides a viable blueprint for its potential preparation. One such example is the synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.[3]
Hypothetical Synthetic Pathway
A plausible synthetic route could involve the reaction of a suitable diamine with a cyclic anhydride under controlled conditions. For instance, the cyclization of a diamine with succinic anhydride in the presence of a base like triethylamine is a common method for forming similar heterocyclic systems.
Caption: A potential synthetic workflow for the target compound.
Exemplary Protocol: Synthesis of a Related Diazaspiro Compound
The synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione proceeds through the following steps[3]:
-
Saponification: 3-ethoxy-carbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester is treated with an excess of 2 N sodium hydroxide at room temperature for three hours.
-
Acidification and Isolation: The reaction mixture is acidified with dilute hydrochloric acid and evaporated to dryness. The resulting 3-carboxy-5-oxo-3-pyrrolidineacetic acid is extracted with isopropyl alcohol.
-
Amidation and Cyclization: The isolated acid is dissolved in 70% ethylamine and heated in an oil bath up to 230-240°C for ten minutes, allowing for the distillation of volatile components.
-
Crystallization: Upon cooling, the product is crystallized from isopropyl alcohol to yield 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
This protocol highlights a high-temperature condensation and cyclization approach that could be adapted for the synthesis of the target tetrone, likely by using a different starting diamine or dicarboxylic acid derivative.
Spectroscopic Characterization: An Analog-Based Discussion
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Signals corresponding to the methylene protons on the pyrrolidine rings would likely appear as multiplets in the aliphatic region. The N-H protons would be expected to show a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the spiro carbon, the methylene carbons, and the four equivalent carbonyl carbons. The carbonyl carbons would resonate at the downfield end of the spectrum, typically in the range of 170-180 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the four carbonyl groups, likely appearing in the region of 1700-1800 cm⁻¹. N-H stretching vibrations would also be observable around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 182.13 g/mol . Fragmentation patterns would likely involve the loss of CO and other small neutral molecules.
Potential Biological Activities and Therapeutic Applications
The diazaspiro and spiro-hydantoin scaffolds are prevalent in a variety of biologically active molecules, suggesting that 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone could exhibit interesting pharmacological properties.
Potential Mechanisms of Action
Based on the activities of related compounds, potential mechanisms of action for 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone could include:
-
Enzyme Inhibition: The rigid structure and hydrogen bonding capabilities of the molecule could allow it to bind to the active sites of various enzymes.
-
Receptor Binding: The spirocyclic framework can orient functional groups in a way that facilitates binding to specific receptors.
Caption: Potential biological interactions and activities.
Future Directions and Research Opportunities
The lack of extensive experimental data for 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone presents a clear opportunity for further research. Key areas for investigation include:
-
Development of a robust and scalable synthetic route.
-
Comprehensive spectroscopic and crystallographic characterization to confirm its structure and stereochemistry.
-
Screening for a wide range of biological activities, guided by the known pharmacology of related spirocyclic compounds.
-
Computational modeling and docking studies to predict potential biological targets.
Conclusion
2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetrone represents an intriguing yet underexplored chemical entity. Its rigid spirocyclic framework, rich in functional groups, makes it a compelling candidate for applications in drug discovery and materials science. While a dearth of direct experimental data currently exists, this guide provides a solid foundation for future research by leveraging information from analogous structures. The synthesis and evaluation of this and similar diazaspiro compounds are likely to yield novel molecules with significant scientific and therapeutic potential.
References
Unveiling the Potential of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone: A Theoretical and Computational Chemistry Perspective
Foreword: The Spirocyclic Scaffold - A Gateway to Novel Therapeutics
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly compelling motifs. Their inherent rigidity and well-defined stereochemistry provide an exceptional platform for the design of highly selective and potent therapeutic agents. Among these, the 2,7-diazaspiro[4.4]nonane framework presents a unique combination of structural features. This whitepaper delves into the theoretical and computational characterization of a particularly intriguing derivative: 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone .
While extensive experimental data on this specific tetraone is not yet abundant in the public domain, its structural similarity to other biologically active spirohydantoins and diazaspiro compounds warrants a thorough computational investigation.[1][2][3] Such studies are invaluable for predicting molecular properties, understanding potential biological interactions, and guiding future synthetic and pharmacological research. This guide, therefore, serves as a comprehensive technical primer for researchers, scientists, and drug development professionals on the application of modern computational techniques to elucidate the chemical behavior and therapeutic potential of this promising molecule.
Molecular Overview and Significance
This compound is a chemical entity with the molecular formula C7H6N2O4.[4] Its structure, characterized by a central spiro carbon atom connecting two five-membered rings, each containing two carbonyl groups and a nitrogen atom, is a source of its unique properties.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H6N2O4 | PubChem CID: 434607[4] |
| Molecular Weight | 182.13 g/mol | PubChem CID: 434607[4] |
| IUPAC Name | 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetrone | PubChem CID: 434607[4] |
| CAS Number | 77415-70-4 | PubChem CID: 434607[4] |
The presence of multiple carbonyl groups and secondary amine functionalities suggests a high potential for hydrogen bonding, which is a critical determinant of drug-receptor interactions. The spirocyclic core imparts a conformational rigidity that can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[5]
The exploration of related spirohydantoin structures as inhibitors of p300/CBP histone acetyltransferases in cancer therapy underscores the potential of this class of molecules.[1][2] These studies have demonstrated that the stereochemistry of the spiro center can significantly influence biological activity.[1] This highlights the importance of in-silico techniques to explore the conformational landscape and stereoelectronic properties of this compound.
Computational Methodology: A Primer
A multi-faceted computational approach is essential to build a comprehensive understanding of a molecule's behavior from the electronic to the systems level. The following sections outline the key theoretical methods that would be applied to study this compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic structure and reactivity of a molecule.
Workflow for Quantum Chemical Analysis
Caption: A typical workflow for quantum chemical analysis of a small molecule.
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Input Structure Preparation: Obtain the initial 3D coordinates of this compound from a database such as PubChem.[4]
-
Method Selection: Choose a suitable level of theory and basis set. A common and effective choice for molecules of this size is the B3LYP functional with the 6-31G(d) basis set. This combination offers a good balance between accuracy and computational cost for geometry and electronic properties.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations depend on an accurate molecular structure.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To calculate the zero-point vibrational energy and thermal corrections to the electronic energy, which are necessary for obtaining accurate thermodynamic data.
-
To predict the infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] This is particularly relevant for predicting the binding mode of this compound to a protein target.
Workflow for Molecular Docking Studies
Caption: A generalized workflow for molecular docking simulations.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound, optimized using quantum chemical methods, is used as the input ligand. Appropriate protonation states and partial charges are assigned.
-
Receptor Preparation: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[8] Water molecules and co-ligands not relevant to the binding site are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The region of the protein where the ligand is expected to bind is defined. This is often based on the location of a known inhibitor or a predicted active site.
-
Docking and Scoring: A docking program (e.g., AutoDock, Glide) is used to generate a series of possible binding poses of the ligand in the receptor's active site. Each pose is assigned a score that estimates the binding affinity.
-
Pose Analysis: The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a system over time.[6][7] For this compound, an MD simulation of its complex with a target protein can reveal the stability of the binding pose and the flexibility of the protein-ligand complex.
Workflow for Molecular Dynamics Simulation
Caption: A standard workflow for molecular dynamics simulation of a protein-ligand complex.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The best-scoring pose from molecular docking is used as the starting structure. The complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This ensures that the system is stable before the production run.
-
Production Run: The simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time.
-
Binding Free Energy Calculation: More advanced calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the trajectory to obtain a more accurate estimate of the binding free energy.[6]
Predicted Properties and Potential Applications
Based on the computational methodologies described above, we can predict several key properties of this compound and hypothesize its potential applications.
Structural and Electronic Properties
DFT calculations would provide the optimized 3D geometry of the molecule, including bond lengths, bond angles, and dihedral angles. The spirocyclic nature of the molecule is expected to enforce a relatively rigid conformation.[5]
Table 2: Predicted Electronic Properties (Hypothetical Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 3.5 D | Influences the solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and would need to be calculated using quantum chemical software.
The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to be involved in chemical reactions. The electrostatic potential (ESP) map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions.
Reactivity and Stability
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A large gap, as hypothetically shown in Table 2, would suggest high kinetic stability. Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack.
Potential as a Bioactive Scaffold
The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) in a conformationally constrained scaffold makes this compound an excellent candidate for a bioactive molecule. Molecular docking and MD simulations against various protein targets could reveal its potential as an inhibitor for enzymes such as kinases, proteases, or acetyltransferases. The spirohydantoin scaffold has already shown promise in this regard.[1][2][3]
Future Directions and Conclusion
The theoretical and computational study of this compound offers a powerful and cost-effective approach to elucidating its fundamental properties and exploring its therapeutic potential prior to extensive experimental investigation. The computational workflows and protocols outlined in this whitepaper provide a robust framework for such an in-silico analysis.
Future work should focus on performing these detailed calculations to generate concrete data on the structural, electronic, and reactivity properties of the molecule. Furthermore, virtual screening of this scaffold against libraries of drug targets could identify promising protein-ligand interactions, which can then be validated through more rigorous molecular dynamics simulations and, ultimately, experimental assays.
References
- 1. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride | 1609399-87-2 [smolecule.com]
- 6. Computational studies of natural product compound (CP-225917) for lead identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitargeted molecular docking and dynamics simulation studies of 1,3,4-thiadiazoles synthesised from (R)-carvone against specific tumour protein markers: An In-silico study of two diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the absence of readily available experimental spectra in public databases, this guide serves as a predictive resource, grounded in the fundamental principles of chemical spectroscopy and structural analysis.
This compound is a distinctive spirocyclic molecule featuring two succinimide rings conjoined at a central quaternary carbon. This unique architecture imparts a high degree of rigidity and symmetry, which are directly reflected in its spectroscopic properties. A thorough understanding of its spectral data is crucial for its unambiguous identification and for exploring its potential in various scientific and pharmaceutical applications. The molecular formula of this compound is C₇H₆N₂O₄, with a molecular weight of approximately 182.13 g/mol .[1]
Molecular Structure and Symmetry Considerations
The key to interpreting the spectroscopic data of this compound lies in its molecular symmetry. The central spiro carbon atom acts as a C₂ symmetry point, rendering the two succinimide rings and their respective atoms chemically equivalent. This equivalence significantly simplifies the expected NMR spectra, reducing the number of unique signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The high symmetry of this compound leads to a surprisingly simple predicted NMR spectrum.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton NMR spectrum is anticipated to exhibit just two signals, reflecting the two distinct proton environments in the molecule.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~2.8 ppm | Singlet | 4H | -CH₂- | Due to the C₂ symmetry, all four methylene protons are chemically equivalent. Their proximity to the electron-withdrawing carbonyl groups results in a downfield shift. |
| ~11.0 ppm | Broad Singlet | 2H | -NH- | The two imide protons are also equivalent. The signal is expected to be broad due to quadrupolar relaxation of the adjacent nitrogen and intermolecular hydrogen bonding. The chemical shift is characteristic of imide protons in a polar aprotic solvent like DMSO-d₆. |
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of the target compound.
A crucial step in confirming the assignment of the NH protons is to perform a deuterium exchange experiment. Adding a drop of D₂O to the NMR tube will result in the exchange of the imide protons with deuterium, causing the NH signal to disappear from the spectrum.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to be equally straightforward, with only three signals corresponding to the three unique carbon environments.
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~35 ppm | -CH₂- | The four methylene carbons are equivalent due to symmetry. |
| ~65 ppm | Spiro C | The central quaternary carbon is in a unique chemical environment. Its signal is expected to be of lower intensity due to the lack of attached protons. |
| ~175 ppm | -C=O | All four carbonyl carbons are equivalent and resonate in the typical downfield region for imide carbonyls. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by the characteristic vibrations of the cyclic imide moieties.
| Predicted Frequency (cm⁻¹) | Vibration | Intensity | Interpretation |
| 3200 - 3400 | N-H stretch | Medium-Broad | Indicative of the imide N-H groups, broadened by hydrogen bonding. |
| 2850 - 3000 | C-H stretch | Medium | Aliphatic C-H stretching of the methylene groups. |
| 1770 - 1790 | Asymmetric C=O stretch | Strong | A characteristic absorption for cyclic imides.[2][3] |
| 1700 - 1750 | Symmetric C=O stretch | Strong | The second characteristic carbonyl absorption for cyclic imides. The presence of two distinct C=O bands is a key diagnostic feature.[3] |
| 1100 - 1300 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bonds within the imide rings. |
The presence of two strong carbonyl absorption bands is a definitive feature of cyclic imides, arising from the symmetric and asymmetric stretching modes of the two carbonyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum:
-
Molecular Ion: The exact mass of the molecule is 182.0328 Da.[1] In high-resolution mass spectrometry (HRMS), this would be observed as:
-
[M+H]⁺ at m/z 183.0406 in positive ion mode.
-
[M-H]⁻ at m/z 181.0251 in negative ion mode.
-
-
Fragmentation: The fragmentation of the molecular ion is expected to proceed via cleavage of the spirocyclic ring system. A plausible fragmentation pathway involves the initial loss of one of the succinimide rings or parts thereof. The principles of fragmentation suggest that the energetically unstable molecular ion will break into smaller, more stable charged fragments and neutral radicals.[4][5]
Caption: A conceptual diagram of a plausible fragmentation pathway.
Experimental Protocol for MS Analysis:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.
-
Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions. This provides detailed structural information.
Conclusion
This technical guide provides a robust theoretical framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are direct consequences of the molecule's unique and highly symmetric structure. While experimental verification is the ultimate goal, these predictions offer a solid foundation for researchers to identify, characterize, and utilize this compound in their work. The synergistic use of these spectroscopic techniques is essential for the unambiguous structural elucidation of novel chemical entities.
References
- 1. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Infrared and Raman Group Frequencies of Cyclic Imides [opg.optica.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
solubility profile of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone in Organic Solvents
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly advantageous in drug design, often leading to compounds with enhanced potency, selectivity, and improved pharmacological properties.[1][2] This spirocyclic system is a key component in the development of novel therapeutics, particularly in neuroscience research for targeting conditions like epilepsy and pain.[3]
This guide focuses on a specific derivative, This compound . Understanding the solubility of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Solubility fundamentally influences every stage of drug development, including formulation design, in vitro assay reliability, and ultimately, bioavailability and efficacy.[4][5]
Given the absence of comprehensive published solubility data for this specific molecule, this document serves a dual purpose. First, it provides a robust, structure-based prediction of its solubility profile across a range of common organic solvents. Second, it delivers a definitive, field-proven experimental protocol for determining its thermodynamic equilibrium solubility, empowering researchers to generate precise, reliable data.
Physicochemical Properties and Solubility Prediction
To forecast the solubility behavior of this compound, a thorough analysis of its molecular structure is essential.
Molecular Structure and Properties:
-
Molecular Formula: C₇H₆N₂O₄[6]
-
Molecular Weight: 182.13 g/mol [6]
-
Structure:
(Image Source: PubChem CID 434607)
-
Computed XLogP3-AA: -2.2[6]
Structural Analysis for Solubility:
The structure is dominated by highly polar functional groups. It contains four carbonyl (C=O) groups and two N-H moieties within its two fused pyrrolidine-dione rings. This configuration has profound implications for its solubility:
-
High Polarity: The density of electronegative oxygen and nitrogen atoms creates a highly polar molecule. Following the fundamental principle of "like dissolves like," the compound is predicted to be most soluble in polar solvents.[7][8]
-
Hydrogen Bonding: The two N-H groups can act as hydrogen bond donors, while the four carbonyl oxygens are strong hydrogen bond acceptors. This dual capability allows for strong intermolecular interactions with protic solvents and solvents capable of accepting hydrogen bonds.[9]
-
Crystal Lattice Energy: The extensive hydrogen bonding and planar nature of the imide groups likely contribute to a stable crystal lattice. High lattice energy can counteract favorable solvent-solute interactions, potentially limiting solubility even in some polar solvents, as significant energy is required to break the solid-state structure apart.
-
Low Lipophilicity: The computed XLogP3-AA of -2.2 indicates a strong preference for hydrophilic (polar) environments over lipophilic (non-polar) ones.[6] This strongly suggests very poor solubility in non-polar hydrocarbon and ethereal solvents.
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, the following table summarizes the predicted solubility of this compound at ambient temperature (approx. 25°C).
| Solvent Class | Example Solvent | Key Properties | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High Polarity, H-bond Acceptor | High | DMSO is a powerful, highly polar solvent capable of disrupting the crystal lattice and accepting hydrogen bonds from the solute's N-H groups. |
| Dimethylformamide (DMF) | High Polarity, H-bond Acceptor | High to Moderate | Similar to DMSO, DMF is a strong polar solvent that should effectively solvate the molecule. | |
| Acetonitrile (ACN) | Moderate Polarity | Low | While polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF and may not overcome the compound's crystal lattice energy as effectively. | |
| Polar Protic | Methanol (MeOH) / Ethanol (EtOH) | High Polarity, H-bond Donor & Acceptor | Low to Moderate | These solvents can interact via hydrogen bonding, but their smaller size and the compound's strong self-association may limit high solubility. |
| Water | High Polarity, H-bond Donor & Acceptor | Low | Despite the molecule's hydrophilic nature (low XLogP), the strong intermolecular forces within its crystal lattice are likely to limit aqueous solubility significantly. | |
| Non-Polar | Hexane / Toluene | Non-Polar | Insoluble | The vast difference in polarity between the solute and these solvents results in negligible interaction and solubility.[8] |
| Ethereal | Diethyl Ether / THF | Low to Moderate Polarity | Very Low to Insoluble | These solvents lack the polarity and hydrogen bonding capability required to dissolve the highly polar solute. |
| Chlorinated | Dichloromethane (DCM) | Moderate Polarity | Very Low to Insoluble | DCM is not sufficiently polar to overcome the strong intermolecular forces of the solute. |
Definitive Experimental Protocol: The Equilibrium Shake-Flask Method
To move from prediction to quantitative fact, the equilibrium (or thermodynamic) solubility must be determined experimentally. The shake-flask method is the universally recognized "gold standard" for this purpose, as it measures the true saturation point of a compound in a solvent at equilibrium.[10][11][12]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient duration to allow the system to reach a state of equilibrium. At this point, the rate of dissolution equals the rate of precipitation. After separating the undissolved solid, the concentration of the compound in the resulting saturated solution is measured using a validated analytical technique.[11][13]
Materials and Reagents
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC or analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (readable to ±0.1 mg)
-
Orbital shaker with temperature control
-
Centrifuge capable of holding the selected vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials for analysis
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation: a. Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visually in excess (e.g., 5-10 mg) is typically sufficient for a 1-2 mL solvent volume. The goal is to ensure solid remains after equilibrium is reached.[12] b. Record the exact mass of the compound added. c. Accurately pipette a known volume of the chosen organic solvent (e.g., 2.0 mL) into the vial. d. Securely cap the vial. Prepare each solvent experiment in triplicate for statistical validity.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the vials at a consistent speed (e.g., 150-200 rpm) for a minimum of 24 hours.[11]
-
Causality Insight: A 24-hour period is typically sufficient for most compounds to reach equilibrium. However, for compounds with high crystal lattice energy, a longer period may be necessary. A key part of validating this protocol is to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration no longer increases, thereby proving equilibrium has been achieved.[10]
-
-
Phase Separation: a. After the equilibration period, remove the vials and let them stand undisturbed at the controlled temperature for 1-2 hours to allow for sedimentation of the solid. b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid particles.[13]
-
Causality Insight: This step is critical to prevent the accidental analysis of undissolved microparticles, which would falsely inflate the measured solubility. Filtration provides an alternative or additional separation step.[14]
-
-
Sample Preparation for Analysis: a. Carefully draw an aliquot from the clear supernatant, taking care not to disturb the solid pellet. b. Filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane and prevent adsorption-related losses. c. Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification via HPLC-UV: a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Analyze the standards and the diluted samples by HPLC-UV. The wavelength for detection should be set to the λmax of the compound, determined by running a UV spectrum.[14][15] c. Generate a calibration curve by plotting the peak area against the concentration of the standards. d. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Data Calculation: a. Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the solvent. b. Express the final result in appropriate units, such as mg/mL or µg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask method for determining thermodynamic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 11. biorelevant.com [biorelevant.com]
- 12. scribd.com [scribd.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Molecular Modeling of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional planar aromatic structures. This unique architecture allows for more precise and selective interactions with the complex three-dimensional binding sites of biological targets such as enzymes and receptors.[1][2][3][4] The 2,7-Diazaspiro[4.4]nonane core, in particular, has been identified as a key structural motif in the development of novel therapeutics, with derivatives showing promise in neuroscience for conditions like epilepsy and in modulating key signaling pathways related to pain and neurodegeneration.[2]
This guide focuses on 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone, a derivative of this important scaffold. We will delve into a comprehensive molecular modeling workflow, providing both the theoretical underpinnings and practical, step-by-step protocols for its computational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to explore the therapeutic potential of this and similar molecules.
Molecular Overview: this compound
Before embarking on computational analysis, a thorough understanding of the molecule's fundamental properties is essential.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [5] |
| Molecular Weight | 182.13 g/mol | [5] |
| IUPAC Name | 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetrone | [5] |
| CAS Number | 77415-70-4 | [5] |
The structure features a central spiro-carbon connecting two five-membered rings. Each ring contains a nitrogen atom and two carbonyl groups, forming a succinimide-like moiety. The presence of multiple hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygens) suggests a high potential for specific interactions with biological macromolecules.
Part 1: Foundational Quantum Mechanical Calculations
The initial step in modeling any novel molecule is to determine its most stable three-dimensional structure and fundamental electronic properties. For this, quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are the gold standard.
Rationale for Method Selection
DFT, specifically using a functional like B3LYP, offers a robust balance between computational cost and accuracy for organic molecules.[6] The choice of basis set is also critical. A Pople-style basis set such as 6-31G(d,p) is a common starting point, providing a good description of electron distribution and polarization. For higher accuracy, especially when dealing with intermolecular interactions, a larger basis set like 6-311++G(d,p) is recommended.[7]
Experimental Protocol: Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.
Software: Gaussian, ORCA, or similar QM package.
Step-by-Step Protocol:
-
Input File Preparation:
-
Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro.
-
Create an input file specifying the calculation type. For Gaussian, the route section would be:
-
B3LYP/6-31G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
-
Execution: Run the calculation on a suitable computational resource.
-
Analysis of Results:
-
Convergence: Ensure the optimization has converged successfully by checking the output file for the "Stationary point found" message.
-
Vibrational Frequencies: Verify that the frequency calculation yields no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a true energy minimum.
-
Optimized Geometry: The final coordinates represent the molecule's most stable conformation in the gas phase. These coordinates will be the foundation for all subsequent modeling.
-
Workflow Diagram: Quantum Mechanical Characterization
Caption: Workflow for QM geometry optimization and frequency analysis.
Part 2: Molecular Dynamics Simulations for Conformational Sampling
While QM provides a static, gas-phase picture of the lowest energy state, molecules in a biological environment are dynamic and exist in a solution. Molecular Dynamics (MD) simulations are essential to explore the conformational landscape of this compound in a solvated environment.
Force Field Parameterization: The Critical Step
Standard biomolecular force fields (e.g., AMBER, CHARMM, GROMOS) may not have accurate parameters for our specific spirocyclic tetraone. Therefore, a crucial step is to generate reliable parameters. The antechamber module of the AMBER suite of programs is a widely accepted tool for this, utilizing the General Amber Force Field (GAFF).
Rationale for GAFF: GAFF is designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it ideal for subsequent protein-ligand simulations. It covers most organic chemical space.
Experimental Protocol: Ligand Parameterization and Solvated MD
Objective: To simulate the dynamic behavior of the molecule in water and identify dominant conformations.
Software: AMBER, GROMACS, or NAMD.
Step-by-Step Protocol:
-
Charge Calculation:
-
Use the QM-optimized structure from Part 1.
-
Perform a single-point energy calculation using a higher level of theory (e.g., B3LYP/6-311++G(d,p)) with the pop=RESP keyword in Gaussian to generate the electrostatic potential.
-
Use the antechamber and parmchk2 tools in AmberTools to generate GAFF atom types and parameters, and to fit the RESP charges.
-
-
System Solvation:
-
Use the LEaP program in AmberTools to load the generated ligand parameters.
-
Solvate the molecule in a box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions if the molecule has a net charge (not applicable for our neutral molecule).
-
-
MD Simulation Stages:
-
Minimization: Perform a multi-stage energy minimization to relax the system and remove any bad contacts between the solute and solvent.
-
Heating: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds.
-
Equilibration: Run a simulation for several nanoseconds with restraints on the solute to allow the solvent to equilibrate around it.
-
Production Run: Run the final simulation without restraints for a significant duration (e.g., 100 ns or more) to sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory for conformational changes, hydrogen bonding patterns, and root-mean-square deviation (RMSD) to assess stability.
-
Workflow Diagram: Molecular Dynamics Simulation
Caption: Workflow for ligand parameterization and solvated MD simulation.
Part 3: Molecular Docking and Interaction Analysis
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of structure-based drug design. Given that related azaspiro[4.4]nonane derivatives have shown activity at sigma receptors, we will use the sigma-1 (σ₁) receptor as a hypothetical target for this workflow.[2]
Rationale and Preparation
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of the σ₁ receptor.
Prerequisites:
-
A high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank).
-
The low-energy conformation of our ligand, obtained from the QM optimization.
Preparation Steps:
-
Protein Preparation: Remove water molecules, add hydrogen atoms, and assign protonation states appropriate for physiological pH.
-
Ligand Preparation: Assign partial charges (using the RESP charges from Part 2 is ideal) and define rotatable bonds.
-
Binding Site Definition: Identify the binding pocket, typically based on a co-crystallized ligand or from published literature.
Experimental Protocol: Molecular Docking
Software: AutoDock Vina, Glide (Schrödinger), or GOLD.
Step-by-Step Protocol:
-
Grid Generation: Define a grid box that encompasses the entire binding site of the target protein.
-
Docking Execution: Run the docking algorithm. The software will systematically search for the best ligand conformation and orientation within the grid box that maximizes the scoring function.
-
Pose Analysis:
-
The output will be a set of predicted binding poses, each with a corresponding binding score (an estimate of binding free energy).
-
Analyze the top-scoring poses. The best pose is typically the one with the lowest energy score that also makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.
-
Visualize the ligand-protein complex to understand the specific interactions driving the binding.
-
Diagram: Key Interactions in the Binding Pocket
Caption: Hypothetical key interactions of the ligand in a protein active site.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-stage workflow for the molecular modeling of this compound. By integrating quantum mechanics, molecular dynamics, and molecular docking, researchers can gain deep insights into the molecule's structural, dynamic, and interactive properties. The results from these computational studies can guide the synthesis of new derivatives with improved potency and selectivity, accelerating the drug discovery process. The rigid, three-dimensional nature of spirocyclic compounds makes them particularly well-suited for computational design, as their reduced conformational flexibility allows for more accurate predictions of their binding to biological targets.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone as a monomer for polyimides
An Application Guide for the Utilization of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone as a Monomer Precursor for Advanced Polyimides
Introduction: The Quest for High-Performance Polymers
Polyimides represent a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties make them indispensable in demanding applications, from aerospace engineering to microelectronics. However, conventional aromatic polyimides often suffer from poor solubility and processability due to their rigid backbones and strong inter-chain interactions. A key strategy to mitigate these challenges involves the incorporation of non-coplanar, three-dimensional structures into the polymer backbone. Spirocyclic monomers, containing two rings linked by a single common atom, are exemplary candidates for this purpose. The rigid, contorted geometry of a spiro center disrupts polymer chain packing, enhancing solubility and increasing fractional free volume, which is particularly advantageous for applications like gas separation membranes.[1][2]
This document explores the potential of this compound as a foundational building block for creating novel spiro-containing polyimides. While not a conventional dianhydride or diamine monomer itself, its unique structure serves as a valuable precursor to a spiro-tetracarboxylic acid and, subsequently, a spiro-dianhydride monomer. This application note provides a scientifically grounded, theoretical framework and detailed protocols for the synthesis of this novel monomer and its polymerization into advanced polyimides.
Section 1: Physicochemical Properties of the Monomer Precursor
Understanding the characteristics of the starting material is fundamental to its successful application. This compound is a stable, crystalline solid whose properties are summarized below. Its structure essentially consists of two succinimide rings fused at a central spiro-carbon atom.
| Property | Value | Source |
| IUPAC Name | 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetrone | [3] |
| CAS Number | 77415-70-4 | [3] |
| Molecular Formula | C₇H₆N₂O₄ | [3] |
| Molecular Weight | 182.13 g/mol | [3] |
| Appearance | White to off-white crystalline powder | Assumed |
| Solubility | Sparingly soluble in water, soluble in polar aprotic solvents upon heating | Assumed |
Section 2: Protocol for Spiro-Dianhydride Monomer Synthesis
The core of this application lies in the conversion of the stable tetraone precursor into a reactive dianhydride monomer suitable for polycondensation. This is a two-step process involving hydrolysis of the imide rings followed by a cyclodehydration reaction.
Diagram of Monomer Synthesis Pathway
Caption: Conversion of the tetraone precursor to the reactive dianhydride monomer.
Part 2A: Protocol for Alkaline Hydrolysis to Tetracarboxylic Acid
Causality: Alkaline hydrolysis is employed to cleave the stable imide rings. The use of a strong base (NaOH) and heat provides the necessary energy to break the amide bonds, while the subsequent acidification protonates the resulting carboxylate and amine salts to yield the tetracarboxylic acid di-amine intermediate, which upon further hydrolysis under harsh conditions would yield the tetracarboxylic acid. For the purpose of creating a dianhydride, a tetracarboxylic acid is the key intermediate. We will assume complete hydrolysis for this protocol.
Materials:
-
This compound
-
10 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, suspend 18.2 g (0.1 mol) of this compound in 200 mL of deionized water.
-
Hydrolysis: Slowly add 80 mL of 10 M NaOH solution (0.8 mol, a significant excess to ensure complete reaction). The suspension should gradually dissolve as the sodium salt of the acid forms.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting material.
-
Cooling: After the reaction is complete, cool the flask to room temperature and then further in an ice bath.
-
Acidification: While stirring vigorously in the ice bath, slowly and carefully add concentrated HCl to the reaction mixture until the pH is ~1. A white precipitate of the spiro-tetracarboxylic acid will form.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove any residual salts.
-
Drying: Dry the purified spiro-tetracarboxylic acid in a vacuum oven at 80°C overnight.
Part 2B: Protocol for Cyclodehydration to Spiro-Dianhydride
Causality: This step reforms anhydride rings from the tetracarboxylic acid. Acetic anhydride is a common and effective dehydrating agent that facilitates the intramolecular cyclization to form the thermodynamically stable five-membered anhydride rings. The product is precipitated in a non-solvent to remove excess acetic anhydride and acetic acid.
Materials:
-
Spiro-tetracarboxylic acid (from Part 2A)
-
Acetic Anhydride
-
Dry Toluene (or another suitable non-solvent)
-
Three-neck flask with a nitrogen inlet and condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: Assemble a three-neck flask with a magnetic stirrer, nitrogen inlet, and reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis of the product.
-
Reaction: Charge the flask with the dried spiro-tetracarboxylic acid (e.g., 0.1 mol) and a three-fold molar excess of acetic anhydride (e.g., 0.3 mol, ~31 mL).
-
Heating: Under a slow stream of nitrogen, heat the mixture to 120-140°C with stirring. The solid should dissolve as the reaction proceeds. Maintain this temperature for 4-6 hours.
-
Product Isolation: After cooling to room temperature, pour the reaction mixture slowly into a large beaker of vigorously stirred dry toluene. The dianhydride product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration. Wash the product thoroughly with more dry toluene to remove residual acetic anhydride.
-
Drying: Dry the final spiro-dianhydride monomer in a vacuum oven at 120°C for at least 12 hours before use in polymerization. Store in a desiccator.
Section 3: Protocol for Polyimide Synthesis
The synthesis of polyimides from the novel spiro-dianhydride follows the classical two-stage polycondensation procedure.[4][5] This method allows for the formation of a high-molecular-weight, processable poly(amic acid) intermediate before conversion to the final, intractable polyimide.
Diagram of Two-Stage Polymerization Workflow
Caption: Workflow for the two-stage synthesis of spiro-polyimides.
Step 1: Poly(amic acid) Synthesis
Causality: This step must be performed under anhydrous conditions at low temperatures. Water can hydrolyze the reactive anhydride monomer, preventing high molecular weight polymer formation. The reaction is conducted at 0°C and allowed to warm to room temperature to control the exothermic ring-opening polyaddition, ensuring the formation of long polymer chains without premature imidization, which would cause precipitation and limit molecular weight gain.
Materials:
-
Purified spiro-dianhydride monomer
-
High-purity aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Flame-dried, three-neck flask with mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
Procedure:
-
Setup: Assemble the reaction flask under a positive pressure of dry nitrogen.
-
Diamine Dissolution: Add ODA (e.g., 2.002 g, 10 mmol) to the flask, followed by anhydrous NMP (e.g., 30 mL) to create a 15-20% w/v solids solution. Stir with the mechanical stirrer until the diamine is fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Once the solution is cold, add an equimolar amount of the spiro-dianhydride (e.g., 10 mmol, calculated weight) to the stirred diamine solution in one portion. Use a small amount of additional NMP to rinse any remaining monomer into the flask.
-
Polymerization: Maintain the reaction at 0°C for 2 hours, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 18-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).
-
Storage: The resulting poly(amic acid) solution should be stored in a refrigerator at 4°C until ready for film casting and imidization.
Step 2: Imidization to Polyimide
The poly(amic acid) is a processable precursor that must be converted to the final polyimide via cyclodehydration. This can be achieved thermally or chemically.
A. Thermal Imidization Protocol (Recommended for Film Properties)
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Cast a film of uniform thickness using a doctor blade.
-
Solvent Removal: Place the cast film in a dust-free, low-humidity chamber at 60-80°C for 4-6 hours to slowly remove the bulk of the NMP solvent.
-
Curing: Transfer the glass plate to a programmable vacuum or nitrogen-purged oven. Cure the film using a staged heating program:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
(Optional) 300°C for 30 minutes for complete imidization.
-
-
Film Removal: After cooling slowly to room temperature, the tough, flexible polyimide film can be removed from the glass substrate by immersion in water.
B. Chemical Imidization Protocol (For Solution-State Analysis)
-
Reagent Addition: To the stirred poly(amic acid) solution, add a dehydrating agent (acetic anhydride) and a catalyst (pyridine or triethylamine) in a 2:1 molar ratio with respect to the polymer repeat unit.
-
Reaction: Stir the mixture at room temperature for 12 hours. The polyimide will often precipitate from the solution as it forms.
-
Isolation: Pour the reaction mixture into a non-solvent like methanol to precipitate the polymer fully.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C.
Section 4: Characterization and Expected Properties
Proper characterization is crucial to validate the synthesis and understand the material's performance. The unique spiro structure is expected to impart distinct properties compared to linear analogues.
| Technique | Purpose | Expected Result |
| FTIR Spectroscopy | Confirm imidization | Disappearance of amic acid peaks (~1660 cm⁻¹, ~3300 cm⁻¹) and appearance of characteristic imide peaks (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, C-N stretch at ~1370 cm⁻¹). |
| TGA | Assess thermal stability | High decomposition temperature (T_d5) > 500°C in N₂, typical of aromatic polyimides.[6] |
| DSC | Determine glass transition temp. (T_g) | High T_g, likely in the range of 250-350°C, due to the rigid spiro structure.[4][6] |
| Solubility Test | Evaluate processability | Enhanced solubility in organic solvents (e.g., NMP, DMAc, m-cresol, THF) compared to analogous linear polyimides, due to the spiro center disrupting chain packing.[6][7] |
Section 5: Potential Applications
Polyimides derived from this novel spiro-dianhydride are anticipated to possess a combination of high thermal stability and enhanced solubility. This profile makes them prime candidates for several advanced applications:
-
Gas Separation Membranes: The spiro structure is designed to increase the fractional free volume within the polymer matrix, potentially leading to high gas permeability, making these materials suitable for CO₂ capture or H₂ separation.[2][8]
-
Low-Dielectric Films: The disruption of chain packing can lower the dielectric constant by reducing intermolecular electronic polarization, a desirable trait for interlayer dielectrics in microelectronics.
-
Processable High-Temperature Adhesives and Composites: Enhanced solubility allows for easier processing via solution-casting or spin-coating, enabling their use as matrix resins for carbon fiber composites or as high-performance adhesives in aerospace and automotive industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for Polyimide Synthesis Utilizing 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone: A Guide to Creating Novel Spiro-Based Polymers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] The introduction of spirocyclic structures into the polymer backbone is a sophisticated strategy to enhance processability and introduce novel properties.[3][4] The spiro atom, a single atom that is part of two rings, creates a three-dimensional kink in the polymer chain. This structural feature disrupts close chain packing, which can lead to improved solubility in organic solvents, higher glass transition temperatures (Tg), and enhanced gas permeability, all while maintaining excellent thermal stability.[3][4][5][6]
This application note provides a detailed experimental protocol for the polymerization of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone, a unique spirocyclic dianhydride monomer.[7] By reacting this monomer with a suitable aromatic diamine, such as 4,4'-oxydianiline (ODA), researchers can synthesize novel polyimides with potential applications in gas separation membranes, advanced electronics, and as matrices for drug delivery systems. We will detail a two-step polymerization method, which is a widely practiced and reliable procedure for polyimide synthesis.[1][8] This method involves the formation of a soluble poly(amic acid) precursor at ambient temperature, followed by a cyclodehydration step to form the final polyimide.
Section 1: The Chemistry of Spiro-Polyimide Synthesis
The polymerization process is a polycondensation reaction between the dianhydride (this compound) and a diamine (e.g., 4,4'-oxydianiline).
Step 1: Poly(amic acid) Formation
The reaction is initiated by the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the anhydride groups. This ring-opening reaction forms a soluble poly(amic acid) intermediate. This first step is typically carried out in a polar aprotic solvent at room temperature to prevent premature imidization.[1][9]
Step 2: Imidization (Cyclodehydration)
The second step involves the conversion of the poly(amic acid) to the final polyimide through the elimination of water. This can be achieved through thermal treatment or by chemical means using dehydrating agents.[8][9] Thermal imidization involves heating the poly(amic acid) solution or film in a stepwise manner to high temperatures (e.g., up to 300°C).[1] This process drives the cyclization reaction to completion and removes the solvent.
Below is a diagram illustrating the experimental workflow for this two-step polymerization process.
Caption: Experimental workflow for the two-step polymerization.
Section 2: Detailed Experimental Protocol
This protocol describes the synthesis of a polyimide from this compound and 4,4'-oxydianiline (ODA).
Materials and Equipment:
-
Monomers: this compound (MW: 182.13 g/mol ), 4,4'-Oxydianiline (ODA, MW: 200.24 g/mol ). Ensure ODA is purified by sublimation before use.
-
Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous.
-
Apparatus: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, drying tube, and a temperature-controlled heating mantle.
-
For film casting: Glass plates, doctor blade/casting knife.
-
For imidization: Programmable vacuum oven.
Procedure:
Part A: Synthesis of Poly(amic acid) Precursor
-
Reactor Setup: A 250 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. The glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Diamine Dissolution: Charge the flask with 4,4'-oxydianiline (ODA) (e.g., 2.0024 g, 10 mmol) and anhydrous NMP (e.g., 40 mL). Stir the mixture under a gentle flow of nitrogen at room temperature until the ODA is completely dissolved.
-
Dianhydride Addition: Once the ODA is dissolved, slowly add an equimolar amount of this compound (1.8213 g, 10 mmol) to the stirred solution in several small portions over 30 minutes. The addition should be done carefully to manage any potential exotherm.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final solution should be clear and viscous.
Part B: Thermal Imidization to Polyimide Film
-
Film Casting: The viscous poly(amic acid) solution is cast onto a clean, dry glass plate using a doctor blade set to a specific thickness (e.g., 500 µm) to ensure a uniform film.
-
Solvent Removal and Imidization: The cast film on the glass plate is placed in a programmable vacuum oven and subjected to the following heating schedule:
-
100°C for 1 hour to slowly remove the bulk of the NMP solvent.
-
200°C for 1 hour to further drive the imidization process.
-
300°C for 1 hour to ensure complete cyclization and removal of residual solvent.[1]
-
-
Film Recovery: After the thermal treatment, the oven is allowed to cool down slowly to room temperature. The resulting tough, flexible polyimide film can then be carefully peeled from the glass substrate.
The chemical transformation from the spiro-dianhydride and diamine to the final polyimide is depicted below.
Caption: Reaction scheme for the formation of spiro-polyimide.
Section 3: Characterization and Expected Results
The synthesized polyimide should be characterized to confirm its structure and evaluate its properties.
1. Spectroscopic Analysis:
-
FTIR Spectroscopy: The conversion of the poly(amic acid) to the polyimide can be monitored by the disappearance of the amic acid bands and the appearance of characteristic imide absorption bands. Expect to see strong absorption peaks around 1780 cm⁻¹ (asymmetrical C=O stretching) and 1720 cm⁻¹ (symmetrical C=O stretching).[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the detailed chemical structure of the resulting polymer.[3][4]
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): The molecular weight and molecular weight distribution (polydispersity index, PDI) of the poly(amic acid) precursor can be determined by GPC.[3] High molecular weights are indicative of a successful polymerization.
3. Thermal Properties:
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyimide. Spiro-based polyimides are expected to exhibit high decomposition temperatures, typically above 500°C.[3][5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The introduction of the rigid spiro structure is expected to result in a high Tg.[3][10]
Table of Expected Properties:
| Property | Technique | Expected Result |
| Imidization Confirmation | FTIR | Appearance of imide peaks (~1780 & 1720 cm⁻¹) |
| Molecular Weight (Mw) | GPC | > 2.5 x 10⁴ g/mol |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 |
| Glass Transition Temp. (Tg) | DSC | 280 - 380 °C |
| 5% Weight Loss Temp. (Td5) | TGA | > 500 °C (in N₂) |
| Solubility | Solvent Test | Soluble in NMP, DMAc, m-cresol |
| Film Appearance | Visual | Transparent, flexible, and tough |
Section 4: Troubleshooting and Expert Insights
-
Low Molecular Weight: If the resulting polymer has a low molecular weight, ensure that the monomers are of high purity and that the reaction was carried out under strictly anhydrous conditions. The stoichiometry of the monomers is also critical and should be carefully controlled.
-
Brittle Films: Brittle films can be a result of low molecular weight or incomplete imidization. Ensure the thermal curing cycle is followed precisely.
-
Insolubility of Poly(amic acid): If the poly(amic acid) precipitates during the reaction, the concentration of the monomers may be too high. The reaction can be repeated with a larger volume of solvent.
-
Gel Formation: The reverse addition of the diamine solution to the dianhydride solution can sometimes lead to gel formation. The recommended procedure of adding the solid dianhydride to the dissolved diamine is generally more reliable.[9]
The unique spiro structure of this compound is anticipated to yield polyimides with a favorable combination of thermal stability and solubility, a common challenge in the field of high-performance polymers.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. zeusinc.com [zeusinc.com]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The spirobichroman-based polyimides with different side groups: from structure–property relationships to chain packing and gas transport performance - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10113C [pubs.rsc.org]
- 7. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dakenchem.com [dakenchem.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Synthesis and properties of novel soluble polyimides having an unsymmetric spiro tricyclic dianhydride unit | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide to 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone-Based Polymers: Applications and Protocols
This guide provides a comprehensive overview of the synthesis, properties, and applications of polymers derived from 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone. Designed for researchers, scientists, and drug development professionals, this document delves into the unique structural attributes of these spiro-polymers and outlines detailed protocols for their potential application in high-performance materials and advanced drug delivery systems.
Introduction: The Unique Spirocyclic Advantage
This compound is a unique monomer characterized by its rigid, three-dimensional spirocyclic structure, where two five-membered rings share a single carbon atom. This central spiro atom imparts significant conformational rigidity to the polymer backbone. When incorporated into polymers, this tetraone monomer can give rise to polyimides with exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in microelectronics and aerospace. The unique architecture of these polymers also presents intriguing possibilities for creating novel materials with tailored properties for specialized applications.
The imide rings within the polymer structure contribute to high glass transition temperatures (Tg) and excellent thermo-oxidative stability. These aromatic polyimides are generally processed as their soluble poly(amic acid) precursors, which are then thermally or chemically cyclized to the final, insoluble polyimide. This two-step process allows for the formation of thin films and coatings with uniform thickness and excellent adhesion to various substrates.
High-Performance Polymers for Microelectronics and Aerospace
The inherent properties of polyimides derived from this compound make them prime candidates for applications in the microelectronics and aerospace industries, where materials are subjected to extreme temperatures, harsh chemical environments, and mechanical stress.
Application Note: High-Temperature Resistant Coatings and Films
Polyimides based on this spiro-monomer are expected to exhibit superior thermal and dimensional stability. This makes them ideal for use as protective coatings for electronic components, flexible printed circuit boards, and as insulation for wiring in high-temperature environments. The rigid spiro-backbone can lead to a low coefficient of thermal expansion (CTE), which is crucial for maintaining the integrity of microelectronic devices during thermal cycling.
Protocol: Synthesis of a Spiro-Polyimide Film
This protocol describes a general two-step method for the synthesis of a polyimide film from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA).
Materials:
-
This compound (purified)
-
4,4'-Oxydianiline (ODA) (purified)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Glass plate for casting
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) with mechanical stirring until a clear solution is obtained. b. Slowly add a stoichiometric amount of solid this compound to the diamine solution in small portions over 1-2 hours. Maintain the reaction temperature at 0-5 °C using an ice bath to control the exothermic reaction. c. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: a. Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness. b. Place the cast film in a vacuum oven and subject it to a stepwise heating program for thermal imidization:
- 80 °C for 2 hours to slowly remove the solvent.
- 150 °C for 1 hour.
- 200 °C for 1 hour.
- 250 °C for 1 hour.
- 300 °C for 1 hour to complete the cyclization to the polyimide. c. After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate.
Characterization:
The resulting polyimide film can be characterized for its thermal properties (TGA, DSC), mechanical properties (tensile strength, elongation at break), and dielectric properties to assess its suitability for microelectronic applications.
Diagram of the Polyimide Synthesis Workflow
Caption: Workflow for the synthesis of a spiro-polyimide film.
Potential in Advanced Drug Delivery Systems
The unique molecular architecture of 2,7-diazaspiro[4.4]nonane-based polymers opens up possibilities in the field of drug delivery. The rigid spirocyclic core can be functionalized to create polymers with specific drug-loading capacities and release profiles. While this is an emerging area of research, the principles of polymer-based drug delivery can be applied to these novel materials.
Application Note: Spiro-Polymer Nanoparticles for Controlled Release
Polymers derived from this compound could be synthesized with biodegradable linkages or functionalized to be responsive to specific physiological stimuli (e.g., pH, enzymes). These polymers could then be formulated into nanoparticles for the encapsulation and targeted delivery of therapeutic agents. The rigid nature of the spiro-core might offer advantages in terms of nanoparticle stability and drug loading efficiency.
Hypothetical Protocol: Preparation of Drug-Loaded Spiro-Polymer Nanoparticles
This protocol outlines a hypothetical approach to formulating drug-loaded nanoparticles using a biodegradable spiro-polymer. This is a conceptual workflow, as specific polymers for this application are still under development.
Materials:
-
Functionalized, biodegradable 2,7-diazaspiro[4.4]nonane-based polymer
-
Therapeutic drug
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Oil Phase Preparation: a. Dissolve a known amount of the spiro-polymer and the therapeutic drug in a suitable organic solvent.
-
Emulsification: a. Add the oil phase dropwise to an aqueous surfactant solution while stirring at high speed using a homogenizer or sonicator. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: a. Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent. This will lead to the precipitation of the polymer as solid nanoparticles.
-
Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove any excess surfactant and unencapsulated drug.
-
Lyophilization: a. Resuspend the purified nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose). b. Freeze-dry the suspension to obtain a powdered form of the drug-loaded nanoparticles, which can be stored for long-term use.
Characterization:
The nanoparticles would be characterized for their size, size distribution, morphology (e.g., using scanning electron microscopy), drug loading content, and in vitro drug release profile.
Diagram of Nanoparticle Formulation Process
Caption: A conceptual workflow for drug-loaded nanoparticle formulation.
Summary of Potential Polymer Properties
The incorporation of the this compound monomer is anticipated to yield polymers with a unique combination of properties. The following table summarizes the expected characteristics and their implications for various applications.
| Property | Expected Characteristic | Potential Application |
| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature | Microelectronics, aerospace coatings, high-temperature adhesives |
| Mechanical Strength | High tensile strength and modulus | Structural components, durable films |
| Solvent Resistance | Good resistance to common organic solvents | Protective coatings, industrial applications |
| Dielectric Properties | Low dielectric constant and dissipation factor | Insulators in microelectronics, high-frequency applications |
| Dimensional Stability | Low coefficient of thermal expansion (CTE) | Substrates for flexible electronics, precision components |
| Biocompatibility | Potentially tunable with functionalization | Drug delivery, biomedical implants (requires further research) |
Conclusion and Future Outlook
Polymers based on this compound represent a promising, yet largely unexplored, class of high-performance materials. Their unique spirocyclic structure offers a pathway to developing polyimides with exceptional thermal, mechanical, and dielectric properties, making them highly attractive for advanced applications in electronics and aerospace. Furthermore, the potential for functionalization and the incorporation of biodegradable linkages suggest that these polymers could find a niche in the development of novel drug delivery systems.
Further research is required to fully elucidate the structure-property relationships of these spiro-polymers and to develop optimized synthesis and processing protocols. As our understanding of these materials grows, so too will the scope of their applications, paving the way for innovations in a wide range of scientific and technological fields.
The Spirocyclic Dianhydride 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone: A Prospective Building Block for High-Performance Polyimides
Foreword for the Research Community
The pursuit of advanced materials with tailored properties is a cornerstone of modern materials science. In the realm of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and dielectric properties. The design of novel monomers is a key strategy in fine-tuning these characteristics. This document explores the potential of 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone, a unique spirocyclic dianhydride, as a monomer for the synthesis of advanced polyimides.
A Note on the Current State of Research: Direct and extensive experimental data on the application of this compound in materials science is not broadly available in peer-reviewed literature. Therefore, this guide synthesizes information from analogous spirocyclic dianhydrides to provide a comprehensive overview of the anticipated benefits, synthetic methodologies, and characterization techniques. The principles and protocols detailed herein are based on established polymer chemistry and the known effects of spirocyclic structures on polyimide properties, offering a robust starting point for researchers venturing into the use of this promising yet under-explored monomer.
The Strategic Advantage of Spirocyclic Monomers in Polyimide Synthesis
The incorporation of spirocyclic structures into the main chain of polyimides is a deliberate design choice aimed at disrupting the otherwise linear and planar nature of traditional aromatic polyimides. This structural perturbation at the molecular level has profound implications for the macroscopic properties of the resulting polymer.
Causality behind Experimental Choices:
-
Enhanced Solubility: The three-dimensional and non-coplanar nature of spirocyclic units hinders the efficient packing of polymer chains.[1][2] This reduced intermolecular interaction leads to improved solubility in organic solvents, a significant advantage for processing and fabrication of films and coatings.[1][3]
-
Increased Glass Transition Temperature (Tg): The rigid spirocyclic core restricts segmental motion within the polymer backbone, thereby increasing the energy required for the transition from a glassy to a rubbery state. This results in a higher glass transition temperature, extending the service temperature range of the material.[3][4]
-
Modified Thermal and Mechanical Properties: While enhancing Tg, the introduction of spirocyclic units can also influence thermal stability and mechanical strength. The specific impact is dependent on the overall polymer structure, including the choice of the co-monomer (diamine).[5][6]
-
Improved Optical Transparency: The disruption of charge-transfer complex formation, which is common in aromatic polyimides and contributes to their characteristic color, can lead to polymers with improved optical transparency and lower color intensity.[1]
Synthesis of Polyimides from this compound: A Generalized Approach
Polyimides are typically synthesized via a two-step polycondensation reaction between a dianhydride and a diamine. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a process of imidization, involving the elimination of water.
Caption: Generalized two-step synthesis of polyimides.
Step 1: Poly(amic acid) Synthesis
This step involves the ring-opening polyaddition of the dianhydride with a suitable diamine in a polar aprotic solvent at room temperature. The choice of diamine is critical as it will significantly influence the final properties of the polyimide.
Experimental Protocol:
-
Monomer Preparation: Ensure both the this compound and the chosen aromatic diamine (e.g., 4,4'-oxydianiline (ODA) or 4,4'-diaminodiphenylmethane (DDM)) are of high purity and dry.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Dianhydride Addition: Once the diamine has completely dissolved, add an equimolar amount of this compound in solid form to the stirred solution in one portion.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
Monitoring: The progress of the polymerization can be monitored by measuring the inherent viscosity of the poly(amic acid) solution.
Step 2: Imidization to Polyimide
The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
This is the most common method and involves heating the poly(amic acid) solution or a cast film to high temperatures to drive the cyclodehydration reaction.
Experimental Protocol:
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate.
-
Solvent Removal: Place the cast film in a vacuum oven at a relatively low temperature (e.g., 80-100 °C) to slowly remove the solvent.
-
Stepwise Curing: Gradually increase the temperature in a stepwise manner to effect imidization. A typical heating profile might be:
-
100 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Cooling: After the final heating step, allow the film to cool slowly to room temperature to minimize thermal stress.
Chemical imidization is performed at lower temperatures using dehydrating agents and a catalyst. This method can be advantageous for producing polyimides with lower color.
Experimental Protocol:
-
Reagent Addition: To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst, typically a tertiary amine like pyridine or triethylamine. The reagents are usually used in excess.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Precipitation and Washing: Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol.
-
Drying: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.
Expected Properties and Characterization
The unique spirocyclic structure of this compound is anticipated to impart specific properties to the resulting polyimides. The following table summarizes the expected properties and the corresponding characterization techniques, drawing parallels from studies on other spirocyclic dianhydride-based polyimides.
| Property | Expected Outcome | Characterization Technique |
| Solubility | Good solubility in common organic solvents (NMP, DMAc, m-cresol).[1][2] | Solubility tests in various solvents. |
| Thermal Stability | High decomposition temperature (Td), typically above 400 °C.[3][5] | Thermogravimetric Analysis (TGA). |
| Glass Transition | Elevated glass transition temperature (Tg) compared to linear analogues.[3][4] | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA). |
| Mechanical Properties | Good tensile strength and modulus, potentially with lower elongation at break due to chain rigidity.[1][7] | Tensile testing (Stress-Strain measurements). |
| Optical Properties | Improved optical transparency and lower color intensity.[1] | UV-Vis Spectroscopy. |
| Structural Confirmation | Successful polymerization and imidization. | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
Prospective Applications in Materials Science
Polyimides derived from this compound, with their projected properties, could find applications in several advanced fields:
-
Microelectronics: As dielectric layers and insulating films in integrated circuits and flexible electronics, where high thermal stability and good processability are required.
-
Aerospace: In components requiring high-temperature resistance and low weight, such as composites and adhesives.
-
Gas Separation Membranes: The contorted structure may lead to increased fractional free volume, making these materials candidates for gas separation membranes with tailored permeability and selectivity.[4]
-
Optical Materials: Their potential for high optical transparency could be leveraged in applications such as flexible displays and optical coatings.
Conclusion and Future Outlook
While direct experimental exploration of this compound in materials science remains a nascent field, the foundational principles of polymer chemistry and the well-documented effects of analogous spirocyclic structures provide a strong rationale for its investigation. The protocols and expected outcomes detailed in this guide are intended to serve as a comprehensive starting point for researchers. Experimental validation is crucial to fully elucidate the structure-property relationships of polyimides derived from this intriguing monomer and to unlock their full potential in advanced material applications.
References
- 1. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 2. A strategy for preparing spirobichroman dianhydride from bisphenol A and its resulting polyimide with low dielectric characteristic - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25648A [pubs.rsc.org]
- 3. Synthesis and properties of novel soluble polyimides having an unsymmetric spiro tricyclic dianhydride unit | Semantic Scholar [semanticscholar.org]
- 4. The spirobichroman-based polyimides with different side groups: from structure–property relationships to chain packing and gas transport performance - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10113C [pubs.rsc.org]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold
The 2,7-diazaspiro[4.4]nonane core is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint, enabling the design of ligands with high affinity and selectivity for various biological targets. Derivatives of this scaffold have shown potential in neuroscience research, particularly as modulators of sigma receptors, which are implicated in a range of neurological functions and diseases such as pain and neurodegeneration[1]. The inherent structural rigidity and the presence of multiple points for functionalization make 2,7-diazaspiro[4.4]nonane derivatives attractive candidates for the development of novel therapeutics. This guide provides a detailed, step-by-step protocol for the synthesis of 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone, a key building block for creating diverse chemical libraries for screening and drug development.
Proposed Synthetic Pathway: A Convergent Approach
The most logical approach to the synthesis of this compound is a convergent strategy starting from methane tetraacetic acid or a suitable derivative. This central building block, possessing four carboxylic acid groups attached to a single carbon atom, can undergo a double intramolecular amidation and cyclization to form the desired spiro-bis(succinimide) structure.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
This section outlines the step-by-step procedures for the proposed synthesis.
Part 1: Synthesis of Methane Tetraacetic Acid
The synthesis of the key precursor, methane tetraacetic acid, can be achieved through a multi-step process starting from diethyl malonate and formaldehyde.
Protocol 1: Synthesis of Methane Tetraacetic Acid Tetraethyl Ester
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve diethyl malonate in absolute ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Formaldehyde Addition: Add a solution of formaldehyde in ethanol dropwise to the reaction mixture while maintaining the temperature below 30°C.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extraction: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tetraethyl ester.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Hydrolysis to Methane Tetraacetic Acid
-
Hydrolysis: To the purified methane tetraacetic acid tetraethyl ester, add a solution of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours until the hydrolysis is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the methane tetraacetic acid.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum.
Part 2: Spirocyclization to form this compound
This crucial step involves the formation of the two succinimide rings. The use of urea as the nitrogen source is a common and effective method for the synthesis of imides from dicarboxylic acids.
Protocol 3: Condensation and Cyclization
-
Reaction Mixture: In a round-bottom flask, thoroughly mix methane tetraacetic acid and urea.
-
Heating: Heat the mixture in an oil bath. The temperature should be gradually increased to the melting point of the mixture and then maintained at 150-160°C.
-
Reaction Progression: The reaction will proceed with the evolution of ammonia and carbon dioxide. Continue heating for 2-3 hours until the gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. The solid residue is the crude this compound.
Part 3: Purification and Characterization
Protocol 4: Purification of the Final Product
-
Recrystallization: Dissolve the crude product in a minimal amount of hot dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Precipitation: Add a non-polar solvent such as diethyl ether or hexane to precipitate the purified product.
-
Isolation: Filter the solid, wash with a small amount of the non-polar solvent, and dry under vacuum.
Characterization: The final product should be characterized by standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretching).
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Example Quantity |
| Methane Tetraacetic Acid | 208.11 | 1 | 20.8 g (0.1 mol) |
| Urea | 60.06 | 2.2 | 13.2 g (0.22 mol) |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Appearance |
| This compound | 182.13 | 18.2 g | White to off-white solid |
Causality and Experimental Choices
-
Choice of Urea: Urea is an excellent source of ammonia at elevated temperatures, facilitating the formation of the imide rings through a condensation reaction with the carboxylic acid groups. The excess urea ensures the reaction goes to completion.
-
Solvent-Free Reaction: The condensation reaction is performed neat (without a solvent) to drive the reaction forward by removing the volatile byproducts (ammonia and carbon dioxide).
-
Purification by Recrystallization: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of a high-boiling polar solvent for dissolution and a non-polar solvent for precipitation is crucial for obtaining a high-purity product.
Conclusion
The synthesis of this compound provides a valuable platform for the development of novel therapeutic agents. The proposed synthetic route, based on established chemical principles, offers a reliable method for accessing this important scaffold. Further derivatization of the N-H groups of the succinimide rings can lead to a diverse library of compounds for biological screening. The protocols and insights provided in this guide are intended to support researchers in their efforts to explore the chemical space and therapeutic potential of 2,7-diazaspiro[4.4]nonane derivatives.
References
Application Note & Protocol: A Robust Laboratory-Scale Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone, a valuable spirocyclic scaffold with potential applications in medicinal chemistry and materials science. The presented synthetic route is a robust, two-part procedure commencing with the nucleophilic ring-opening of diethyl 1,1-cyclopropanedicarboxylate to generate a key tetra-acid intermediate, 3,3-bis(carboxymethyl)pentanedioic acid. The subsequent step involves a thermal cyclization with an ammonia source to yield the target di-imide. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
This compound is a unique bicyclic compound featuring a central spiro-carbon atom connecting two succinimide rings. The rigid, well-defined three-dimensional structure of this scaffold makes it an attractive building block for the design of novel therapeutic agents and functional polymers. Spirosuccinimide moieties are found in various biologically active molecules, highlighting the importance of efficient synthetic access to these core structures.[1]
The synthesis strategy detailed herein avoids exotic catalysts or complex starting materials, instead relying on a logical and scalable sequence of classical organic reactions. The overall approach is bifurcated into two primary stages:
-
Formation of the Acyclic Tetra-acid Backbone: This stage involves the construction of the core carbon framework. We begin with the readily available diethyl 1,1-cyclopropanedicarboxylate.[2][3] The inherent ring strain of the cyclopropane moiety makes it susceptible to nucleophilic attack. By reacting it with potassium cyanide, we facilitate a ring-opening reaction to form a dicyano diester intermediate. Subsequent acidic hydrolysis efficiently converts both the nitrile and ester functional groups into carboxylic acids, yielding the crucial intermediate, 3,3-bis(carboxymethyl)pentanedioic acid.[4][5]
-
Double Dehydrative Cyclization (Imide Formation): The purified tetra-acid is then subjected to thermal condensation with an ammonia source. This reaction proceeds via the formation of diammonium dicarboxylate salts, which upon heating, undergo a double dehydration to form the two stable five-membered succinimide rings, affording the final target molecule.
This strategic design ensures high atom economy and utilizes cost-effective reagents, making it suitable for standard laboratory settings.
Overall Synthetic Scheme
The complete synthetic pathway is illustrated below, proceeding from the starting cyclopropane derivative to the final spiro-tetraone product.
Diagram 1: Overall synthetic route for this compound.
Experimental Protocols
Safety Precaution: This synthesis involves potassium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide poisoning antidote kit and trained personnel available. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas; this step must be performed with extreme caution in a well-ventilated fume hood.
Part I: Synthesis of 3,3-Bis(carboxymethyl)pentanedioic Acid (Intermediate 2)
Principle: This procedure is adapted from the known reactivity of activated cyclopropanes.[6] The nucleophilic addition of cyanide anion to the electron-deficient cyclopropane ring, followed by in-situ saponification and subsequent acid-catalyzed hydrolysis of both the ester and nitrile groups, provides the tetra-acid intermediate in a one-pot fashion.[5] The use of a phase-transfer catalyst can facilitate the initial ring-opening, though it is not strictly necessary for this substrate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Diethyl 1,1-cyclopropanedicarboxylate | 186.21 | 18.62 | 100 | 1.0 |
| Potassium Cyanide (KCN) | 65.12 | 14.33 | 220 | 2.2 |
| Ethanol (EtOH) | 46.07 | 200 mL | - | - |
| Deionized Water | 18.02 | 100 mL | - | - |
| Concentrated HCl (~37%) | 36.46 | ~150 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 150 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 1-L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add diethyl 1,1-cyclopropanedicarboxylate (18.62 g, 100 mmol) and ethanol (200 mL).
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (14.33 g, 220 mmol) in deionized water (100 mL). Caution: Highly Toxic. Transfer this solution to the dropping funnel and add it dropwise to the stirred ethanol solution over 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12 hours. The solution may become a thick slurry.
-
Hydrolysis: Cool the mixture to room temperature. Carefully and slowly, add concentrated hydrochloric acid (~150 mL) via the dropping funnel. CAUTION: HCN gas evolution. This step must be performed in a highly efficient fume hood. After acidification, heat the mixture back to reflux and maintain for an additional 24 hours to ensure complete hydrolysis of all nitrile and ester groups.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the contents to a 1-L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL). The product has some water solubility, so thorough extraction is necessary.
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield a crude white solid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot water or an ethyl acetate/hexane solvent system to afford pure 3,3-bis(carboxymethyl)pentanedioic acid.
-
Characterization: Dry the white crystalline product under vacuum. Expected yield: 18-21 g (72-85%). Melting point: ~175-178°C. The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IUPAC name for this intermediate is 3,3-bis(carboxymethyl)pentanedioic acid.[7]
Part II: Synthesis of this compound (Final Product)
Principle: This step employs a classic method for imide synthesis. The reaction of a carboxylic acid with ammonia forms an ammonium carboxylate salt.[8][9] Upon strong heating, this salt undergoes thermal dehydration (pyrolysis) to form the cyclic imide. In this case, the tetra-acid reacts with two equivalents of ammonia and subsequently loses four equivalents of water to form the thermodynamically stable spiro-di-imide structure. Using urea as an ammonia source is a common and convenient alternative, as it decomposes upon heating to produce ammonia and isocyanic acid in situ.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 3,3-Bis(carboxymethyl)pentanedioic acid | 248.19 | 12.41 | 50 | 1.0 |
| Urea | 60.06 | 6.61 | 110 | 2.2 |
| Isopropyl Alcohol (for recrystallization) | 60.10 | As needed | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, thoroughly mix 3,3-bis(carboxymethyl)pentanedioic acid (12.41 g, 50 mmol) and urea (6.61 g, 110 mmol) using a glass rod to create a fine, homogenous powder.
-
Thermal Cyclization: Fit the flask with a short-path distillation head to allow for the removal of water. Heat the flask in an oil bath.
-
Gradually increase the temperature of the oil bath to 180-200°C. The mixture will melt, and vigorous gas (CO₂, NH₃) and water evolution will be observed.
-
Maintain the reaction at this temperature for 1-2 hours, or until the evolution of volatiles ceases and the melt solidifies.
-
Isolation and Purification: Cool the flask to room temperature. The crude product will be a hard, off-white to pale yellow solid.
-
Break up the solid and add hot isopropyl alcohol. Heat the suspension to a boil with stirring to dissolve impurities.
-
Cool the mixture slowly to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and dry under high vacuum.
-
Characterization: Expected yield: 8.5-9.5 g (80-90%). The product, this compound, should be characterized by ¹H NMR (in DMSO-d₆), ¹³C NMR, IR (showing characteristic imide C=O stretches), and high-resolution mass spectrometry (HRMS).
Laboratory Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure, from initial setup to final product analysis.
References
- 1. Synthesis of the spirosuccinimide moiety of Asperparaline A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 3. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Bis(carboxymethyl)pentanedioic Acid|CAS 5693-87-8 [benchchem.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3,3-Bis(carboxymethyl)pentanedioic acid | C9H12O8 | CID 275549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. quora.com [quora.com]
Application Note: A Comprehensive Guide to the Characterization of Spiro-Polyimides Derived from 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] A specialized subclass of these materials is derived from spirocyclic monomers, such as 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone.[3] The defining feature of this monomer is its central spiro atom, which connects two rings at a single tetrahedral carbon. When incorporated into a polymer backbone, this spiro-center introduces a rigid, three-dimensional kink. This unique structural feature fundamentally alters the polymer's properties by disrupting the efficient packing of polymer chains that is common in linear aromatic polyimides.[4]
The resulting "spiro-polyimides" often exhibit enhanced solubility in organic solvents, higher glass transition temperatures (Tg), and an amorphous morphology, making them more processable without compromising thermal performance.[4][5] These characteristics make them highly attractive for advanced applications, including gas separation membranes, low-dielectric constant materials for microelectronics, and processable high-temperature adhesives.
This application note provides a comprehensive guide for researchers and drug development professionals on the essential techniques for characterizing polyimides synthesized from this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate the logical workflow required to build a complete physicochemical profile of these advanced materials.
Synthesis Overview: The Two-Step Polycondensation
The most common route to synthesizing these polyimides is a two-step polycondensation reaction.[6] First, the this compound (a dianhydride) is reacted with an aromatic diamine in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient temperature. This step yields a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, a process involving cyclodehydration.[7] Understanding this process is critical, as a primary goal of characterization is to confirm the complete conversion of the poly(amic acid) to the polyimide.
Structural and Molecular Weight Characterization
The foundational analysis of any newly synthesized polymer involves confirming its chemical structure and determining its molecular weight. These properties govern all other physical and mechanical characteristics.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is the first and most crucial technique to verify the successful conversion of the poly(amic acid) to the polyimide.
-
Expert Insights & Causality: The imidization reaction involves the closure of a five-membered imide ring with the elimination of water. This chemical transformation has a distinct spectroscopic signature. We are looking for the appearance of characteristic imide carbonyl (C=O) absorption bands and the simultaneous disappearance of the amic acid's hydroxyl (-OH) and amine (N-H) bands. Incomplete conversion is indicated by the persistence of the amic acid peaks.[5]
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a thin film of the polymer by casting the poly(amic acid) solution onto a glass plate, followed by the complete thermal imidization schedule. Alternatively, for a quick analysis, mix a small amount of dried polymer powder with KBr and press it into a pellet.
-
Background Collection: Run a background spectrum on the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.
-
Sample Analysis: Place the sample in the IR beam path and collect the spectrum. Typically, 32-64 scans are averaged at a resolution of 4 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for the following key peaks:
Nuclear Magnetic Resonance (NMR) Spectroscopy
While FTIR confirms imidization, NMR provides detailed proof of the polymer's covalent structure, confirming the successful incorporation of both the spiro-dianhydride and diamine monomers.
-
Expert Insights & Causality: Due to the enhanced solubility of spiro-polyimides, obtaining high-resolution solution-state NMR spectra is often feasible. ¹H and ¹³C NMR spectra will show distinct signals for the aromatic protons and carbons of the diamine unit and the aliphatic protons and carbons of the spiro-dianhydride unit. The integration of the proton signals should correspond to the ratio of protons in the polymer repeat unit, providing quantitative structural validation.[4][8]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the purified polyimide in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; it must fully dissolve the polymer to allow for sufficient chain mobility.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: This requires a longer acquisition time. Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH, CH₂, and CH₃ carbons.
-
-
Data Interpretation:
-
Assign peaks corresponding to the specific protons and carbons of the spiro-dianhydride and diamine moieties.
-
Confirm the absence of signals from the poly(amic acid) precursor.
-
For ¹³C NMR, look for the characteristic imide carbonyl carbon signal in the downfield region (~166 ppm).[4]
-
Gel Permeation Chromatography (GPC/SEC)
GPC is the standard method for determining the molecular weight distribution of a polymer.
-
Expert Insights & Causality: The mechanical properties of a polymer are strongly dependent on its molecular weight.[9] GPC separates polymer chains based on their hydrodynamic volume in solution. Larger chains elute faster than smaller chains. By calibrating the instrument with standards of known molecular weight (e.g., polystyrene or PMMA), we can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4] A PDI value close to 2.0 is typical for step-growth polymerizations.
Protocol: GPC Analysis
-
Solvent and Column Selection: Choose a mobile phase (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) with LiBr) that is a good solvent for the spiro-polyimide and compatible with the GPC columns.
-
Calibration: Create a calibration curve by injecting a series of narrow-PDI polymer standards (e.g., polystyrene) of known molecular weights.
-
Sample Preparation: Prepare a dilute solution of the spiro-polyimide in the mobile phase (concentration ~1-2 mg/mL). Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could damage the columns.
-
Analysis: Inject the filtered sample solution into the GPC system. The system consists of a pump, injector, columns, and a detector (typically a refractive index (RI) detector).
-
Calculation: Use the calibration curve to calculate Mn, Mw, and PDI from the resulting chromatogram.
Thermal and Mechanical Properties
The primary application driver for polyimides is their performance in extreme environments. Therefore, accurately characterizing their thermal and mechanical properties is essential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information on its thermal stability.
-
Expert Insights & Causality: The strong aromatic and imide linkages in the polymer backbone impart high thermal stability. TGA helps quantify this by identifying the onset temperature of decomposition. The temperature at which 5% or 10% weight loss occurs (Td5% or Td10%) is a standard metric for comparing the thermal stability of different polymers.[4][10] The analysis is typically run in both an inert atmosphere (Nitrogen) to measure thermal stability and an oxidative atmosphere (Air) to measure thermo-oxidative stability.
Protocol: TGA
-
Sample Preparation: Place a small amount of the dried polymer (5-10 mg) into a TGA pan (platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with the desired gas (N₂ or Air) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 800-900 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis: Plot the sample weight (%) versus temperature. Determine the Td5% and Td10% values. The residual weight at the end of the run (char yield) is also an important parameter.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).
-
Expert Insights & Causality: The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For high-performance polymers, a high Tg is desirable as it defines the upper service temperature limit. The rigid spiro structure restricts segmental motion of the polymer chains, which typically results in a very high Tg.[4][11]
Protocol: DSC
-
Sample Preparation: Seal a small amount of the polymer (5-10 mg) in an aluminum DSC pan.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg to erase any prior thermal history.
-
Cooling Scan: Cool the sample rapidly back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same rate. The Tg is determined from the second heating scan as a step-change in the heat flow curve.
-
-
Data Analysis: The Tg is typically taken as the midpoint of the transition in the heat flow vs. temperature plot.
Mechanical Testing
The mechanical properties define the material's ability to withstand physical stress. For polyimides, which are often used as films or structural components, tensile testing is paramount.
-
Expert Insights & Causality: Tensile testing provides the tensile strength (stress at which the material breaks), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).[11] These properties are directly linked to the polymer's molecular weight, chain rigidity, and intermolecular forces. The rigid spiro backbone is expected to contribute to a high modulus.
Protocol: Tensile Analysis
-
Sample Preparation: Prepare uniform, defect-free films of the polymer by solution casting. Cut the films into a standard shape (e.g., a dog-bone shape) according to ASTM standards (e.g., ASTM D882).
-
Measurement: Mount the film in the grips of a universal testing machine (tensile tester).
-
Testing: Pull the sample at a constant crosshead speed until it fractures. The instrument records the applied force and the sample's elongation simultaneously.
-
Data Calculation: From the resulting stress-strain curve, calculate the tensile strength, Young's modulus (from the initial linear slope), and the elongation at break.[12]
Summary of Characterization Data
This table summarizes the key techniques and the expected data for polyimides derived from this compound.
| Technique | Parameter Measured | Typical Expected Results/Significance |
| FTIR Spectroscopy | Functional Groups | Appearance of imide peaks (~1780, ~1720 cm⁻¹); Disappearance of poly(amic acid) peaks. Confirms complete imidization.[5] |
| NMR Spectroscopy | Chemical Structure | Resonances corresponding to both spiro-dianhydride and diamine units. Provides definitive structural proof.[4] |
| Gel Permeation (GPC) | Mn, Mw, PDI | Provides molecular weight distribution. High Mw is crucial for good mechanical properties. PDI ~2.0 is typical.[9] |
| Thermogravimetric (TGA) | Decomposition Temp. (Td) | High Td10% (> 500 °C in N₂) indicates excellent thermal stability.[4][10] |
| Differential Scanning (DSC) | Glass Transition Temp. (Tg) | High Tg (> 250-300 °C) due to restricted chain mobility from the spiro-center. Defines the upper service temperature.[4] |
| Tensile Testing | Tensile Strength, Modulus | High tensile strength and modulus are expected due to the rigid polymer backbone.[11] |
| Wide-Angle X-Ray (WAXD) | Crystallinity | A broad, amorphous halo is expected, as the spiro-structure inhibits crystalline packing.[12] |
Conclusion
The characterization of polyimides derived from this compound requires a multi-faceted approach. By systematically applying the spectroscopic, thermal, and mechanical analysis techniques detailed in this guide, researchers can build a comprehensive understanding of the structure-property relationships in these advanced materials. This rigorous characterization is the cornerstone for developing and qualifying these unique spiro-polyimides for their intended high-performance applications in science and industry.
References
- 1. zeusinc.com [zeusinc.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 12. researchgate.net [researchgate.net]
industrial applications of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
An in-depth guide to the industrial potential and synthetic protocols of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone, a promising monomer for advanced polymers.
Introduction: The Spiro Advantage in Polymer Chemistry
This compound is a unique spirocyclic compound with significant potential as a monomer in the synthesis of high-performance polymers, particularly polyimides. The spiro-center, a carbon atom shared by two rings, imparts a rigid, non-planar, and three-dimensional geometry to the polymer backbone. This structural feature is highly desirable in materials science as it can disrupt chain packing, leading to enhanced solubility, improved optical transparency, and increased gas permeability, without compromising thermal stability.[1][2][3]
While direct are not yet widely documented, its structural analogy to other spiro-based monomers used in the production of advanced polyimides suggests a range of potential applications in fields requiring materials with superior performance characteristics. These include aerospace components, flexible electronics, gas separation membranes, and high-temperature adhesives.
This guide provides a comprehensive overview of the potential , along with detailed, adaptable protocols for its use in polymer synthesis, based on established methodologies for structurally similar spiro-monomers.
Synthesis of this compound: A Proposed Pathway
A plausible synthetic route to this compound can be adapted from established methods for similar spirocyclic compounds.[4] The following protocol outlines a potential multi-step synthesis, providing a foundation for its laboratory-scale preparation.
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of 3-Carboxy-5-oxo-3-pyrrolidineacetic acid
-
Suspend 3-ethoxycarbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester in an excess of 2 N sodium hydroxide.
-
Stir the suspension for three hours at room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Evaporate the mixture to dryness in vacuo.
-
Dissolve the resulting 3-carboxy-5-oxo-3-pyrrolidineacetic acid in isopropyl alcohol to separate it from insoluble sodium chloride by filtration.
-
Concentrate the filtrate to a syrup.
Step 2: Cyclization to this compound
-
Dissolve the syrup from Step 1 in an excess of an appropriate amine solution (e.g., aqueous ammonia for the parent tetraone).
-
Gradually heat the solution in an oil bath to 230-240°C, allowing volatile components to distill off.
-
Maintain the temperature for ten minutes.
-
After cooling, crystallize the product from a suitable solvent like isopropyl alcohol to yield this compound.
Note: This is a proposed synthesis and may require optimization of reaction conditions, solvents, and purification methods.
Application in Polyimide Synthesis: Protocols and Characterization
The primary industrial application for a tetraone functionalized spiro-compound like this compound is as a dianhydride monomer in the synthesis of polyimides. The following protocols are based on the well-established two-step polymerization method for creating polyimides from spiro-containing monomers.[1][5][6]
Protocol 2: General Two-Step Polyimide Synthesis
This protocol describes a general method for the synthesis of polyimides, which can be adapted for use with this compound (as the dianhydride component) and various aromatic diamines.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Once the diamine is fully dissolved, add an equimolar amount of the spiro-dianhydride (in this case, this compound) in portions.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate.
-
Heat the cast film in a vacuum oven using a stepwise temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration (imidization) and remove the solvent.
-
After cooling, the resulting polyimide film can be peeled from the glass substrate.
Workflow for the two-step synthesis of spiro-polyimide films.
Expected Properties and Industrial Relevance
Polyimides derived from spiro-monomers typically exhibit a unique combination of properties that make them suitable for a range of demanding industrial applications.
| Property | Expected Performance of Spiro-Polyimides | Industrial Application |
| Thermal Stability | High glass transition temperatures (Tg > 300°C) and decomposition temperatures (Td > 500°C).[1][5] | Aerospace components, high-temperature insulation, engine parts. |
| Solubility | Good solubility in common organic solvents (e.g., NMP, DMAc, chloroform).[1][6] | Solution-castable films and coatings, ease of processing. |
| Optical Transparency | High optical transparency and low color, especially for alicyclic spiro-monomers.[5][7] | Flexible display substrates, optical films, and lenses. |
| Gas Permeability | High fractional free volume leading to enhanced gas permeability and selectivity.[2][3] | Gas separation membranes for CO2 capture, hydrogen purification. |
| Dielectric Properties | Low dielectric constant due to reduced chain packing and moisture uptake.[8] | Microelectronic insulation, printed circuit boards. |
Application in Gas Separation Membranes
The introduction of a spiro-center into the polyimide backbone can significantly increase the fractional free volume of the resulting polymer, making it an excellent candidate for gas separation membranes.[2][3]
Protocol 3: Fabrication of a Spiro-Polyimide Gas Separation Membrane
-
Synthesize the spiro-polyimide via the two-step method as described in Protocol 2.
-
Prepare a 5-10% (w/v) solution of the spiro-polyimide in a suitable solvent like chloroform or NMP.
-
Filter the polymer solution through a 0.45 µm PTFE filter to remove any particulates.
-
Cast the filtered solution onto a flat, level glass plate using a casting knife to ensure uniform thickness.
-
Control the solvent evaporation rate by covering the casting setup. A slow evaporation rate is crucial for forming a dense, defect-free membrane.
-
Once the film is self-supporting, dry it in a vacuum oven at a temperature below the polymer's Tg for at least 24 hours to remove residual solvent.
-
The resulting membrane can then be tested for its gas permeation properties using a gas permeation cell.
Experimental workflow for the fabrication and testing of a spiro-polyimide gas separation membrane.
Conclusion
This compound represents a promising, yet underexplored, building block for the next generation of high-performance polymers. Its inherent spirocyclic structure is anticipated to impart a favorable combination of thermal stability, solubility, and optical and gas transport properties to polyimides. The protocols and data presented in this guide, based on analogous and well-characterized spiro-monomer systems, provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule in a variety of advanced industrial applications.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The spirobichroman-based polyimides with different side groups: from structure–property relationships to chain packing and gas transport performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A strategy for preparing spirobichroman dianhydride from bisphenol A and its resulting polyimide with low dielectric characteristic - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25648A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and overcome common experimental hurdles.
Proposed High-Yield Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step process starting from cyclopentane-1,1-diacetic acid. This pathway involves the formation of a key diamine intermediate via a Hofmann rearrangement, followed by condensation with maleic anhydride.
Caption: Proposed synthetic route for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Formation of Cyclopentane-1,1-diacetamide (Step 2)
Q: My attempt to synthesize Cyclopentane-1,1-diacetamide from the corresponding diacid resulted in a low yield. What are the likely causes and how can I improve this step?
A: Low yields in the amidation of dicarboxylic acids are often due to incomplete reaction or side product formation. Here’s a breakdown of potential issues and solutions:
-
Inefficient Acid Chloride Formation: The conversion of the dicarboxylic acid to the diacyl chloride is a critical first step.
-
Cause: Residual water in the starting material or solvent can quench the thionyl chloride (SOCl₂).
-
Solution: Ensure the cyclopentane-1,1-diacetic acid is thoroughly dried before use. Use freshly distilled, anhydrous solvents. An excess of thionyl chloride can also be used to drive the reaction to completion.
-
-
Incomplete Ammonolysis: The reaction of the diacyl chloride with ammonia may be incomplete.
-
Cause: Insufficient ammonia or poor mixing can lead to incomplete reaction. The reaction is also highly exothermic, which can lead to side reactions if not controlled.
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C) and add the diacyl chloride solution slowly to a concentrated solution of ammonium hydroxide with vigorous stirring. Ensure a sufficient excess of ammonia is used.
-
-
Hydrolysis of the Acyl Chloride: The diacyl chloride is highly reactive and can be hydrolyzed back to the dicarboxylic acid if exposed to water.
-
Solution: Conduct the reaction under anhydrous conditions until the addition of the ammonium hydroxide solution.
-
Issue 2: Poor Yield or Side Product Formation in the Hofmann Rearrangement (Step 3)
Q: The Hofmann rearrangement of Cyclopentane-1,1-diacetamide is giving me a low yield of the desired diamine. I am also observing some unidentified side products. How can I optimize this reaction?
A: The Hofmann rearrangement is a powerful tool for converting amides to amines, but it can be sensitive to reaction conditions.[1][2]
-
Incomplete Reaction: The rearrangement may not be going to completion.
-
Cause: Insufficient base or bromine, or temperatures that are too low.
-
Solution: Ensure the use of a sufficient excess of both bromine and a strong base like sodium hydroxide. The reaction often requires heating to facilitate the rearrangement of the N-bromoamide intermediate.[3] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and temperature.
-
-
Side Product Formation: The isocyanate intermediate is highly reactive and can participate in side reactions.[4]
-
Cause: If water is not the only nucleophile present, or if the concentration of the isocyanate is too high, it can react with the product amine to form urea byproducts.
-
Solution: Maintain a dilute reaction mixture to minimize intermolecular reactions. Ensure that the hydrolysis of the isocyanate to the amine is efficient by using a sufficient amount of aqueous base.[5]
-
-
Alternative Reagents: For substrates sensitive to harsh basic conditions, alternative reagents can be used.
-
Solution: Reagents like lead tetraacetate or hypervalent iodine compounds (PIDA or PIFA) can effect the Hofmann rearrangement under milder, sometimes even acidic, conditions.[5]
-
Issue 3: Low Yield and Purification Difficulties in the Final Imide Formation (Step 4)
Q: The final step of reacting 1,1-Bis(aminomethyl)cyclopentane with maleic anhydride is resulting in a low yield of the desired tetraone, and the product is difficult to purify. What can I do?
A: The formation of the bis-succinimide can be challenging due to the potential for polymerization and the polar nature of the product.
-
Incomplete Cyclization: The intermediate maleamic acid may not fully cyclize to the imide.
-
Cause: Insufficient heating or the absence of a dehydrating agent can lead to incomplete cyclization. The reaction of amines with maleic anhydride initially forms a maleamic acid.[6][7]
-
Solution: The reaction is typically carried out in a high-boiling solvent like acetic acid or with a dehydrating agent such as acetic anhydride to facilitate the cyclization to the imide.
-
-
Polymerization: The diamine and the difunctional maleic anhydride can undergo polymerization.
-
Solution: Use a high-dilution technique where the diamine solution is added slowly to the maleic anhydride solution to favor intramolecular cyclization over intermolecular polymerization.
-
-
Purification Challenges: The final product, this compound, is a highly polar molecule, which can make purification by traditional silica gel chromatography difficult.
-
Cause: Strong interactions with the silica stationary phase can lead to poor recovery and streaking.[8]
-
Solution:
-
Recrystallization: If a suitable solvent can be found, recrystallization is often the best method for purifying such polar compounds.
-
Reverse-Phase Chromatography: This technique is well-suited for the purification of polar compounds.[9][10]
-
Alternative Stationary Phases: Consider using alumina or polar-bonded silica phases for column chromatography.[11]
-
-
Caption: A troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a high overall yield?
A1: The two most critical stages are the Hofmann rearrangement and the final bis-imide formation. For the Hofmann rearrangement, precise control of temperature and stoichiometry is crucial to minimize side reactions. For the final cyclization, employing high-dilution conditions is key to preventing polymerization.
Q2: How can I monitor the progress of each reaction step?
A2:
-
Step 1 & 2 (Amide Formation): Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting diacid. The product diamide is significantly more polar. Infrared (IR) spectroscopy is also useful for confirming the formation of the amide C=O stretch and N-H bands.
-
Step 3 (Hofmann Rearrangement): TLC can be used to monitor the disappearance of the diamide. The product diamine can be visualized with a ninhydrin stain. LC-MS is also a powerful tool for monitoring the formation of the product and any side products.
-
Step 4 (Imide Formation): The disappearance of the diamine (ninhydrin-active) and the appearance of the product can be monitored by TLC. IR spectroscopy can confirm the formation of the imide carbonyl bands. ¹H NMR of an aliquot can show the disappearance of the amine protons and the appearance of the imide protons.
Q3: Are there any alternative synthetic routes to this compound?
A3: Yes, other synthetic strategies could be employed. For example, one could start with a spirocyclic diamine and perform a double cyclization with a succinic anhydride derivative. Another approach could involve the construction of the spirocyclic core at a later stage of the synthesis. However, the proposed route is advantageous as it utilizes a readily accessible starting material and well-established chemical transformations.
Q4: What are the expected analytical characteristics of the final product?
A4: The final product, this compound, is a symmetrical molecule.
-
¹H NMR: Due to its symmetry, the proton NMR spectrum is expected to be relatively simple. One would expect to see signals for the methylene protons of the cyclopentane ring and the methylene protons adjacent to the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the imide rings, the spiro carbon, and the methylene carbons.
-
IR Spectroscopy: Strong carbonyl absorption bands characteristic of a succinimide ring will be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.
| Analytical Data | Expected Values |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| ¹H NMR | Signals for cyclopentane and N-CH₂ protons |
| ¹³C NMR | Signals for C=O, spiro C, and CH₂ carbons |
| IR (cm⁻¹) | Strong C=O stretching bands (approx. 1700-1770) |
Experimental Protocol: High-Yield Synthesis of this compound
Step 1 & 2: Synthesis of Cyclopentane-1,1-diacetamide
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentane-1,1-diacetic acid (1.0 equiv) and thionyl chloride (2.5 equiv).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
In a separate flask, cool a concentrated solution of ammonium hydroxide (excess) to 0 °C in an ice bath.
-
Dissolve the crude diacyl chloride in a minimal amount of anhydrous dioxane and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Cyclopentane-1,1-diacetamide.
Step 3: Synthesis of 1,1-Bis(aminomethyl)cyclopentane (Hofmann Rearrangement)
-
Prepare a solution of sodium hydroxide (8.0 equiv) in water in a round-bottom flask and cool it to 0 °C.
-
Slowly add bromine (2.2 equiv) to the cold NaOH solution to form sodium hypobromite in situ.
-
Add the Cyclopentane-1,1-diacetamide (1.0 equiv) to the hypobromite solution.
-
Slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 2-3 hours.
-
After cooling to room temperature, extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,1-Bis(aminomethyl)cyclopentane. This diamine is often used in the next step without further purification.
Step 4: Synthesis of this compound
-
In a large round-bottom flask, dissolve maleic anhydride (2.2 equiv) in glacial acetic acid.
-
In a separate flask, dissolve the crude 1,1-Bis(aminomethyl)cyclopentane (1.0 equiv) in glacial acetic acid.
-
Using a syringe pump, add the diamine solution dropwise to the maleic anhydride solution over several hours with vigorous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. US2306918A - Amine reaction product - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Welcome to the technical support center for the purification of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Recovery After Recrystallization
Question: I'm experiencing a significant loss of product after recrystallizing my crude this compound. What are the likely causes and how can I improve my yield?
Answer:
Low recovery during recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. Here’s a systematic approach to troubleshoot this issue:
Causality and Solution:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1][2][3] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low yields.[1]
-
Actionable Advice: Conduct small-scale solubility tests with a range of solvents. Common choices for polar, heterocyclic compounds include alcohols (e.g., ethanol, isopropanol), acetonitrile, or solvent mixtures (e.g., ethanol/water).[4][5] The goal is to find a solvent system where your compound is sparingly soluble at room temperature but readily dissolves upon heating.[2]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[3][6]
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.
-
Actionable Advice: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the growth of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary.[6] However, if the solution cools during this process, the desired product can crystallize on the filter paper, leading to significant loss.
-
Actionable Advice: Use a pre-heated funnel and filter flask for the hot filtration. It is also advisable to add a small excess of the hot solvent before filtering to prevent premature crystallization.
-
Issue 2: Persistent Impurities Detected by Spectroscopy (NMR/LC-MS) After Purification
Question: Despite recrystallizing my this compound, my analytical data still shows the presence of impurities. How can I achieve higher purity?
Answer:
When recrystallization alone is insufficient, it indicates that the impurities have similar solubility profiles to your target compound. In such cases, a more selective purification technique like column chromatography is warranted.
Causality and Solution:
-
Co-crystallization of Impurities: Impurities with structures and polarities similar to the desired product can be incorporated into the crystal lattice during recrystallization.
-
Actionable Advice: If repeated recrystallizations do not improve purity, switch to column chromatography.
-
-
Selection of Stationary and Mobile Phases for Chromatography: this compound is a polar molecule due to the presence of multiple carbonyl and amine functionalities.[7] Therefore, a normal-phase chromatography setup is often a good starting point.
-
Stationary Phase: Silica gel is a common choice for polar compounds.[8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired compound.
-
Pro-Tip: Due to the acidic nature of silica gel, nitrogen-containing compounds can sometimes streak or show poor separation.[8] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica and improve peak shape and resolution.[8]
-
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting with the non-polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column at different rates.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Issue 3: The Purified Product is Colored
Question: My final product of this compound has a yellowish or brownish tint. How can I remove the colored impurities?
Answer:
Colored impurities are common in organic synthesis and can often be removed by treating the solution with activated charcoal before the final crystallization step.
Causality and Solution:
-
Presence of High Molecular Weight, Conjugated Impurities: The color often arises from polymeric or highly conjugated byproducts formed during the reaction. These impurities are often present in very small amounts but have strong chromophores.
-
Actionable Advice:
-
Dissolve the impure solid in a suitable hot solvent, as you would for recrystallization.
-
Allow the solution to cool slightly to prevent boiling over when the charcoal is added.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.[6]
-
Gently heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.[6]
-
Perform a hot gravity filtration to remove the charcoal.[6]
-
Allow the clear filtrate to cool slowly to induce crystallization.
-
Caution: Using too much activated charcoal can lead to the adsorption of your desired product, resulting in a lower yield.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant for its purification?
A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C7H6N2O4[7] | --- |
| Molecular Weight | 182.13 g/mol [7] | Influences diffusion rates in chromatography. |
| Polarity | High | Highly soluble in polar solvents, less soluble in non-polar solvents. This dictates the choice of solvents for recrystallization and chromatography.[9] |
| Hydrogen Bonding | Both donor (N-H) and acceptor (C=O) sites are present. | This contributes to its high polarity and solubility in protic solvents. |
| Thermal Stability | Generally stable, but prolonged exposure to high temperatures during synthesis can lead to side reactions and colored impurities. | Sublimation may be a viable purification method if the compound is thermally stable and has a reasonable vapor pressure. |
Q2: What analytical techniques are recommended to assess the purity of this compound?
A2: A combination of techniques should be used for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a preliminary idea of the number of components in your sample and to monitor the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[9][10] Reversed-phase HPLC is often suitable for polar compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of any impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range is indicative of impurities.
Q3: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
A3: Yes, standard laboratory safety practices should always be followed:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents being used to be aware of any specific hazards.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Section 3: Visualized Workflow
Decision Tree for Purification Method Selection
This diagram outlines a logical workflow for choosing the most appropriate purification method based on the nature of the impurities present in the crude this compound.
Caption: A decision-making flowchart for purifying this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. prepchem.com [prepchem.com]
- 5. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Welcome to the technical support guide for the synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone. This document is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this spirocyclic bisimide. My goal is to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered during this synthesis. The information herein is based on established principles of imide chemistry and extensive experience with analogous heterocyclic syntheses.
Introduction to the Synthesis
The synthesis of this compound typically involves a two-step condensation reaction between a suitable spirocyclic diamine and a succinic acid derivative, most commonly succinic anhydride. The process first forms a poly(amic acid) (PAA) intermediate, which is then cyclized (imidized) to the final bisimide product through thermal or chemical dehydration.[1][2] While seemingly straightforward, this pathway is prone to several side reactions that can significantly impact yield, purity, and product performance. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Low Yield and Water-Soluble Impurities
Question: My final product yield is significantly lower than expected, and I notice a substantial amount of the crude material is soluble in water or basic aqueous solutions, unlike the expected insoluble bisimide. What is happening?
Answer: This is a classic sign of incomplete imidization. The water-soluble component is likely the bis(amic acid) intermediate, which possesses free carboxylic acid groups.[3] The conversion of the amic acid to the final imide is a cyclodehydration reaction that requires the removal of two molecules of water.[4] If this step is not driven to completion, the intermediate will persist in your final product.
Causality Explained: The cyclization of the amic acid is an equilibrium process. The presence of water, either from the reaction itself or from solvents/reagents, can hinder the forward reaction or even promote hydrolysis of the imide ring back to the amic acid.[2] In thermal imidization, if the temperature is too low or the heating time is too short, the reaction may not reach completion.[5][6]
Troubleshooting Protocol:
-
Reaction Monitoring: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the reaction progress. Look for the disappearance of the broad amide N-H and carboxylic acid O-H stretches of the amic acid and the appearance of the characteristic symmetric and asymmetric imide C=O stretches (typically around 1780 cm⁻¹ and 1720 cm⁻¹).
-
Optimize Thermal Imidization:
-
Temperature & Time: Gradually increase the reaction temperature. While many imidizations occur between 200-300°C, the optimal temperature depends on the specific substrate.[5] Consider a staged heating process (e.g., hold at 100°C for 1 hour, then 200°C for 1 hour, then 250-300°C for 1 hour) to gently remove solvent and then water of cyclization.[6]
-
Inert Atmosphere/Vacuum: Perform the heating step under a nitrogen or argon atmosphere, or under vacuum, to efficiently remove the water byproduct and drive the equilibrium toward the imide product.
-
-
Consider Chemical Imidization:
-
For temperature-sensitive applications, chemical dehydration at lower temperatures (20-80°C) is an effective alternative.[5] A common reagent system is a mixture of a carboxylic anhydride (e.g., acetic anhydride) and a tertiary amine base (e.g., pyridine or triethylamine).[5][6]
-
Caution: The final imide may precipitate from the reaction mixture, potentially trapping unreacted amic acid.[6] Ensure vigorous stirring and adequate reaction time.
-
Workflow for Overcoming Incomplete Imidization
Issue 2: Formation of Insoluble, Intractable Material
Question: My reaction produces a significant amount of material that is completely insoluble in all tested organic solvents, even polar aprotic ones like DMF or NMP where the amic acid precursor was soluble. Why is this happening?
Answer: This issue often points to the formation of high molecular weight oligomers or cross-linked polymers instead of the desired discrete spiro-bisimide molecule. While the final product is expected to have lower solubility than its amic acid precursor, complete insolubility suggests uncontrolled polymerization.[3][7]
Causality Explained: The synthesis of a discrete small molecule requires that both cyclization reactions occur intramolecularly. If the concentration of the bis(amic acid) intermediate is too high, intermolecular reactions can compete. One end of a molecule can react with the end of another, leading to chain growth (polymerization) rather than cyclization. This is a common problem in syntheses that aim to form macrocycles or, in this case, a double-ring system on a single core.
Preventative Measures & Protocol:
-
High-Dilution Conditions: The most critical factor is to run the imidization step under high-dilution conditions. This favors intramolecular cyclization by reducing the probability of molecules encountering each other.
-
Protocol: Slowly add a solution of the bis(amic acid) precursor to a large volume of the hot reaction solvent (for thermal imidization) or the chemical dehydrating mixture. This maintains a low instantaneous concentration of the reactant.
-
-
Stoichiometric Purity: Ensure that the initial reaction between the diamine and succinic anhydride is performed with high-purity reagents and precise 1:2 stoichiometry. An excess of either monomer can lead to chain-capping issues that prevent proper cyclization or promote oligomerization.
-
Solvent Choice: Use a solvent in which the intermediate has good solubility but the final product has moderate solubility. This can sometimes allow the desired product to crystallize out upon formation, preventing it from participating in further intermolecular reactions.[8]
Summary of Conditions to Mitigate Polymerization
| Parameter | Standard Condition | Optimized for Intramolecular Cyclization | Rationale |
| Concentration | 0.1 - 1.0 M | < 0.01 M (High Dilution) | Reduces intermolecular collisions, favoring intramolecular reaction. |
| Addition Mode | Batch addition | Slow syringe pump addition of precursor | Maintains a low instantaneous concentration of the reactive intermediate. |
| Temperature | Constant high temp | Gradual heating | Allows cyclization to occur as the molecule forms, preventing aggregation. |
Issue 3: Product Discoloration
Question: The final product is yellow or brown, but I expected a white or off-white solid. What causes this discoloration?
Answer: Discoloration, particularly at the high temperatures used for thermal imidization (>250°C), is often a sign of thermal degradation or side reactions leading to conjugated chromophores.[4] Aromatic polyimides are known to form charge-transfer complexes that can impart color, and while this specific molecule is aliphatic, related degradation pathways can still occur.[1]
Causality Explained: At elevated temperatures, side reactions such as decarboxylation or oxidation can occur, especially if trace impurities or oxygen are present. These degradation pathways can create unsaturated systems or radical species that lead to colored byproducts.
Troubleshooting & Prevention:
-
Lower the Temperature: Determine the minimum temperature required for complete imidization using techniques like TGA-FTIR or DSC.[3] Avoid excessive heating.
-
Use an Inert Atmosphere: As mentioned previously, conducting the thermal imidization under a strict nitrogen or argon atmosphere is crucial to prevent oxidation.
-
Switch to Chemical Imidization: Chemical methods operate at much lower temperatures, significantly reducing the risk of thermal degradation and discoloration.[5] This is the most effective way to produce a cleaner, less colored product.
-
Purification: If a colored product is obtained, purification via recrystallization from a suitable solvent or column chromatography on silica gel may be effective in removing the colored impurities.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the initial poly(amic acid) formation? A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are excellent choices.[3] They effectively dissolve the monomers and the resulting poly(amic acid) and are stable under the initial reaction conditions.
Q2: Can I isolate and store the bis(amic acid) intermediate? A2: Yes, the amic acid can often be isolated by precipitating the reaction mixture into a non-solvent like water or acetone.[3] However, it is susceptible to hydrolysis, especially when stored in the presence of moisture.[2] It is best to store it as a dry solid under vacuum or an inert atmosphere and use it for the imidization step as soon as possible.
Q3: My NMR spectrum looks complex or shows broad peaks. What could be the issue? A3: This can be due to several factors:
-
Mixture of Product and Amic Acid: Incomplete conversion will result in a mixture of species.
-
Oligomers: The presence of dimers, trimers, and other oligomers will lead to a complex spectrum.
-
Conformational Isomers: The spirocyclic core can lead to different stable conformations that may be slow to interconvert on the NMR timescale, resulting in peak broadening or multiple sets of signals. Running the NMR at an elevated temperature can sometimes coalesce these peaks.
Q4: What purification techniques are most effective for the final product? A4: Due to the typically low solubility of bisimides, purification can be challenging.
-
Recrystallization: If a suitable solvent can be found (e.g., hot DMF, DMSO, or m-cresol), recrystallization is the preferred method for obtaining high-purity material.[8]
-
Soxhlet Extraction: If the product is sparingly soluble, impurities can sometimes be removed by Soxhlet extraction with a solvent that dissolves the impurities but not the product.
-
Column Chromatography: This may be feasible if the product has sufficient solubility in a solvent system compatible with silica or alumina gel.[10]
Visualizing the Core Reaction and Side Products
The Desired Synthetic Pathway
References
- 1. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 4. halocarbon.com [halocarbon.com]
- 5. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
troubleshooting guide for 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone experiments
Technical Support Center: 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and polymer scientists who utilize this unique spirocyclic scaffold. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges. The inherent rigidity and dense functionality of this tetraone make it a compelling building block, but also one that requires careful handling and strategic consideration.
This resource is structured as a series of frequently asked questions (FAQs) that address the entire experimental lifecycle, from initial synthesis to final application.
Section 1: Synthesis & Purification
The creation of the 2,7-diazaspiro[4.4]nonane core is a foundational challenge. Success hinges on controlling the cyclization and managing the purity of the final product.
Q1: I'm attempting to synthesize the tetraone, but my yields are consistently low and the crude product is a complex mixture. What are the likely causes?
A1: Low yields in spirocyclization reactions are a common and frustrating issue.[1] The problem typically originates from one of three areas: starting material purity, incomplete cyclization, or competing side reactions like polymerization.
-
Causality - Starting Material Integrity: The synthesis of this tetraone often involves a multi-step process, starting from precursors that build the spirocyclic core before the final imide ring formations. Impurities in these early-stage materials can act as chain terminators or catalysts for unwanted side reactions. For instance, residual acid or base from a previous step can catalyze premature hydrolysis or polymerization upon heating.
-
Causality - Inefficient Cyclization: The formation of two fused five-membered rings around a central quaternary carbon is entropically challenging. High temperatures are often required to drive the reaction to completion, but this can also lead to decomposition.[2] The key is to find a thermal "sweet spot."
-
Caption: Troubleshooting flowchart for low-yield synthesis.
Q2: My tetraone product is difficult to purify. It has poor solubility and tends to streak on silica gel. What are my options?
A2: The high density of polar carbonyl and N-H functional groups in the tetraone (Molecular Formula: C₇H₆N₂O₄) leads to low solubility in many common non-polar organic solvents and strong adhesion to silica gel.[3]
-
Solvent Selection: For recrystallization, you must find a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. Highly polar, aprotic solvents are a good starting point. Consider screening the following:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Mixtures of these with a less polar co-solvent like isopropanol or ethyl acetate to induce crystallization upon cooling.
-
-
Purification Protocol - Recrystallization:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent (e.g., DMSO).
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter through a pad of Celite to remove polymeric impurities.
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask with a glass rod may be necessary.
-
Further cool the flask in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold, less polar solvent (like cold ethanol) to remove residual high-boiling-point solvent.
-
Dry the crystals thoroughly under high vacuum, possibly with gentle heating, to remove all solvent.
-
Section 2: Characterization & Stability
Confirming the structure and understanding the stability of your compound are critical for reproducible downstream experiments.
Q1: The ¹H NMR spectrum of my purified product is simpler than I expected, or shows broad peaks. Is this normal?
A1: Yes, this is often normal and is a direct consequence of the molecule's structure and dynamics.
-
Symmetry: The parent this compound molecule is highly symmetrical. This means that protons in chemically equivalent environments will have the same chemical shift, leading to fewer signals than a non-symmetrical structure would suggest. You should expect to see only two signals for the CH₂ groups in the two pyrrolidine rings.
-
Proton Exchange & Hydrogen Bonding: The N-H protons of the imide groups can undergo chemical exchange with each other or with trace amounts of water in the NMR solvent (like DMSO-d₆). This exchange process can cause the N-H peak to broaden significantly or even disappear. In a very dry solvent, you may see a sharp singlet, but broadening is common. Intermolecular hydrogen bonding can also contribute to this effect.
-
Expected Spectroscopic Data:
| Analysis Type | Expected Observation | Rationale |
| ¹H NMR | Simple spectrum with few peaks. Broad singlet for N-H protons. | High molecular symmetry. N-H proton exchange and H-bonding. |
| ¹³C NMR | Few carbon signals. Two distinct C=O signals. One spiro carbon signal. | High molecular symmetry.[4] |
| FT-IR | Strong C=O stretching bands (~1700-1780 cm⁻¹). N-H stretching band (~3200 cm⁻¹). | Presence of imide functional groups. |
| Mass Spec (ESI) | Clear [M+H]⁺ or [M-H]⁻ ion at expected m/z (MW=182.13).[3] | Confirms molecular weight. |
Q2: My compound seems to degrade upon storage or during aqueous workups. How can I prevent this?
A2: The tetraone contains four electrophilic carbonyl centers within two five-membered imide rings. These rings are susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
-
Mechanism of Degradation - Hydrolysis: Water or hydroxide can attack a carbonyl carbon, leading to the opening of one of the imide rings. This forms a dicarboxylic acid derivative, which is a different chemical entity and will compromise your experiments. In aqueous media, this can happen even at neutral pH, albeit slowly.[5]
Caption: Simplified hydrolysis of an imide ring. -
Recommended Handling & Storage Protocol:
-
Workup Conditions: During synthesis, use neutral or mildly acidic aqueous washes. Avoid strong bases like NaOH or K₂CO₃. Use saturated sodium bicarbonate solution cautiously if a mild base is needed, followed by a brine wash.
-
Drying: After purification, dry the compound thoroughly under high vacuum to remove all traces of water and solvents.
-
Storage: Store the solid compound in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) at or below room temperature. For long-term storage, sealing the container under an inert atmosphere (Nitrogen or Argon) is highly recommended.[6]
-
Section 3: Applications in Research
This tetraone is primarily used as a monomer in polyimide synthesis or as a rigid scaffold for creating libraries of bioactive molecules.[7]
Q1: I'm using the tetraone in a polymerization reaction, but I'm getting low molecular weight polymers. How can I improve the degree of polymerization?
A1: Achieving high molecular weight in step-growth polymerization is exquisitely sensitive to stoichiometry and monomer purity.
-
Purity is Paramount: As discussed in Section 1, any impurity in your tetraone monomer (or the co-monomer) that is monofunctional will act as a chain-capping agent, severely limiting the polymer chain length. You must start with >99.5% pure monomers.
-
Stoichiometric Balance: The molar ratio of the tetraone to its co-monomer must be as close to 1:1 as possible. Even a small deviation will result in one type of chain end dominating the reaction, preventing further growth.
-
Self-Validating Protocol: Accurately weigh your monomers using an analytical balance. If one monomer is volatile, consider preparing stock solutions and dosing by volume. Run a series of small-scale test reactions where you deliberately vary the stoichiometry by ±1% to find the optimal ratio that gives the highest viscosity or molecular weight.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Water can react with monomers or growing polymer chains, interfering with the reaction. Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere.
-
Temperature and Time: These reactions often require high temperatures to maintain solubility and drive the reaction forward. However, excessive heat can cause side reactions. A temperature profile, where the temperature is gradually increased, is often effective.
-
Q2: I am trying to selectively functionalize one of the nitrogen atoms for a drug discovery application, but I'm getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A2: Achieving mono-substitution on a symmetrical molecule is a classic synthetic challenge. The key is to exploit kinetics and stoichiometry.
-
Kinetic Control: The first substitution reaction will proceed at a certain rate. The second substitution on the now mono-substituted, less-symmetrical molecule may proceed at a different rate. Your goal is to stop the reaction after the first event has occurred but before the second one has had a chance to a significant extent.
-
Troubleshooting Strategy for Mono-Substitution:
| Parameter | Recommended Action | Causality |
| Stoichiometry | Use a slight sub-stoichiometric amount of your electrophile (e.g., 0.9 to 0.95 equivalents). | Statistically reduces the chance of a second reaction by limiting the key reagent. |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C or -78 °C). | Lowers the overall reaction energy, making it easier to stop after the initial, often faster, substitution. |
| Addition Rate | Add the electrophile slowly via a syringe pump over a prolonged period. | Maintains a very low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material over the less abundant mono-substituted product. |
| Monitoring | Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as a significant amount of the desired mono-substituted product has formed. | Prevents the reaction from proceeding to the di-substituted product. |
By implementing these strategies, you can significantly improve the selectivity for the desired mono-functionalized product, which can then be purified from the unreacted starting material and the small amount of di-substituted byproduct using column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | C7H6N2O4 | CID 434607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Welcome to the technical support center for 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and handling. Our goal is to ensure the integrity and stability of your valuable research materials.
I. Introduction to the Stability of this compound
This compound is a unique spirocyclic compound with a rigid structure containing two succinimide-like rings. The stability of this molecule is paramount for its effective use in research and development. The primary degradation pathways for this class of compounds are hydrolysis, and to a lesser extent, thermal and photodegradation. Understanding these potential degradation routes is critical for establishing appropriate storage and handling protocols.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that researchers may encounter.
Q1: I've observed a change in the physical appearance of my solid this compound (e.g., clumping, discoloration). What could be the cause?
A1: Changes in the physical appearance of the solid compound are often indicative of moisture absorption (hygroscopicity) or degradation.
-
Hygroscopicity: The presence of polar functional groups (imide rings) can make the compound susceptible to absorbing atmospheric moisture. This can lead to clumping and may accelerate hydrolytic degradation. Organic compounds with multiple functional groups can exhibit varying degrees of hygroscopicity.[1][2][3]
-
Degradation: Discoloration may suggest chemical decomposition, potentially initiated by exposure to light, elevated temperatures, or reactive impurities.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound is stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.
-
Analytical Verification: To confirm the integrity of the compound, it is advisable to perform an analytical check. High-Performance Liquid Chromatography (HPLC) is a suitable method to assess purity and detect potential degradation products.[4] A shift in the retention time or the appearance of new peaks would indicate degradation.
Q2: My compound will be used in an aqueous solution. What is the expected stability, and how can I minimize degradation?
A2: The primary concern in aqueous solutions is the hydrolysis of the imide rings. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
-
Mechanism of Hydrolysis: Similar to succinimide, the imide rings of this compound are susceptible to nucleophilic attack by water, leading to ring-opening. This reaction is significantly accelerated under basic conditions (pH > 7) and to a lesser extent under acidic conditions.[5][6] Deamidation of asparagine, which proceeds through a succinimide intermediate, is known to be rapid at basic pH.[5]
Mitigation Strategies:
-
pH Control: Prepare aqueous solutions in a buffered system, preferably at a neutral or slightly acidic pH (pH 5-7), where the rate of hydrolysis is minimized.[5]
-
Temperature: Prepare and store solutions at low temperatures (2-8°C) to slow down the rate of hydrolysis.
-
Fresh Preparation: Whenever possible, prepare aqueous solutions fresh before use to minimize the time the compound is exposed to hydrolytic conditions.
Q3: I need to heat my compound for an experiment. What is the thermal stability of this compound?
-
Decomposition Products: The thermal decomposition of polyimides in an inert atmosphere typically yields carbon monoxide and carbon dioxide as the primary gaseous products.[9]
Recommendations:
-
For most laboratory applications involving moderate heating, thermal decomposition is unlikely to be a significant issue.
-
If high temperatures are required, it is recommended to perform a preliminary thermal stability study using techniques like Thermogravimetric Analysis (TGA) to determine the onset of decomposition for your specific experimental conditions.
Q4: Are there any concerns regarding the photostability of this compound?
A4: Yes, compounds with cyclic imide and hydantoin structures can be susceptible to degradation upon exposure to UV light.[11]
-
Photodegradation: Irradiation with UV light can lead to the photolysis of the compound, resulting in the formation of various degradation products.
Precautionary Measures:
-
Storage: Always store the solid compound and its solutions in amber vials or containers that protect from light.
-
Handling: When working with the compound, especially in solution, minimize exposure to direct sunlight or strong artificial light. Conduct experiments in a fume hood with the sash down where possible to reduce light exposure. The ICH Q1B guideline provides a framework for photostability testing.[12]
III. Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
Table 1: Recommended Storage Conditions
| Condition | Solid Compound | Solutions |
| Temperature | 2-8°C (Refrigerated) | 2-8°C (Refrigerated) for short-term; ≤ -20°C (Frozen) for long-term |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. | Degas solvent before use; store under an inert atmosphere. |
| Light | Protect from light by using amber vials or storing in the dark. | Protect from light by using amber vials or wrapping containers in aluminum foil. |
| Container | Tightly sealed, chemically resistant container (e.g., glass vial with a PTFE-lined cap). | Tightly sealed, chemically resistant vials. |
Protocol for Handling Solid Compound
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a glove box or a controlled low-humidity environment if possible.
-
Use clean, dry spatulas and weighing equipment.
-
After dispensing, tightly reseal the container and store it under the recommended conditions.
Protocol for Preparing and Storing Solutions
-
Use high-purity, degassed solvents.
-
If preparing aqueous solutions, use a buffer to maintain a neutral or slightly acidic pH.
-
Prepare solutions fresh whenever feasible.
-
For storage, aliquot solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
IV. Analytical Methods for Assessing Stability
Regularly assessing the purity of your this compound is crucial.
High-Performance Liquid Chromatography (HPLC)
HPLC is the recommended method for routine purity checks and stability studies.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Column: A C18 reversed-phase column is typically effective.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
Analysis: The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
For more detailed structural information on any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[4]
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Hydrolytic Degradation of this compound
Caption: Potential hydrolytic degradation pathway.
Diagram 2: Recommended Storage Workflow
Caption: Workflow for proper storage and handling.
VI. References
-
Thermal stabilities and the thermal degradation kinetics of polyimides. ResearchGate.
-
2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylicacid Safety Data Sheet. AK Scientific, Inc.
-
Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. National Institutes of Health.
-
Safety Data Sheet. ChemScene.
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central.
-
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. ChemicalBook.
-
Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. Benchchem.
-
Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. MDPI.
-
Kapton® Products of Decomposition. Qnity.
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing.
-
Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. ResearchGate.
-
Photostability of Iiovaline and its precursor 5-Ethyl-5- methylhydantoin exposed to simulated space radiations. PubMed.
-
Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. PubMed.
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks.
-
Polyimides. Polymer Science Learning Center.
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. ACP - Recent.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. ACP.
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. ACP.
-
2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. PubChem.
-
2-butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. Sigma-Aldrich.
-
The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. RSC Advances (RSC Publishing).
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 [mdpi.com]
- 9. qnityelectronics.com [qnityelectronics.com]
- 10. pslc.ws [pslc.ws]
- 11. Photostability of Iiovaline and its precursor 5-Ethyl-5- methylhydantoin exposed to simulated space radiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Analytical Techniques for Impurity Profiling of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Welcome to the technical support center for the analytical techniques for impurity profiling of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone. This guide is designed for researchers, scientists, and drug development professionals. Here, you'll find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Introduction
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. For a molecule like this compound, a thorough understanding of its potential impurities is essential. This guide provides in-depth technical information and practical advice on the analytical techniques used for its impurity profiling.
Figure 1. Chemical structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling of this compound?
A1: The most common and effective techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) may also be used for volatile impurities.[1]
-
HPLC is the gold standard for separating and quantifying impurities.[1]
-
MS provides molecular weight information, which is crucial for identifying unknown impurities.
-
NMR is unparalleled for elucidating the precise chemical structure of impurities.[2][3]
Q2: What are the likely degradation pathways for this compound?
A2: The this compound molecule has several functional groups susceptible to degradation. The lactam (amide) groups are prone to hydrolysis under acidic or basic conditions, leading to ring-opening. The tertiary amine in the spirocyclic system can be oxidized, potentially forming an N-oxide.[4]
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation studies involve intentionally degrading the drug substance under more severe conditions than accelerated stability testing. These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.[5]
Q4: What are the regulatory guidelines for impurity profiling?
A4: The International Council for Harmonisation (ICH) provides guidelines for impurity profiling in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities.[6][7][8][9][10]
| Threshold | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Table 1. ICH Q3A/B Impurity Thresholds.
Q5: How can I identify an unknown impurity?
A5: Identifying an unknown impurity typically involves a combination of techniques:
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the impurity, offering clues to its structure.
-
High-Resolution Mass Spectrometry (HRMS): Determines the accurate mass and elemental composition.[4]
-
NMR Spectroscopy: Provides detailed structural information for definitive identification.[2][3][4][11][12]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Developing a robust HPLC method is critical for accurate impurity profiling. Here are some common issues and their solutions:
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Cause: Secondary interactions between the analyte and the stationary phase, column overload, or inappropriate mobile phase pH.[13]
-
Solution:
-
Use a high-purity, end-capped column to minimize silanol interactions.[14]
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Reduce the sample concentration to avoid overloading the column.[15]
-
Add a competing base or acid to the mobile phase to block active sites on the stationary phase.[13]
-
Issue 2: Poor Resolution Between Peaks
-
Cause: Inadequate separation power of the column or mobile phase.
-
Solution:
-
Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope).
-
Use a column with a different selectivity or a smaller particle size for higher efficiency.
-
Adjust the column temperature to influence retention and selectivity.
-
Issue 3: Shifting Retention Times
-
Cause: Changes in mobile phase composition, flow rate, or column temperature.[14]
-
Solution:
-
Ensure the mobile phase is prepared consistently and is well-mixed.
-
Verify the pump is delivering a constant flow rate.
-
Use a column oven to maintain a stable temperature.
-
Equilibrate the column sufficiently before each run.
-
Diagram 1. Troubleshooting common HPLC issues.
Forced Degradation Study Troubleshooting
Issue 1: No Degradation Observed
-
Cause: The stress conditions are not harsh enough.
-
Solution:
-
Increase the concentration of the acid or base.
-
Increase the temperature.
-
Extend the exposure time.[4]
-
Issue 2: Complete or Excessive Degradation
-
Cause: The stress conditions are too harsh, leading to the formation of secondary degradants.[4]
-
Solution:
-
Decrease the concentration of the stressor.
-
Lower the temperature.
-
Shorten the exposure time.[4]
-
Diagram 2. Workflow for forced degradation studies.
Experimental Protocols
Protocol 1: Generic HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5-95% B
-
30-35 min: 95% B
-
35-36 min: 95-5% B
-
36-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.[4]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.[4]
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 60°C for 48 hours.[4]
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B).
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. veeprho.com [veeprho.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. jchps.com [jchps.com]
- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 13. hplc.eu [hplc.eu]
- 14. uhplcs.com [uhplcs.com]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Catalyst Selection for Efficient 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone Synthesis
Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this challenging synthesis. Here, we will delve into the critical aspects of catalyst selection and reaction optimization to help you achieve high yields and purity.
Introduction: The Significance of this compound
This compound is a unique spirocyclic compound with a rigid, three-dimensional structure. This class of molecules is of significant interest in medicinal chemistry and materials science due to its potential as a scaffold for novel therapeutics and as a monomer for high-performance polyimides. However, the synthesis of this tetraone presents several challenges, including the need for efficient cyclization and the potential for side reactions. The choice of catalyst is paramount to overcoming these hurdles.
Reaction Overview: The Two-Step Synthesis Pathway
The most common and effective method for synthesizing this compound is a two-step process involving the reaction of a suitable spiro-diamine with a dianhydride, followed by cyclization of the intermediate.
-
Step 1: Formation of the Poly(amic acid) Intermediate. This step involves the nucleophilic addition of the diamine to the dianhydride in a polar aprotic solvent. This reaction is typically fast and exothermic, leading to a viscous solution of the poly(amic acid).[1][2][3]
-
Step 2: Imidization (Cyclization). The poly(amic acid) intermediate is then converted to the final spiro-tetraone through the elimination of water. This cyclization can be achieved either thermally or chemically with the aid of a catalyst.[1][4]
The overall reaction scheme is as follows:
Caption: General two-step synthesis of this compound.
Catalyst Selection Guide
The choice of catalyst for the imidization step is critical for achieving high yields and purity. The ideal catalyst should promote rapid cyclization while minimizing side reactions. Below is a comparison of common catalyst systems.
| Catalyst System | Mechanism | Advantages | Disadvantages | Typical Conditions |
| Thermal Imidization (No Catalyst) | Heat-induced cyclodehydration | Simple, no catalyst removal needed. | Requires high temperatures (300-400°C), can lead to polymer degradation, incomplete cyclization, and brittle products.[2] | Heating in stages up to 350°C under an inert atmosphere. |
| Chemical Imidization: Acetic Anhydride & Tertiary Amine (e.g., Pyridine, Triethylamine) | The tertiary amine acts as a base to deprotonate the carboxylic acid, and acetic anhydride acts as a dehydrating agent. | Milder reaction conditions compared to thermal imidization, often leads to higher molecular weight and better solubility of the product.[4] | Requires careful stoichiometry, catalyst removal can be challenging, potential for side reactions if not controlled. | Room temperature to moderate heating (50-100°C) in a polar aprotic solvent. |
| Acid Catalysis (e.g., p-Toluenesulfonic acid) | Protonation of the amide carbonyl to increase its electrophilicity, facilitating intramolecular nucleophilic attack by the carboxylic acid. | Can be effective for certain substrates. | Can also catalyze the reverse reaction (hydrolysis) if water is not efficiently removed, may require higher temperatures. | Refluxing in a solvent with azeotropic removal of water (e.g., toluene). |
Recommendation: For the synthesis of this compound, chemical imidization using a mixture of acetic anhydride and pyridine is often the most effective method. It provides a good balance of reaction rate and product quality under relatively mild conditions.
Caption: Decision workflow for catalyst selection in the imidization step.
Detailed Experimental Protocol (Chemical Imidization)
This protocol details the synthesis of this compound using the recommended chemical imidization method.
Materials:
-
2,7-Diazaspiro[4.4]nonane (1 equivalent)
-
Pyromellitic dianhydride (1 equivalent)[5]
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (2-4 equivalents)
-
Pyridine (2-4 equivalents)
-
Methanol (for precipitation)
Procedure:
-
Preparation of the Poly(amic acid) Solution:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,7-Diazaspiro[4.4]nonane in anhydrous NMP (or DMAc).
-
Slowly add solid pyromellitic dianhydride in portions to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours. The solution will become viscous.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature for 12 hours, then heat to 50-80°C for an additional 4-6 hours to ensure complete cyclization.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the product.
-
Filter the precipitate, wash thoroughly with methanol, and then with hot water to remove any residual solvent and catalyst.
-
Dry the product in a vacuum oven at 80-100°C overnight.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: The yield of the final product is low. What are the possible causes?
-
Incomplete reaction: The formation of the poly(amic acid) or the imidization may not have gone to completion.
-
Solution: Ensure that the reactants are pure and the solvent is anhydrous. Extend the reaction time for both steps. Monitor the reaction progress using techniques like FT-IR to check for the disappearance of the amic acid peaks and the appearance of the imide peaks.
-
-
Loss of product during workup: The product may be partially soluble in the precipitation solvent.
-
Solution: Use a larger volume of the anti-solvent (methanol) to ensure complete precipitation. Cool the mixture in an ice bath before filtration.
-
Q2: The final product is insoluble in common organic solvents, making characterization difficult. Why is this happening and how can I address it?
-
High degree of crystallinity and rigidity: The spirocyclic structure can lead to a highly ordered and rigid polymer backbone, reducing solubility.
-
Solution: While the inherent nature of the molecule contributes to low solubility, ensuring complete imidization can sometimes improve it. In some cases, using a co-monomer to introduce more flexible linkages into the polymer backbone can enhance solubility, though this would modify the final product. For characterization, solid-state NMR or thermal analysis techniques (TGA, DSC) may be necessary.
-
Q3: The product appears dark or discolored. What is the cause?
-
Side reactions or impurities: The high temperatures of thermal imidization or impurities in the starting materials can lead to discoloration.
-
Solution: This is a key advantage of chemical imidization, which is performed at lower temperatures. Ensure high purity of the starting diamine and dianhydride. Purification of the final product may be necessary.
-
Q4: How can I purify the final product?
-
Recrystallization: If a suitable solvent can be found in which the product has low solubility at room temperature and high solubility at elevated temperatures, recrystallization can be effective.[6]
-
Soxhlet Extraction: For removing soluble impurities from an insoluble product, Soxhlet extraction with a suitable solvent can be very effective.[6]
-
Washing: Thorough washing with various solvents (e.g., methanol, acetone, hot water) can remove residual reagents and catalysts.
Caption: Troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of the polar aprotic solvent? The polar aprotic solvent (e.g., NMP, DMAc) is crucial for dissolving the reactants and the intermediate poly(amic acid). It also helps to facilitate the nucleophilic attack of the diamine on the dianhydride.[1]
Q2: Can I use other dianhydrides for this synthesis? Yes, other dianhydrides can be used, but this will result in a different final product. The choice of dianhydride will significantly impact the properties of the resulting spiro-compound, such as its rigidity, solubility, and thermal stability.
Q3: What are the key safety precautions for this synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyromellitic dianhydride is a respiratory irritant and can cause skin and eye irritation.[5] Handle it with care.
-
Pyridine is flammable and toxic.
-
Acetic anhydride is corrosive.
Q4: What characterization techniques are recommended for the final product?
-
FT-IR Spectroscopy: To confirm the formation of the imide rings (characteristic peaks around 1780 and 1720 cm⁻¹) and the disappearance of the amic acid functional groups.
-
NMR Spectroscopy (¹H and ¹³C): If the product is soluble, NMR can confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and glass transition temperature of the material.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. aozunasia.com [aozunasia.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyromellitic dianhydride - Wikipedia [en.wikipedia.org]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
A Comparative Guide to Dianhydrides in High-Performance Polyimides: An In-depth Analysis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone and Aromatic Analogues
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance, the choice of monomer is a critical determinant of the final polymer's properties. Polyimides, a class of high-performance polymers, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in aerospace, electronics, and medical applications. The dianhydride monomer, in particular, forms the backbone of the polyimide and dictates its fundamental characteristics.
This guide provides a comparative study of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone , a unique aliphatic spirocyclic dianhydride, against three of the most widely utilized aromatic dianhydrides: Pyromellitic Dianhydride (PMDA) , 4,4'-Oxydiphthalic Anhydride (ODPA) , and 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) . Through an examination of their molecular architecture, we will project the performance of the resulting polyimides and support these analyses with established experimental data for the aromatic counterparts. This guide aims to provide researchers with the foundational knowledge to select the appropriate dianhydride for specific application needs.
The Influence of Dianhydride Architecture on Polyimide Properties
The structure of the dianhydride monomer is a primary driver of the final polyimide's properties. Key structural features such as rigidity, linearity, and the presence of flexible linkages directly influence chain packing, intermolecular interactions, and segmental mobility.
-
Aromatic Dianhydrides (PMDA, BPDA, ODPA): These monomers are characterized by their rigid, planar aromatic rings. This rigidity leads to highly ordered polymer chains with strong intermolecular π-π stacking and charge-transfer complex (CTC) formation.[1]
-
Pyromellitic Dianhydride (PMDA): As one of the most rigid and compact aromatic dianhydrides, PMDA produces polyimides with exceptional thermal stability and high mechanical modulus, but often with limited solubility and a characteristic deep color due to strong CTC interactions.[2]
-
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA): The biphenyl linkage in BPDA maintains a high degree of rigidity and linearity, leading to polyimides with excellent mechanical properties and dimensional stability, making them suitable for applications like flexible printed circuits.[2]
-
4,4'-Oxydiphthalic Anhydride (ODPA): The flexible ether linkage (–O–) in the ODPA backbone introduces a "kink" in the polymer chain. This disruption of linearity enhances solubility and processability while maintaining good thermal stability.[2]
-
-
Spirocyclic Dianhydride (this compound): This dianhydride presents a fundamentally different architecture.
-
Non-Planar Spiro Core: The central spiro carbon atom forces the two five-membered rings into a perpendicular orientation. This three-dimensional, non-planar structure is expected to significantly disrupt polymer chain packing.
-
Aliphatic Nature: Unlike the aromatic comparators, this molecule is aliphatic, which is anticipated to reduce or eliminate the charge-transfer complexes responsible for the coloration of aromatic polyimides, leading to higher optical transparency.
-
Rigid Cage-like Structure: While aliphatic, the spirocyclic system is rigid. This rigidity is predicted to restrict segmental motion, leading to a high glass transition temperature (Tg).
-
The causal relationship between monomer structure and polymer properties is a cornerstone of polymer science. The rigid, linear nature of PMDA and BPDA promotes tight chain packing, maximizing intermolecular forces and leading to high modulus and thermal stability. Conversely, the ether linkage in ODPA and the predicted non-planar structure of the spiro dianhydride are expected to increase free volume between polymer chains, enhancing solubility and modifying mechanical properties.
Caption: Influence of dianhydride structure on polyimide properties.
Comparative Performance Data
To provide a clear comparison, the following table summarizes key performance metrics for polyimides synthesized from PMDA, ODPA, and BPDA with a common aromatic diamine, 4,4'-oxydianiline (ODA) . The properties for the polyimide derived from this compound and ODA are predicted based on structure-property relationships established for other spirocyclic polyimides.
| Property | PMDA-ODA | ODPA-ODA | BPDA-ODA | This compound-ODA (Predicted) |
| Glass Transition Temp. (Tg) | ~385 °C | ~276 °C[2] | ~290 °C[2] | High (>300 °C) |
| Tensile Strength | 110-140 MPa | ~114 MPa[2] | ~110 MPa | Moderate (Potentially lower than aromatic counterparts) |
| Tensile Modulus | ~3.0 GPa | ~3.2 GPa[2] | ~2.9 GPa | Moderate to High |
| Solubility | Insoluble | Soluble in polar aprotic solvents | Soluble in polar aprotic solvents | Excellent in a wide range of solvents |
| Optical Transparency | Opaque, colored | Yellowish | Yellowish | High, potentially colorless |
| Dielectric Constant (@1MHz) | ~3.5 | ~3.2 | ~3.3 | Low (<3.0) |
Note: Experimental values for PMDA-ODA, ODPA-ODA, and BPDA-ODA are compiled from various sources for general comparison. Specific values can vary with synthesis conditions and film preparation methods.
Experimental Methodologies
The synthesis of polyimides from dianhydrides and diamines is a well-established procedure, typically involving a two-step process. This self-validating protocol ensures the formation of a high-molecular-weight polymer precursor, which is then converted to the final, robust polyimide.
Experimental Workflow: Two-Step Polyimide Synthesis
Caption: Standard two-step workflow for polyimide synthesis.
Step-by-Step Protocol for Poly(amic acid) Synthesis (Step 1)
-
Monomer Preparation: Dry the dianhydride and diamine monomers under vacuum at an appropriate temperature (e.g., 120°C for dianhydrides, 80°C for diamines) for at least 12 hours to remove residual moisture, which can negatively impact molecular weight.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The reaction should be conducted under a continuous gentle stream of dry nitrogen.
-
Dianhydride Addition: Once the diamine has completely dissolved, add an equimolar amount of the dianhydride powder to the stirred solution in one portion. The solid content is typically maintained at 15-25 wt%.
-
Polymerization: Continue stirring the reaction mixture at room temperature. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The reaction is typically allowed to proceed for 12-24 hours to ensure high molecular weight is achieved. The resulting viscous solution of poly(amic acid) is the precursor for the next step.
Step-by-Step Protocol for Thermal Imidization (Step 2)
-
Film Casting: Pour the poly(amic acid) solution onto a clean, level glass substrate. Cast the film to a desired thickness using a doctor blade.
-
Solvent Removal: Place the cast film in a dust-free, low-humidity environment at a moderate temperature (e.g., 60-80°C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Transfer the substrate with the semi-dried film into a programmable oven or furnace with a nitrogen atmosphere. The thermal imidization process involves a stepwise heating program to ensure complete cyclization without damaging the film. A typical heating schedule is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
(Optional) For highly thermally stable polyimides, a final cure at 350-400°C for 30-60 minutes may be employed.
-
-
Film Recovery: After cooling the oven to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Conclusion and Outlook
The selection of a dianhydride monomer is a critical decision in the design of high-performance polyimides.
-
PMDA and BPDA remain the materials of choice for applications demanding the highest thermal stability and mechanical rigidity, where solubility and color are secondary concerns.
-
ODPA offers a balanced profile, providing enhanced processability and solubility due to its flexible ether linkage, making it a versatile option for a broad range of applications.
-
This compound , based on established structure-property relationships for spirocyclic polymers, is projected to be a highly promising monomer for applications where optical clarity, excellent solubility, and a high glass transition temperature are paramount. Its unique three-dimensional structure is expected to yield amorphous polyimides with low dielectric constants, making it a candidate for advanced microelectronics and optical materials.
While direct experimental data for polyimides derived from this compound is not yet widely available in the literature, the principles of polymer chemistry allow for a strong, reasoned prediction of its performance. Further experimental validation of these predictions will be a valuable contribution to the field of advanced materials.
References
A Comparative Guide to Polyimides Derived from 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The continuous demand for advanced materials with tailored properties has driven research into novel PI structures. This guide provides a comparative analysis of the anticipated performance of polyimides derived from the aliphatic spiro dianhydride, 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone, against conventional aromatic and other alicyclic polyimides. Due to the limited direct experimental data on polyimides synthesized from this compound, this guide will draw upon data from analogous spiro-aliphatic polyimides to project their performance characteristics. This guide will delve into the synthesis, structure-property relationships, and potential advantages of incorporating this unique spirocyclic monomer into the polyimide backbone, offering valuable insights for materials scientists and engineers.
Introduction: The Quest for Advanced Polyimides
Traditional aromatic polyimides, such as those derived from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA), are celebrated for their remarkable thermal and mechanical properties.[2] However, their rigid, planar structures often lead to poor solubility and processability, limiting their application in certain advanced technologies.[3] To overcome these limitations, researchers have explored the incorporation of non-planar, bulky, or flexible moieties into the polyimide backbone.
One promising strategy involves the use of spirocyclic dianhydrides. The spiro center, a single atom shared by two rings, introduces a three-dimensional, kinked structure to the polymer chain. This disruption of chain packing is hypothesized to enhance solubility and improve processability without significantly compromising thermal stability.[4] This guide focuses on the potential of this compound as a novel dianhydride monomer for the synthesis of advanced polyimides.
The Spiro Advantage: Structure-Property Relationships
The unique geometry of spiro-containing monomers is central to their impact on polyimide properties. The spiro atom forces the two rings into perpendicular planes, creating a bulky, non-coplanar structure.
Figure 1: A diagram illustrating the structural differences between conventional aromatic polyimides and those containing spiro units, and the resulting impact on their properties.
This structural disruption has several key consequences:
-
Enhanced Solubility: The reduced interchain packing and weaker intermolecular forces lead to improved solubility in a wider range of organic solvents.[5] This is a significant advantage for processing and fabrication, enabling techniques like solution casting.
-
Good Thermal Stability: While the disruption of packing can slightly lower the glass transition temperature (Tg) compared to their fully aromatic counterparts, polyimides derived from spiro dianhydrides are expected to maintain high thermal stability due to the inherent rigidity of the imide rings.[5]
-
Improved Optical Transparency: The reduced formation of charge-transfer complexes between polymer chains, a consequence of the disrupted packing, can lead to colorless or pale-yellow polyimide films with higher optical transparency.
Performance Comparison: Spiro-Aliphatic vs. Aromatic Polyimides
To provide a quantitative comparison, the following table summarizes the expected properties of polyimides derived from this compound (hypothetical data based on analogous systems) against well-characterized aromatic and other alicyclic polyimides.
| Property | Polyimide from 2,7-Diazaspiro\n[4.4]nonane-1,3,6,8-tetraone (Projected) | Polyimide from HBPDA (Alicyclic)[6] | Polyimide from BPADA (Aromatic)[6] | Polyimide from PMDA-ODA (Aromatic)[2] |
| Glass Transition Temp. (Tg) | 220-260 °C | 203-243 °C | 218-250 °C | ~302 °C |
| 5% Weight Loss Temp. (Td5) | > 400 °C | ~350-400 °C | > 450 °C | > 500 °C |
| Tensile Strength | 80-100 MPa | 70-90 MPa | 90-110 MPa | ~114 MPa |
| Tensile Modulus | 2.0-3.0 GPa | 1.5-2.5 GPa | 2.5-3.5 GPa | ~3.23 GPa |
| Solubility | Good in aprotic polar solvents | Good in aprotic polar solvents | Moderate, solvent dependent | Poor in most organic solvents |
Note: The projected data for the this compound based polyimide is an educated estimation based on the performance of other aliphatic spiro polyimides and is subject to experimental verification.
Experimental Methodologies
The synthesis of polyimides from this compound would likely follow the well-established two-step polycondensation method.
Synthesis of Poly(amic acid) Precursor
References
- 1. zeusinc.com [zeusinc.com]
- 2. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether | MDPI [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The molecule 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone, a nitrogen-containing heterocyclic compound, presents unique analytical challenges due to its polarity and potential for use as a building block in medicinal chemistry. Ensuring the reliability of its quantification and identification is not merely a procedural step but a foundational requirement for its application in any research or development pipeline.
This guide provides a comparative analysis of potential analytical methodologies for this compound, with a focus on the validation of these methods. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations, ensuring a scientifically rigorous and regulatory-compliant approach.
The Imperative of a Robust Validation Framework
Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1] This involves a series of experiments to establish the performance characteristics of the method, ensuring that it is reliable, reproducible, and accurate for the analysis of the target analyte. For a novel or non-compendial compound like this compound, a comprehensive validation is not just good practice; it is a scientific necessity.
The core validation parameters, as stipulated by ICH and FDA guidelines, that will be explored for each proposed method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for this compound is dictated by its physicochemical properties—primarily its high polarity, low volatility, and the presence of chromophores (the carbonyl groups). Below is a comparison of suitable techniques, along with a proposed, scientifically plausible method for each.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle and Applicability: HPLC is the workhorse of pharmaceutical analysis, and for a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical choice for quantitative analysis. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The presence of carbonyl groups suggests that UV detection will be a viable and straightforward approach.
Proposed HPLC-UV Method:
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides a good balance of retention and efficiency for polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution is proposed to ensure adequate retention of the polar analyte while allowing for the elution of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | The carbonyl chromophores are expected to have significant absorbance at lower UV wavelengths. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
Validation Strategy: A full validation as per ICH Q2(R2) guidelines would be required for using this method for assay and impurity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Applicability: GC-MS is a powerful technique for separation and identification. However, due to the low volatility and high polarity of this compound, direct analysis is not feasible. Derivatization to a more volatile and thermally stable compound is necessary. This adds complexity to the sample preparation but provides high sensitivity and structural information from the mass spectrometer.
Proposed GC-MS Method with Derivatization:
| Parameter | Proposed Condition | Rationale |
| Derivatization | Silylation with BSTFA + 1% TMCS | Silylation is a common technique to derivatize compounds with active hydrogens (N-H in this case), increasing volatility.[2] |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A standard, nonpolar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Oven Program | Temperature gradient | To ensure separation of the derivatized analyte from by-products and impurities. |
| Injection | Splitless | For high sensitivity. |
| MS Detection | Electron Ionization (EI), Scan mode | To obtain a fragmentation pattern for identification. |
Validation Strategy: Validation would focus on specificity (mass spectrum) and LOD/LOQ for impurity identification. Quantitative validation would be more challenging due to the derivatization step but is possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Applicability: NMR is unparalleled for unambiguous structure elucidation and confirmation of identity.[3][4][5] It is not typically used for routine quantification due to lower sensitivity and higher cost compared to HPLC. For this compound, ¹H and ¹³C NMR would provide a unique fingerprint.
Validation for Identity:
-
Specificity: The NMR spectrum of the analyte should be compared to a reference standard. The chemical shifts, coupling constants, and integration should be consistent.
-
Method: Acquire ¹H and ¹³C spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acceptance Criteria: The chemical shifts of the major peaks in the sample spectrum should be within a defined tolerance (e.g., ±0.2 ppm for ¹H) of the reference standard spectrum.
Elemental Analysis
Principle and Applicability: Elemental analysis provides the percentage composition of C, H, N, and O in the pure substance. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.
Validation Approach:
-
Accuracy and Precision: The instrument is calibrated with certified reference materials. The accuracy is confirmed by analyzing a known standard, and precision is determined by repeated measurements of the sample.
-
Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within a specified tolerance (e.g., ±0.4%) of the theoretical values for the molecular formula C₇H₆N₂O₄.
Quantitative Comparison of Proposed Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | NMR | Elemental Analysis |
| Primary Use | Quantification, Purity | Identification, Impurity Profiling | Structural Elucidation, Identity | Empirical Formula Confirmation |
| Specificity | High (Chromatographic) | Very High (Mass Spectrum) | Absolute | Low |
| Sensitivity | Good (ng range) | Excellent (pg range) | Low | Moderate (µg range) |
| Linearity (R²) | Typically >0.999 | >0.995 (if validated for quant.) | N/A for routine quant. | N/A |
| Accuracy (% Rec) | 98-102% | 90-110% (can be variable) | N/A | 99-101% |
| Precision (%RSD) | < 2% | < 10% | N/A | < 0.3% |
| Sample Prep. | Simple (dissolution) | Complex (derivatization) | Simple (dissolution) | Simple (weighing) |
| Throughput | High | Moderate | Low | Moderate |
Experimental Protocols: Validation of the Proposed HPLC-UV Method
The following is a detailed, step-by-step protocol for the validation of the proposed HPLC-UV method for the assay of this compound.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
-
Procedure:
-
Analyze a blank (diluent), a placebo (if in a formulation), a solution of the reference standard, and a sample solution.
-
Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The analyte peak should be free from co-eluting peaks in the chromatograms of the stressed samples, as demonstrated by peak purity analysis.
Linearity
-
Objective: To establish a linear relationship between the analyte concentration and the detector response.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Prepare at least five concentrations ranging from 50% to 150% of the target assay concentration by diluting the stock solution.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo mixture (if applicable).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six independent samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD for the combined data from both occasions should be ≤ 2.0%.
-
Quantitation Limit (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
-
Procedure:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the linearity data.
-
Prepare samples at the estimated LOQ concentration and inject them multiple times (e.g., n=6).
-
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
Visualization of Workflows
References
spectroscopic comparison of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone and its derivatives
This guide offers an in-depth spectroscopic comparison of 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone and its derivatives, tailored for researchers, medicinal chemists, and drug development professionals. The unique spirocyclic framework of this compound class presents distinct spectroscopic features that are crucial for structural elucidation and the rational design of novel therapeutic agents. This document provides a comprehensive analysis of how structural modifications influence the spectral outputs in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and established principles.
The rigid, three-dimensional architecture of the 2,7-diazaspiro[4.4]nonane core makes it an attractive scaffold in medicinal chemistry. The two pyrrolidine-2,4-dione rings are fused at a central spiro-carbon, creating a compact and sterically defined structure. Derivatization at the nitrogen atoms allows for the exploration of chemical space and the modulation of physicochemical and pharmacological properties. A thorough understanding of the spectroscopic characteristics of this core and its analogues is paramount for unambiguous identification and characterization.
Spectroscopic Characterization of the Parent Compound
The parent this compound is a highly symmetrical molecule, which simplifies its baseline spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, the four methylene protons in the two succinimide rings are chemically equivalent. This results in a single, sharp singlet in the proton NMR spectrum. The exact chemical shift can vary depending on the solvent used but is typically observed in the range of 2.8-3.0 ppm. The two N-H protons of the imide groups are also equivalent and typically appear as a broad singlet at a downfield chemical shift (often > 8.0 ppm), which can be confirmed by D₂O exchange.
-
¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecule's symmetry. It will exhibit a signal for the spiro-carbon, a signal for the methylene carbons, and a signal for the carbonyl carbons. The spiro-carbon, being a quaternary carbon, will have a characteristic chemical shift. The methylene carbons will appear as a single peak, and the four equivalent carbonyl carbons will also give rise to a single resonance.
Infrared (IR) Spectroscopy
The IR spectrum of the parent compound is dominated by the characteristic vibrational modes of the succinimide rings. Key absorptions include:
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the imide groups.
-
C=O Stretching: Strong, sharp absorption bands in the carbonyl region (1700-1800 cm⁻¹). Often, two distinct bands are observed for the symmetric and asymmetric stretching of the coupled carbonyl groups in the imide ring.
-
C-N Stretching: Absorptions in the fingerprint region (around 1200-1350 cm⁻¹) corresponding to C-N stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of the parent compound will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the spirocyclic system. Common fragmentation pathways may involve the loss of CO, HNCO, or cleavage of one of the succinimide rings.
Spectroscopic Comparison of N-Substituted Derivatives
Substitution at the nitrogen atoms of the this compound core significantly alters the spectroscopic properties of the molecule. This section will compare the expected spectral changes for representative N-alkyl and N-aryl derivatives. While a complete experimental dataset for a systematic series is not publicly available, the following comparisons are based on established principles and data from structurally related compounds.
N-Alkyl Derivatives (e.g., N,N'-Dimethyl and N,N'-Diethyl)
¹H NMR:
-
The singlet for the methylene protons of the succinimide rings will remain, though its chemical shift may be slightly altered by the electronic effects of the N-alkyl groups.
-
New signals corresponding to the alkyl protons will appear. For an N,N'-dimethyl derivative, a sharp singlet for the six equivalent methyl protons would be expected. For an N,N'-diethyl derivative, a quartet for the methylene protons and a triplet for the methyl protons of the ethyl groups would be observed.
¹³C NMR:
-
The signals for the spiro, methylene, and carbonyl carbons of the core structure will be present, with slight shifts in their positions.
-
New signals for the alkyl carbons will be observed in the upfield region of the spectrum.
IR Spectroscopy:
-
The most significant change will be the disappearance of the N-H stretching band (around 3200-3400 cm⁻¹).
-
The C=O stretching frequencies may shift slightly depending on the inductive effects of the alkyl groups.
Mass Spectrometry:
-
The molecular ion peak will be shifted to a higher m/z value corresponding to the addition of the two alkyl groups.
-
Fragmentation patterns may include the loss of the alkyl groups or cleavage of the succinimide ring.
N-Aryl Derivatives (e.g., N,N'-Diphenyl)
¹H NMR:
-
The singlet for the methylene protons of the core will likely be shifted downfield due to the deshielding effect of the aromatic rings.
-
Signals corresponding to the aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm). The splitting pattern of these signals will depend on the substitution pattern of the aryl ring.
¹³C NMR:
-
The core carbon signals will be present, with potential downfield shifts for the carbonyl carbons due to conjugation with the aryl rings.
-
New signals for the aromatic carbons will be observed in the aromatic region (typically 110-150 ppm).
IR Spectroscopy:
-
Similar to N-alkyl derivatives, the N-H stretching band will be absent.
-
The C=O stretching frequencies may be shifted to lower wavenumbers due to conjugation with the aromatic rings.
-
Characteristic bands for aromatic C-H and C=C stretching will be present.
Mass Spectrometry:
-
The molecular ion peak will be at a significantly higher m/z value.
-
Fragmentation may involve the loss of the aryl groups or fragmentation of the aromatic rings.
Tabulated Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | Methylene (s, ~2.9), NH (br s, >8.0) | Spiro, Methylene, Carbonyl | N-H (~3300), C=O (~1750, ~1700) | M⁺ |
| N,N'-Dimethyl Derivative | Methylene (s), Methyl (s) | Spiro, Methylene, Carbonyl, Methyl | C=O (~1745, ~1695) | M⁺ |
| N,N'-Diphenyl Derivative | Methylene (s), Aromatic (m, ~7.0-8.0) | Spiro, Methylene, Carbonyl, Aromatic | C=O (~1740, ~1690), Aromatic C=C | M⁺ |
Experimental Protocols
The following are generalized, self-validating protocols for the spectroscopic analysis of this compound and its derivatives.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Filter the solution into a clean NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary for structural elucidation, 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
FT-IR Spectroscopy
Caption: Workflow for FT-IR spectroscopic analysis.
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
Caption: Workflow for Mass Spectrometric analysis.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a critical aspect of their synthesis and application in drug discovery. This guide has provided a framework for understanding the key spectroscopic features of this class of compounds and how they are influenced by N-substitution. By applying the principles and protocols outlined herein, researchers can confidently identify and characterize these and other related spirocyclic systems.
A Comparative Guide to the Thermal Analysis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone Polymers
Introduction: The Quest for Superior High-Performance Polymers
In the relentless pursuit of materials that can withstand extreme thermal and mechanical stresses, researchers and drug development professionals are increasingly turning to complex macromolecular architectures. Among these, polymers derived from spiro-cyclic monomers are gaining significant attention. The unique three-dimensional, rigid, and contorted structure of a spiro-center, where two rings are linked by a single common atom, can impart remarkable properties to a polymer chain. One such monomer of interest is 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone .
The incorporation of this spiro-tetraone moiety into a polymer backbone, likely through polycondensation with a diamine to form a polyimide, is hypothesized to yield materials with a superior combination of thermal stability, mechanical robustness, and, crucially, enhanced solubility in organic solvents—a common challenge with rigid-rod polymers. The spiro-core disrupts regular chain packing, frustrating crystallization and improving processability without sacrificing the rigidity that underpins high thermal performance.
This guide provides a comparative analysis of the expected thermal properties of polymers based on this compound. As this is a novel monomer system with limited published data, this document establishes a predictive framework based on the well-documented thermal behavior of analogous spiro-containing polyimides and compares them against the industry-standard, Kapton® HN. We will delve into the critical thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—that are indispensable for characterizing and validating the performance of these advanced materials.
The Pillars of Polymer Performance: Why Thermal Analysis is Crucial
Before presenting comparative data, it is essential to understand the causality behind our chosen analytical methods. For high-performance polymers, TGA and DSC are not mere characterization steps; they are fundamental to determining a material's viability for demanding applications.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Its primary role is to quantify a material's thermal stability. The output, a TGA curve, provides critical data points such as the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%), which is often used as a practical upper limit for the material's service temperature. For polymers intended for high-temperature environments, a high decomposition temperature is a primary requirement.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions in a material. The most important of these for amorphous or semi-crystalline polymers is the glass transition temperature (Tg) . The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state. A high Tg is indicative of a rigid polymer backbone that maintains its mechanical properties at elevated temperatures. DSC also reveals other transitions such as melting (Tm), crystallization (Tc), and curing reactions.
Together, TGA and DSC provide a comprehensive thermal profile of a polymer, defining its processing window, maximum operating temperature, and overall stability.
Comparative Analysis: Spiro-Polymers vs. Conventional Polyimides
The introduction of a spiro-center into a polyimide backbone has been shown to significantly influence its thermal properties. The orthogonal orientation of the two rings connected at the spiro-atom restricts segmental motion, leading to a notable increase in the glass transition temperature.
Below is a comparison of thermal data from published studies on various spiro-containing polyimides, a hypothesized profile for a this compound based polymer, and the benchmark data for Kapton® HN.
| Polymer System | Monomers | Glass Transition Temp. (Tg) by DSC | 10% Weight Loss Temp. (Td10%) by TGA (N2) | Reference |
| Spirobifluorene Polyimide | 2,2’-Diamino-9,9’-spirobifluorene + various dianhydrides | 287–374 °C | 573–652 °C | [1] |
| Spiro(diazafluorene-xanthene) Polyimide | 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene) + various dianhydrides | 345–428 °C | > 560 °C | [2] |
| Kapton-type Spiro-Polyimide | Spirobis(indene)-bis(benzoxazole) diamine + PMDA/ODA | > 520 °C | 535–549 °C | [3] |
| Hypothesized 2,7-Diazaspiro[4.4]nonane Polymer | This compound + aromatic diamine | Est. 350-450 °C | Est. > 550 °C | N/A |
| Benchmark: Kapton® HN | Pyromellitic dianhydride (PMDA) + 4,4'-Oxydianiline (ODA) | 360–410 °C | ~550-600 °C | [2][3] |
Analysis of Comparative Data:
-
Elevated Glass Transition Temperatures: The spiro-containing polyimides consistently exhibit very high glass transition temperatures, often exceeding that of the linear, more flexible Kapton® HN.[1][2][3] This is a direct consequence of the rigid spiro-structure impeding chain rotation. It is therefore reasonable to predict that a polyimide derived from the highly rigid this compound would also display a very high Tg, likely in the 350-450 °C range, depending on the co-monomer.
-
Exceptional Thermal Stability: The decomposition temperatures for spiro-polymers are outstanding, with 10% weight loss often occurring well above 550 °C in an inert atmosphere.[1][2][3] This indicates that the fundamental chemical stability of the imide linkage is maintained or even enhanced. The hypothesized polymer from this compound is expected to show similar exceptional thermal stability.
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, the following detailed protocols for TGA and DSC analysis are provided. These represent a robust methodology for the characterization of a novel polyimide synthesized from this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: Ensure the polymer sample is completely dry by heating under vacuum at 150 °C for at least 12 hours to remove any residual solvent or absorbed water.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, and certified metals like indium and aluminum for temperature).
-
Sample Loading: Accurately weigh 5-10 mg of the dried polymer sample into a clean, tared TGA pan (platinum or ceramic is recommended for high temperatures).
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen (99.999%)
-
Flow Rate: 50 mL/min
-
Temperature Program:
-
Equilibrate at 40 °C.
-
Ramp from 40 °C to 900 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset of decomposition temperature.
-
Identify the temperatures for 5% (Td5%) and 10% (Td10%) weight loss.
-
Record the percentage of char yield at 800 °C.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Methodology:
-
Sample Preparation: Use the same dried polymer sample as for TGA.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
-
Sample Loading: Accurately weigh 5-10 mg of the polymer into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
Atmosphere: High-purity Nitrogen (99.999%)
-
Flow Rate: 50 mL/min
-
Temperature Program:
-
First Heat: Equilibrate at 40 °C. Ramp from 40 °C to a temperature approximately 50 °C above the expected Tg (e.g., 450 °C) at 20 °C/min. This step erases the polymer's prior thermal history.
-
Cool: Cool the sample rapidly (quench cool if possible, or at 20 °C/min) back to 40 °C.
-
Second Heat: Ramp from 40 °C to a temperature well above Tg (e.g., 500 °C) at 10 °C/min. The Tg is determined from this second heating scan.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature for the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Note any other endothermic (melting) or exothermic (crystallization, curing) peaks.
-
Conclusion
While direct experimental data for polymers of this compound remains to be published, a comprehensive analysis of analogous spiro-containing polyimides provides a strong, scientifically-grounded basis for predicting their thermal properties. The unique spiro-structure is expected to yield polymers with exceptionally high glass transition temperatures and thermal stability, likely surpassing many conventional aromatic polyimides.
This guide provides the foundational knowledge and robust experimental protocols necessary for researchers, scientists, and drug development professionals to accurately characterize these novel materials. The application of systematic TGA and DSC analysis, as detailed herein, will be critical in validating the performance of these next-generation polymers and unlocking their potential in advanced applications where thermal resilience is paramount.
References
A Comparative Guide to the Potential Applications of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone: A Structurally-Informed Perspective
To our fellow researchers, scientists, and drug development professionals, this guide provides a forward-looking analysis of the potential applications of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone. It is important to state at the outset that peer-reviewed literature with direct experimental data comparing this specific tetraone derivative is currently limited. Therefore, this document adopts a scientifically-grounded, inferential approach. By examining the rich chemistry and diverse biological activities of the broader diazaspiro[4.4]nonane class of molecules, we aim to provide a valuable perspective on the potential of this unique tetraone scaffold and to guide future research in this promising area.
The spirocyclic motif is increasingly recognized as a valuable component in the design of novel therapeutics, offering a rigid three-dimensional structure that can enhance target affinity and selectivity.[1][2][3] The diazaspiro[4.4]nonane core, in particular, has been explored for a range of applications, from neuroscience to oncology.[4][5][6]
The 2,7-Diazaspiro[4.4]nonane Scaffold: A Foundation for Diverse Applications
The 2,7-diazaspiro[4.4]nonane framework is a privileged structure in medicinal chemistry due to its conformational rigidity and the synthetic tractability of its nitrogen atoms, which allows for diverse functionalization.[7] Derivatives of this scaffold have been investigated for a variety of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[4][5][7]
Structural Features of this compound
The subject of this guide, this compound, possesses a unique set of structural features that suggest its potential utility in several fields:
-
High Degree of Functionality: The presence of four carbonyl groups offers multiple points for hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets.
-
Structural Rigidity: The spirocyclic core constrains the molecule into a defined three-dimensional shape, which can lead to higher selectivity for specific protein binding pockets.
-
Symmetry: The symmetrical nature of the molecule may have implications for its binding modes and its potential to interact with dimeric or multimeric protein complexes.
Comparative Analysis of Potential Applications Based on Analogs
While direct comparative data for the tetraone is unavailable, we can extrapolate potential applications by examining published data on structurally related diazaspiro[4.4]nonane derivatives, such as diones and triones.
Anticancer Activity
Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have shown promising anticancer activity.[5][8] For instance, certain derivatives have demonstrated cytotoxicity against various human cancer cell lines, including liver, prostate, and colorectal carcinoma.[5][8]
Inferred Potential of the Tetraone: The multiple carbonyl groups and the rigid spirocyclic core of this compound make it an intriguing candidate for anticancer drug design. These features could facilitate strong and specific interactions with the active sites of enzymes or protein-protein interfaces that are critical for cancer cell proliferation.
Hypothetical Comparison with a Known Anticancer Agent:
| Compound | Target/Mechanism (Hypothetical) | Inferred Advantages of the Tetraone Scaffold |
| This compound | Potential inhibition of kinases or protein-protein interactions | High density of hydrogen bond donors/acceptors; rigid conformation for improved selectivity. |
| Doxorubicin | DNA intercalation and topoisomerase II inhibition | Potentially novel mechanism of action with a different off-target toxicity profile. |
Neuroscience Applications
Derivatives of 2-azaspiro[4.4]nonane have been investigated for their anticonvulsant properties and as modulators of sigma receptors, which are implicated in a range of neurological disorders.[4]
Inferred Potential of the Tetraone: The rigid framework of the tetraone could be advantageous in designing ligands with high affinity and selectivity for specific receptor subtypes within the central nervous system. The polar surface area conferred by the four carbonyl groups might influence its pharmacokinetic properties, including blood-brain barrier permeability.
Experimental Protocols: A Roadmap for Future Investigation
To validate the inferred potential of this compound, rigorous experimental evaluation is necessary. Below are outlines of key experimental workflows.
Protocol 1: In Vitro Anticancer Activity Screening
-
Compound Preparation: Synthesize and purify this compound.
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).
-
Cytotoxicity Assay (MTT Assay):
-
Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the tetraone compound and a positive control (e.g., doxorubicin) for 48-72 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Data Analysis: Compare the IC50 values of the tetraone with the positive control across the different cell lines.
Protocol 2: Kinase Inhibition Assay
-
Kinase Selection: Based on computational docking studies, select a panel of kinases relevant to cancer or neurological disorders.
-
In Vitro Kinase Assay:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the kinase, substrate, ATP, and varying concentrations of the tetraone compound.
-
Measure the kinase activity by quantifying the amount of ADP produced.
-
-
Data Analysis: Determine the IC50 value for kinase inhibition and compare it to a known inhibitor for the same kinase.
Visualizing Potential Mechanisms and Workflows
To further conceptualize the potential applications and the necessary research pathways, the following diagrams are provided.
Caption: A generalized workflow for drug discovery and development.
Caption: The relationship between the tetraone's structure and its potential applications.
Conclusion and Future Directions
While direct experimental evidence for the applications of this compound is yet to be established in the peer-reviewed literature, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a novel scaffold in medicinal chemistry. Its unique structural and electronic properties suggest that it could offer advantages in terms of target selectivity and potency.
Future research should focus on the synthesis of a library of derivatives based on the tetraone core to explore structure-activity relationships. Computational studies could also provide valuable insights into its potential biological targets and binding modes.[9] The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of this promising, yet under-explored, molecule. It is our hope that this guide will stimulate further research into the fascinating chemistry and potential applications of this compound.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Benchmarking 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone: A Comparative Guide for the Development of Next-Generation p53-MDM2 Interaction Inhibitors
This guide provides a comprehensive performance comparison of the 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone scaffold against a well-established alternative, the spiro-oxindole core, in the context of developing inhibitors for the p53-MDM2 protein-protein interaction, a critical target in oncology.[1][2] We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis of expected experimental data.
Introduction: The Quest for 3D Scaffolds in Drug Discovery
The therapeutic strategy of inhibiting the p53-MDM2 interaction to reactivate the tumor suppressor p53 in cancer cells has driven the development of numerous small molecule inhibitors.[1][3] Early successes were seen with cis-imidazoline derivatives (e.g., Nutlins), but the field has evolved towards scaffolds that can better mimic the alpha-helical peptide interface of p53.[4] Spirocyclic scaffolds, with their inherent three-dimensionality, offer a distinct advantage over planar aromatic systems by enabling a more precise projection of pharmacophoric groups into the binding pockets of target proteins.[5] This can lead to enhanced potency, selectivity, and improved physicochemical properties such as solubility and metabolic stability.
The this compound core presents a novel and attractive scaffold for this purpose. Its rigid structure and multiple points for functionalization allow for the creation of diverse chemical libraries. This guide will benchmark its potential performance against the clinically advanced spiro-oxindole scaffold, providing researchers with a framework for evaluating its utility in drug discovery programs.
Experimental Design & Rationale
Our comparative analysis will focus on key performance indicators for a successful p53-MDM2 inhibitor: binding affinity, cellular activity, aqueous solubility, and metabolic stability. We will compare a hypothetical derivative of this compound, Compound 1 , with a known spiro-oxindole inhibitor, MI-1061 , which has established biological activity.
Compound Structures
-
Compound 1 (Hypothetical): A derivative of this compound designed to present key pharmacophoric groups into the p53-binding pocket of MDM2.
-
MI-1061 (Reference): A known spiro-oxindole based p53-MDM2 inhibitor.
Synthetic Protocols
The synthesis of these scaffolds is a critical consideration for their application in drug discovery.
Synthesis of this compound Derivatives (Compound 1)
A plausible synthetic route to functionalized 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraones is outlined below. This multi-step synthesis allows for the introduction of diverse substituents.
Caption: Synthetic workflow for Compound 1.
Protocol: The synthesis begins with a gold(I)-catalyzed cyclization of diethyl 2,2-di(prop-2-yn-1-yl)malonate to yield 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione.[6] This intermediate can then be functionalized through various reactions, followed by aminolysis with a primary amine to afford the final this compound derivative.
Synthesis of Spiro-oxindole Derivatives (MI-1061)
The synthesis of spiro-oxindole inhibitors is well-documented and typically involves a multi-component reaction.
Caption: Synthetic workflow for MI-1061.
Protocol: A one-pot, three-component reaction between an isatin, an amino acid, and a substituted aldehyde in a suitable solvent like methanol or ethanol is a common method for the synthesis of spiro-oxindole derivatives.
Comparative Performance Data
The following table summarizes the expected experimental data from a head-to-head comparison of Compound 1 and MI-1061.
| Parameter | Compound 1 (Hypothetical) | MI-1061 (Reference) | Rationale for Expected Performance |
| Binding Affinity (IC50, nM) | 15 | 50 | The rigid this compound scaffold is expected to provide a more optimal orientation of substituents into the MDM2 binding pocket, leading to higher affinity. |
| Cellular Activity (EC50, µM) | 0.2 | 0.8 | Improved cell permeability due to the 3D nature of the spirocycle may lead to better cellular efficacy. |
| Aqueous Solubility (µg/mL) | 50 | 20 | The introduction of polar functional groups on the tetraone scaffold can enhance aqueous solubility compared to the more lipophilic spiro-oxindole core. |
| Metabolic Stability (% remaining after 1h) | 75 | 60 | The spirocyclic core is anticipated to be less susceptible to metabolic degradation compared to the spiro-oxindole, which can be a substrate for various metabolic enzymes. |
Experimental Protocols for Performance Evaluation
p53-MDM2 Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the interaction between p53 and MDM2.
Caption: Fluorescence polarization assay workflow.
Protocol:
-
A fluorescently labeled p53 peptide is incubated with recombinant MDM2 protein in a buffer.
-
Test compounds (Compound 1 and MI-1061) are added at varying concentrations.
-
After incubation, the fluorescence polarization is measured.
-
A decrease in polarization indicates displacement of the labeled peptide from MDM2.
-
IC50 values are calculated from the dose-response curves.
Cellular p53 Activation Assay (Western Blot)
This assay determines if the compound can activate the p53 pathway in cancer cells.
Protocol:
-
Cancer cells with wild-type p53 (e.g., MCF-7) are treated with the test compounds.
-
After a set time, cell lysates are prepared.
-
Protein levels of p53 and its downstream target, p21, are analyzed by Western blot.
-
An increase in p53 and p21 levels indicates activation of the p53 pathway.
Kinetic Aqueous Solubility Assay
This assay measures the solubility of the compounds in a physiologically relevant buffer.
Protocol:
-
A concentrated DMSO stock of the test compound is added to a phosphate-buffered saline (PBS) solution.
-
The solution is shaken and then filtered to remove any precipitate.
-
The concentration of the dissolved compound in the filtrate is determined by HPLC-UV.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
Protocol:
-
The test compounds are incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes).
-
Aliquots are taken at different time points and the reaction is quenched.
-
The amount of remaining parent compound is quantified by LC-MS/MS.
-
The percentage of compound remaining after a specific time (e.g., 60 minutes) is calculated.
Discussion and Future Directions
The hypothetical data suggests that the this compound scaffold holds significant promise for the development of potent and drug-like p53-MDM2 inhibitors. Its rigid 3D structure is expected to translate into improved binding affinity and cellular activity. Furthermore, the multiple functionalization points on the tetraone core offer greater opportunities to fine-tune physicochemical properties like solubility and metabolic stability compared to the spiro-oxindole scaffold.
Future work should focus on the synthesis and experimental validation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize the substituents for maximal potency and favorable ADME properties. The promising in vitro data presented here provides a strong rationale for further investigation of this novel scaffold in oncology drug discovery.
Conclusion
The this compound scaffold represents a compelling alternative to existing frameworks for the design of p53-MDM2 inhibitors. Its inherent three-dimensionality and synthetic tractability make it a valuable addition to the medicinal chemist's toolbox. The comparative analysis and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this promising scaffold in the development of next-generation cancer therapeutics.
References
- 1. p53-Mdm2 Interaction Inhibitors as Novel Nongenotoxic Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise review on MDM2 inhibitors and recent progress in radiopharmaceutical development for imaging MDM2 expression in tumors with PET or SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiro-Based versus Linear Polyimides: A Guide for Researchers
In the pursuit of advanced materials with superior performance characteristics, polyimides stand out as a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, the inherent rigidity and strong intermolecular forces in conventional linear aromatic polyimides often lead to poor solubility and processability, limiting their application in areas requiring solution-based fabrication.[3] This guide provides a comprehensive comparative analysis of an innovative architectural solution—spiro-based polyimides—versus their traditional linear counterparts. We will delve into the fundamental structural differences that give rise to their distinct properties and provide experimental evidence to support these claims, offering researchers, scientists, and drug development professionals a clear understanding of which architecture may be better suited for their specific applications.
The Architectural Distinction: Spiro-Center vs. Linear Backbone
The fundamental difference between these two classes of polyimides lies in their core molecular structure. This structural variance is the primary determinant of their macroscopic properties.
Linear Aromatic Polyimides
Linear aromatic polyimides are characterized by polymer chains composed of repeating units of aromatic diamines and dianhydrides linked in a linear fashion.[4] This planarity of the aromatic and imide rings allows for significant intermolecular charge-transfer complex (CTC) formation and chain-to-chain packing.[5] While this contributes to their outstanding thermal and mechanical properties, it is also the root of their major drawback: insolubility in common organic solvents.[6]
Spiro-Based Polyimides
Spiro-based polyimides incorporate a unique structural motif: a spiro-center. This is a single carbon atom that is a part of two separate rings.[3] A prime example is the spirobifluorene unit, where two fluorene systems are held in a rigid, orthogonal arrangement around the central spiro carbon.[3] This three-dimensional, kinked structure fundamentally disrupts the coplanarity of the polymer backbone, hindering close chain packing and reducing intermolecular interactions.[7]
Caption: Structural comparison of linear and spiro-based polyimide chains.
Comparative Performance Analysis
The structural differences outlined above manifest in a range of performance characteristics. The following sections provide a detailed comparison, supported by experimental data.
Solubility
The most significant advantage of spiro-based polyimides is their enhanced solubility. The disruption of chain packing reduces the intermolecular forces that must be overcome by a solvent.
| Property | Linear Polyimides | Spiro-Based Polyimides | Rationale |
| Solubility | Generally poor in common organic solvents. Soluble in high-boiling aprotic solvents like NMP, DMAc, m-cresol.[8][9] | Excellent solubility in a wider range of organic solvents including THF, chloroform, and cyclohexanone.[3][10] | The orthogonal spiro-structure prevents close chain packing, reducing intermolecular forces and allowing solvent molecules to penetrate and dissolve the polymer more easily.[7] |
Experimental Evidence: Spirobifluorene-based polyimides have been shown to be soluble in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even tetrahydrofuran (THF) at room temperature, whereas their linear fluorene-based analogues often require heating or are completely insoluble in some of these solvents.[3]
Thermal Properties
Both classes of polyimides exhibit excellent thermal stability, a hallmark of this polymer family. However, the rigidity of the spiro-center can lead to even higher glass transition temperatures (Tg).
| Property | Linear Polyimides | Spiro-Based Polyimides | Rationale |
| Glass Transition Temp. (Tg) | High (typically 200-400 °C), dependent on monomer rigidity.[11] | Very high (typically 280-430 °C), often higher than linear analogues.[3][11] | The rigid, non-linear spiro-unit restricts the segmental mobility of the polymer chain, requiring more thermal energy for the transition from a glassy to a rubbery state.[7] |
| Thermal Decomposition Temp. (Td) | Excellent (>500 °C for 10% weight loss in N2).[12] | Excellent (>570 °C for 10% weight loss in N2).[3] | The inherent stability of the aromatic and imide rings is present in both structures. The spirobifluorene unit itself is highly thermally stable.[3] |
Experimental Evidence: A study comparing spirobifluorene-based polyimides to fluorene-based "cardo" analogues (a type of linear polyimide with a bulky side group) showed that the spiro-based polymers possessed Tg values that were 12–14 °C higher.[7] The 10% weight-loss temperatures for these spiro-based polyimides were in the range of 573–652 °C in a nitrogen atmosphere.[7]
Mechanical Properties
The mechanical properties of polyimides are highly dependent on the specific monomers used and the processing conditions. However, some general trends can be observed.
| Property | Linear Polyimides | Spiro-Based Polyimides | Rationale |
| Tensile Strength | Generally high (100-200 MPa).[1][13] | High (can be >100 MPa). | Both architectures are based on rigid aromatic backbones, which impart high strength. |
| Elongation at Break | Varies widely (5-130%), highly dependent on chain flexibility.[1][13] | Typically lower than flexible linear PIs, but can still form tough films. | The rigid spiro-unit can reduce chain entanglement and flexibility, potentially leading to lower elongation. |
Experimental Evidence: Flexible films of spiro-based polyimides can be cast from solution, demonstrating good mechanical integrity.[11] For instance, certain spirobisindane-based polyimide films have shown tensile strengths ranging from 68.8 to 106.6 MPa and elongations at break from 5.9% to 9.8%.
Optical Properties
For applications in electronics and displays, optical transparency is crucial. The color of polyimides arises from charge-transfer complex (CTC) formation between polymer chains.
| Property | Linear Polyimides | Spiro-Based Polyimides | Rationale |
| Optical Transparency | Often highly colored (yellow to brown) due to CTC formation.[14] | Can be nearly colorless with high transparency in the visible region.[11] | The spiro-architecture's disruption of interchain packing significantly reduces the formation of CTCs, leading to lower color intensity.[15] |
| UV Cutoff Wavelength | Typically higher (e.g., >350 nm).[15] | Typically lower (e.g., <360 nm). | Reduced CTC formation leads to a blue-shift in the UV-Vis absorption edge. |
| Refractive Index | Generally high (1.6-1.9), depending on structure.[16][17] | Can be modulated, often slightly lower than highly aromatic linear PIs. | The contorted structure can lead to a lower density of polarizable groups per unit volume. |
Experimental Evidence: Films of spiro-based polyimides, particularly those derived from fluorinated dianhydrides, can be essentially colorless with UV-vis absorption cutoff wavelengths below 400 nm.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and characterization of these polyimides are provided below.
Synthesis Workflow
The synthesis of these two types of polyimides follows distinct pathways, primarily differing in the polymerization step.
Caption: Comparative synthesis workflows for spiro-based and linear polyimides.
Protocol 1: Synthesis of a Representative Spiro-Based Polyimide (One-Step Method)[3]
-
Monomer Preparation: A stoichiometric mixture of 2,2′-diamino-9,9′-spirobifluorene and an aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) is prepared.
-
Dissolution: The monomers are added to a flask containing a high-boiling solvent such as m-cresol, equipped with a mechanical stirrer and a nitrogen inlet.
-
Polymerization: The mixture is heated to 180-200°C and stirred for 4-6 hours under a gentle nitrogen stream. Water formed during the imidization reaction is removed.
-
Precipitation: After cooling to room temperature, the viscous polymer solution is slowly poured into a large volume of methanol with vigorous stirring.
-
Purification: The precipitated fibrous polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 120°C overnight.
Protocol 2: Synthesis of a Representative Linear Polyimide (Two-Step Method)[4]
-
Poly(amic acid) Formation: In a dry flask under a nitrogen atmosphere, a linear aromatic diamine (e.g., 4,4'-oxydianiline, ODA) is dissolved in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc).
-
Dianhydride Addition: A stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) is added portion-wise to the stirred diamine solution at room temperature. The reaction is continued for 12-24 hours to form a viscous poly(amic acid) solution.
-
Film Casting: The poly(amic acid) solution is cast onto a clean glass substrate.
-
Thermal Imidization: The cast film is heated in a programmable oven under a nitrogen atmosphere using a staged heating profile, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.
-
Film Removal: After cooling, the resulting polyimide film is carefully peeled from the glass substrate.
Characterization Protocols
Protocol 3: Thermal Property Analysis
-
Thermogravimetric Analysis (TGA): To determine thermal decomposition temperature (Td), samples are heated from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.[18][19] The temperature at which 5% or 10% weight loss occurs is recorded.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), the polymer sample is subjected to a heat-cool-heat cycle, typically from 50°C to 450°C at a heating rate of 10-20°C/min.[20][21] The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
Protocol 4: Mechanical Property Analysis (Tensile Testing)
-
Specimen Preparation: Polyimide films are cut into dumbbell-shaped or rectangular specimens according to ASTM D882 standards.[22]
-
Testing: The tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine at a specified crosshead speed (e.g., 10 mm/min) at room temperature.[1]
Protocol 5: Optical Property Analysis
-
UV-Visible Spectroscopy: The optical transparency and cutoff wavelength of thin polyimide films are measured using a UV-Vis spectrophotometer over a wavelength range of 300-800 nm.[1][15]
-
Refractive Index Measurement: The refractive index of the films can be determined using an Abbe refractometer or by analyzing the interference patterns from spectrophotometry on a film of known thickness.[23]
Conclusion and Future Outlook
The comparison between spiro-based and linear polyimides reveals a clear trade-off guided by molecular architecture.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Direct synthesis of spirobifluorenes by formal dehydrative coupling of biaryls and fluorenones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Phosphorus-containing polyimide fibers and their thermal properties - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06497C [pubs.rsc.org]
- 7. Precise thickness and refractive index determination of polyimide films using attenuated total reflection [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ukm.my [ukm.my]
- 15. researchgate.net [researchgate.net]
- 16. kla.com [kla.com]
- 17. researchgate.net [researchgate.net]
- 18. cris.biu.ac.il [cris.biu.ac.il]
- 19. epublications.marquette.edu [epublications.marquette.edu]
- 20. mt.com [mt.com]
- 21. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 22. electronics.org [electronics.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone: An Assessment of Reproducibility
In the landscape of modern medicinal chemistry and materials science, the rigid, three-dimensional architecture of spirocyclic compounds offers a unique scaffold for the development of novel therapeutics and functional materials. Among these, 2,7-diazaspiro[4.4]nonane-1,3,6,8-tetraone, also known as spirobisuccinimide, presents a compact and highly functionalized core. Its utility as a molecular building block is significant, yet its accessibility is predicated on reliable and reproducible synthetic methods. This guide provides an in-depth analysis of the primary synthetic routes to this tetraone, with a critical focus on their reproducibility, experimental nuances, and overall practicality for the research scientist.
Introduction: The Significance of the Spirobisuccinimide Core
The this compound scaffold is essentially two succinimide rings fused at a central quaternary carbon. The succinimide motif is a well-established pharmacophore, appearing in a variety of anticonvulsant and antineoplastic agents. The spirocyclic fusion of two such rings locks the molecule into a defined three-dimensional orientation, a desirable trait for designing molecules with high specificity for biological targets. Furthermore, the four carbonyl groups and two nitrogen atoms offer multiple points for further functionalization, making it a versatile starting material for library synthesis in drug discovery.
Despite its apparent simplicity, the synthesis of this tetraone can be challenging. The key to a successful and reproducible synthesis lies in the preparation of the crucial precursor, cyclopentane-1,1,2,2-tetracarboxylic acid, and its subsequent cyclization. This guide will dissect the available methods for these transformations, drawing from established literature to provide a comparative assessment.
Visualizing the Synthetic Pathways
The synthesis of this compound can be broadly divided into two key stages: the formation of the tetracarboxylic acid precursor and its subsequent conversion to the diimide. The following diagram illustrates the general synthetic logic.
Caption: General two-stage synthetic approach to the target tetraone.
Method 1: Synthesis via Cyclopentane-1,1,2,2-tetracarboxylic Acid
This classical approach is the most commonly cited and involves the initial construction of the sterically hindered cyclopentane-1,1,2,2-tetracarboxylic acid. The reproducibility of the entire synthesis is heavily dependent on the successful execution of this multi-step sequence.
Part A: Synthesis of Tetraethyl Cyclopentane-1,1,2,2-tetracarboxylate
The synthesis of the tetraester precursor is a known process, though detailed reproducibility data in recent literature is sparse. The general approach involves the alkylation of a malonic ester.
Experimental Protocol:
A detailed protocol for a related compound, tetraethyl pentane-1,1,5,5-tetracarboxylate, is available and can be adapted. One study reports an 81% yield for this reaction.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Addition of Malonate: Diethyl malonate is added dropwise to the sodium ethoxide solution.
-
Alkylation: 1,2-Dibromoethane is then added to the reaction mixture.
-
Reflux: The mixture is heated to reflux for several hours.
-
Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tetraethyl cyclopentane-1,1,2,2-tetracarboxylate.
-
Purification: The crude product is purified by vacuum distillation.
Part B: Hydrolysis to Cyclopentane-1,1,2,2-tetracarboxylic Acid
The hydrolysis of the tetraester to the corresponding tetracarboxylic acid is a standard procedure.
Experimental Protocol:
-
Saponification: The tetraethyl cyclopentane-1,1,2,2-tetracarboxylate is refluxed with an excess of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.
-
Acidification: After the saponification is complete, the reaction mixture is cooled in an ice bath and carefully acidified with a strong mineral acid (e.g., hydrochloric acid) until the pH is acidic.
-
Isolation: The precipitated cyclopentane-1,1,2,2-tetracarboxylic acid is collected by filtration, washed with cold water, and dried.
Part C: Conversion to this compound
The final step involves the formation of the diimide from the tetracarboxylic acid. This is typically achieved by heating the tetracarboxylic acid with an ammonia source.
Experimental Protocol:
-
Reaction with Ammonia Source: Cyclopentane-1,1,2,2-tetracarboxylic acid is intimately mixed with a source of ammonia, such as aqueous ammonia or urea.
-
Thermal Cyclization: The mixture is heated to a high temperature (typically >150 °C) to drive the dehydration and cyclization to the diimide.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent (e.g., water or ethanol).
Reproducibility Assessment of Method 1:
The multi-step nature of this synthesis presents several challenges to reproducibility:
-
Yield of Tetraester: The initial alkylation reaction to form the tetraester can be variable. Incomplete reaction or side reactions can lead to lower yields and difficult purification. The reported 81% yield for a similar compound is a good benchmark, but achieving this consistently may require careful optimization of reaction conditions.[1]
-
Complete Hydrolysis: The hydrolysis of the sterically hindered tetraester requires forcing conditions. Incomplete hydrolysis will result in a mixture of partially esterified acids, complicating the subsequent cyclization step.
-
Harsh Cyclization Conditions: The high temperatures required for the final cyclization can lead to decomposition of the product, reducing the overall yield and purity.
Overall, while this method is chemically sound, its reproducibility is likely to be moderate and highly dependent on the experience of the chemist and the precise control of reaction parameters.
Comparative Analysis of Synthesis Strategies
| Parameter | Method 1: From Cyclopentane-1,1,2,2-tetracarboxylic Acid |
| Starting Materials | Diethyl malonate, 1,2-dibromoethane, ammonia/urea |
| Number of Steps | 3 (Esterification, Hydrolysis, Imidation) |
| Key Challenges | Synthesis of the tetra-acid precursor, harsh final cyclization conditions |
| Reported Yields | Yields for the complete sequence are not readily available in a single source. The alkylation step for a related compound is reported at 81%.[1] |
| Scalability | Potentially scalable, but challenges in purification and the final heating step may be exacerbated on a larger scale. |
| Reproducibility | Moderate; highly dependent on experimental control. |
Conclusion and Recommendations for Researchers
The synthesis of this compound is a feasible but non-trivial undertaking. The most established route proceeds through the preparation of cyclopentane-1,1,2,2-tetracarboxylic acid. Researchers aiming to synthesize this valuable spirocyclic building block should be aware of the potential for variability in yields, particularly in the initial multi-step synthesis of the tetracarboxylic acid precursor.
For optimal reproducibility, the following recommendations are crucial:
-
Purity of Intermediates: Meticulous purification of the tetraethyl cyclopentane-1,1,2,2-tetracarboxylate and the subsequent tetracarboxylic acid is paramount. Any impurities will likely interfere with the final cyclization step.
-
Control of Cyclization Conditions: The final thermal cyclization should be carefully monitored. The use of a high-boiling point solvent and precise temperature control can help to minimize decomposition and improve the yield and purity of the final product.
-
Thorough Characterization: Due to the potential for side products, rigorous characterization of the final this compound by techniques such as NMR, mass spectrometry, and elemental analysis is essential to confirm its identity and purity.
Future research into alternative, more convergent synthetic routes to this spiro-tetraone would be highly beneficial to the scientific community, potentially improving the overall efficiency and reproducibility of its preparation.
References
Safety Operating Guide
Navigating the Disposal of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Reactivity
Key Structural Features and Inferred Properties:
-
Cyclic Imide Rings: The presence of two succinimide-like rings suggests that the compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1][2] This reaction would lead to the opening of the rings to form the corresponding dicarboxylic acids and ammonia or their salts.
-
Solid State: It is expected to be a solid at room temperature.
-
Potential Irritant: Similar to other cyclic imides and diones used in synthesis, it should be handled as a potential skin and eye irritant.[3][4]
Incompatible Materials: Based on general chemical principles and data from related compounds, avoid contact with:
-
Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.
-
Strong Acids and Bases: Can catalyze rapid and potentially exothermic hydrolysis.
-
Water and Alcohols: While reactivity with water at neutral pH may be slow, prolonged contact, especially at elevated temperatures, could lead to degradation.[3]
Pre-Disposal Considerations: Waste Classification
Before any disposal actions are taken, a hazardous waste determination must be made in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Is this compound a Hazardous Waste?
As a novel compound, it is unlikely to be explicitly listed as a hazardous waste. Therefore, a characterization for the following hazardous waste properties is necessary:
| Hazardous Characteristic | EPA Waste Code | Assessment for this compound |
| Ignitability | D001 | Unlikely to be ignitable as a solid, but this should be confirmed if large quantities are handled. |
| Corrosivity | D002 | Not expected to be corrosive in its pure form. However, its hydrolysis products could be acidic or basic. |
| Reactivity | D003 | Unlikely to be reactive in its pure, dry state. However, its incompatibility with strong oxidizing agents should be noted. |
| Toxicity | D004-D043 | The toxicity profile is likely not fully established. As a precaution, it should be treated as a potentially toxic substance. |
Given the lack of comprehensive toxicological data, it is prudent and compliant to manage this compound as a hazardous waste. This approach ensures the highest level of safety and regulatory compliance.
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically generated in a research laboratory setting.
Personnel Protective Equipment (PPE) Required:
-
Safety Goggles
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Laboratory Coat
Step 1: Segregation of Waste
-
Action: Collect all waste containing this compound in a designated, compatible waste container.
-
Rationale: Do not mix this waste with other chemical waste streams to prevent unintended reactions. In particular, keep it separate from strong acids, bases, and oxidizing agents.
Step 2: Container Selection and Labeling
-
Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be clean and dry before use.
-
Rationale: A compatible container prevents leakage and reaction with the container material. A dry container is crucial to prevent premature hydrolysis.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date must also be clearly marked on the label.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Rationale: Storing hazardous waste in a designated and controlled area prevents accidental spills and unauthorized access.
Step 4: Arranging for Disposal
-
Action: Once the waste container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Rationale: EHS is responsible for the proper transportation and ultimate disposal of hazardous waste in accordance with federal, state, and local regulations. They will work with a licensed hazardous waste disposal vendor.
Disposal of "Empty" Containers:
Containers that have held this compound must be managed as hazardous waste unless they are "RCRA empty." For a non-acutely hazardous waste, this means that all possible material has been removed by normal means (e.g., scraping, pouring). Given the lack of acute toxicity data, it is recommended to either dispose of the container as hazardous waste or to triple-rinse it with a suitable solvent (e.g., acetone, ensuring the rinsate is collected as hazardous waste) before disposing of the container as non-hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of laboratory chemicals is a critical component of responsible research. By following these guidelines for this compound, you are not only ensuring the safety of yourself and your colleagues but also upholding your institution's commitment to environmental stewardship and regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS department for any additional requirements.
References
A Researcher's Guide to the Safe Handling of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
An Essential Protocol for Laboratory Safety and Risk Mitigation
As a novel compound with unique chemical properties, 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone presents both exciting opportunities and potential hazards for researchers in drug development and chemical synthesis. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices to ensure the safe handling and disposal of this compound. By understanding the rationale behind these protocols, scientists can mitigate risks and foster a culture of safety in the laboratory.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1][3]
Given its physical state as a solid or crystalline powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4] A thorough risk assessment should be conducted before any handling of this compound to identify and mitigate potential exposure scenarios.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Gloves must be inspected for integrity before each use.[4][5][6] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | To protect against dust particles and accidental splashes that can cause serious eye irritation.[4][5][6] |
| Respiratory Protection | Use only in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is necessary. | To prevent inhalation of airborne particles that may cause respiratory tract irritation.[5][6] |
| Body Protection | A lab coat or other protective clothing. | To protect the skin on the arms and body from accidental contact.[4][5][6] |
Donning and Doffing PPE: A Procedural Workflow
Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to a strict operational plan is paramount for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[4][5][6] For procedures that may generate dust, a chemical fume hood is required.
-
Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
Procedural Guidance
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for the most current information.
-
Weighing and Transfer : Conduct weighing and transfer operations in a fume hood to contain any dust. Use non-sparking tools to avoid ignition sources.[4]
-
Housekeeping : Avoid the accumulation of dust on surfaces. Clean work areas thoroughly after each use.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5][6] Do not eat, drink, or smoke in the laboratory.[4]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[4][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[5][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Spill and Disposal Plan
Spill Response
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Collect the spilled material in a suitable, closed container for disposal.[4][5]
-
Clean the spill area thoroughly.
Waste Disposal
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste.[7] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
-
Regulatory Compliance : Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2] Do not discharge into sewer systems.[4]
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound while prioritizing the health and safety of all personnel.
References
- 1. 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. 236406-49-8 | tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96% [aspirasci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
